molecular formula C18H40ClN B156740 Octadecylamine hydrochloride CAS No. 1838-08-0

Octadecylamine hydrochloride

Cat. No.: B156740
CAS No.: 1838-08-0
M. Wt: 306 g/mol
InChI Key: RNYJXPUAFDFIQJ-UHFFFAOYSA-N
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Description

Octadecylamine hydrochloride (ODA-H) is a cationic surfactant with significant research value in mineral processing and materials science. Its primary application is as a flotation collector in the beneficiation of soluble salts, particularly for the separation and purification of potassium chloride (KCl) from salt lake brines . In this process, ODA-H adsorbs onto the surface of KCl crystals, altering their wettability and making them hydrophobic, which facilitates their recovery . Recent research explores the crucial role of ODA-H in crystallization, where it influences the morphology of KCl crystals, enabling the formation of cubic, spherical, and ellipsoidal structures with distinct purity and flowability profiles . Beyond potash processing, studies demonstrate its effectiveness in the flotation of oxidized zinc minerals like smithsonite, where pre-sulfidization changes the adsorption mode of ODA from physical to chemical, enhancing floatability . The compound's environmental fate is also a key area of investigation; in high-salinity brines under UV light, it undergoes rapid photodegradation, a process accelerated by salt ions compared to pure water systems . These diverse research avenues make octadecylamine hydrochloride a critical reagent for understanding interfacial phenomena, colloid chemistry, and purification mechanisms in complex ionic environments.

Properties

IUPAC Name

octadecan-1-amine;hydrochloride
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InChI

InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJXPUAFDFIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00883759
Record name 1-Octadecanamine, hydrochloride (1:1)
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Molecular Weight

306.0 g/mol
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CAS No.

1838-08-0
Record name Octadecylammonium chloride
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Record name 1-Octadecanamine, hydrochloride (1:1)
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Record name 1-Octadecanamine, hydrochloride (1:1)
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Record name Octadecylamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Octadecylamine Hydrochloride: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine hydrochloride (ODA HCl), also known as stearylamine hydrochloride, is the salt of a long-chain primary aliphatic amine. Its amphipathic nature, conferred by a long hydrophobic alkyl chain and a hydrophilic ammonium headgroup, makes it a valuable cationic surfactant. This property is extensively leveraged in various industrial applications, and notably, in the pharmaceutical sciences. In drug development, ODA HCl is a critical component in the formulation of sophisticated drug delivery systems, such as liposomes and solid lipid nanoparticles. Its primary role is to impart a positive surface charge to these nanocarriers, which can enhance their interaction with negatively charged biological membranes, thereby improving drug uptake and therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to octadecylamine hydrochloride, with a focus on its application in pharmaceutical research and development.

Chemical Structure and Identification

Octadecylamine hydrochloride consists of an eighteen-carbon alkyl chain attached to an ammonium group, with a chloride counter-ion.

  • Chemical Name: 1-Octadecanamine, hydrochloride

  • Synonyms: Stearylamine hydrochloride, Octadecylammonium chloride[1][2]

  • Molecular Formula: C₁₈H₄₀ClN[3]

  • Molecular Weight: 305.97 g/mol [3]

  • CAS Number: 1838-08-0[3]

  • Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of octadecylamine and its hydrochloride salt is presented in Table 1. This data is essential for formulation development, as it influences solubility, stability, and interactions with other excipients and active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of Octadecylamine and Octadecylamine Hydrochloride

PropertyValueReference(s)
Octadecylamine Hydrochloride
AppearanceWhite to light yellow crystalline powder[4]
Melting Point157-160 °C[4]
SolubilitySoluble in hot methanol[4]
Octadecylamine (Free Base)
Melting Point50-52 °C[5]
Boiling Point348.9 °C at 760 mmHg[5]
pKa10.65[5]
logP7.7[5]

Experimental Protocols

Detailed methodologies are crucial for the consistent synthesis, purification, and analysis of octadecylamine hydrochloride and its formulations. The following sections provide step-by-step protocols for key experimental procedures.

Synthesis of Octadecylamine Hydrochloride

Octadecylamine hydrochloride is typically synthesized in a two-step process: first, the formation of octadecylamine from stearic acid, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of Octadecylamine from Stearic Acid

  • Ammoniation: Stearic acid and ammonia are continuously fed into a liquid phase reaction tower at 350 °C to produce octadecanenitrile.

  • Hydrogenation: The resulting octadecanenitrile is washed and transferred to an autoclave. Catalytic hydrogenation is performed under approximately 3.5 MPa of pressure at 130 °C using a nickel catalyst to yield octadecylamine.

  • Purification: The catalyst is removed from the crude octadecylamine by precipitation.

Step 2: Formation of Octadecylamine Hydrochloride

  • The crude octadecylamine is dissolved in a suitable solvent, such as ethanol.

  • The solution is cooled in an ice bath.

  • Dilute hydrochloric acid is added dropwise with continuous stirring.

  • The precipitated octadecylamine hydrochloride is collected by filtration.

Purification by Recrystallization

To achieve high purity, the synthesized octadecylamine hydrochloride can be recrystallized.

  • Dissolution: Dissolve the crude octadecylamine hydrochloride in a minimum amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: If charcoal was added, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold methanol and dry them under vacuum.

Analytical Methods

4.3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method with pre-column derivatization can be used to determine the purity of octadecylamine.[6]

  • Derivatization: React the amine sample with a derivatizing agent such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in a suitable buffer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water/buffer.

    • Detection: Fluorescence detector.

  • Analysis: The purity is determined by comparing the peak area of octadecylamine to the total peak area of all components in the chromatogram.

4.3.2 Potentiometric Titration for Assay

The assay of octadecylamine hydrochloride can be determined by potentiometric titration.[7][8]

  • Sample Preparation: Accurately weigh and dissolve the octadecylamine hydrochloride sample in a suitable solvent (e.g., a mixture of ethanol and water).

  • Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Endpoint Detection: Monitor the pH change using a calibrated pH meter. The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Calculate the percentage purity based on the volume of titrant consumed.

Applications in Drug Delivery

The primary application of octadecylamine hydrochloride in drug development is as a cationic lipid in the formulation of nanocarriers, such as liposomes and solid lipid nanoparticles. The positive charge imparted by ODA HCl is crucial for enhancing the delivery of therapeutic agents.

Role in Nanoparticle Formulations

The incorporation of octadecylamine into lipid-based nanoparticles provides a positive zeta potential. This positive surface charge facilitates:

  • Interaction with Nucleic Acids: The electrostatic attraction between the positively charged nanoparticles and negatively charged nucleic acids (DNA, RNA) enables the formation of stable complexes for gene delivery.[4][9]

  • Cellular Uptake: The interaction with the negatively charged cell membrane can promote cellular uptake of the nanoparticles, leading to enhanced intracellular drug delivery.[4]

Experimental Workflow: Nanoparticle-Mediated Gene Delivery

The following diagram illustrates a typical workflow for the use of octadecylamine-based nanoparticles in gene delivery.[1][4]

G cluster_prep Nanoparticle Preparation cluster_complex Complex Formation cluster_delivery Gene Delivery cluster_analysis Analysis prep_lipid Lipid Phase (Octadecylamine + Chloroform) prep_emulsion Emulsification (Sonication) prep_lipid->prep_emulsion prep_aq Aqueous Phase (PBS + Tween-80) prep_aq->prep_emulsion prep_evap Solvent Evaporation prep_emulsion->prep_evap prep_np Octadecylamine Nanoparticles (OCTNPs) prep_evap->prep_np comp_mix Mixing and Incubation prep_np->comp_mix an_char Nanoparticle Characterization (DLS: Size, Zeta Potential) prep_np->an_char comp_pdna Plasmid DNA (pDNA) comp_pdna->comp_mix comp_complex OCTNP/pDNA Complex comp_mix->comp_complex del_transfect Transfection comp_complex->del_transfect del_cells Target Cells (e.g., Fibroblasts) del_cells->del_transfect del_expression Gene Expression del_transfect->del_expression an_trans Transfection Efficiency (e.g., GFP Expression) del_expression->an_trans an_pluri Pluripotency Marker Analysis (e.g., RT-qPCR) an_trans->an_pluri

Workflow for nanoparticle-mediated gene delivery.
Preparation of Octadecylamine-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes incorporating octadecylamine.[10][11][12]

  • Lipid Film Formation: Dissolve the desired lipids (e.g., a phospholipid like DPPC, cholesterol, and octadecylamine) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Structure of an Octadecylamine-Containing Liposome

The following diagram illustrates the basic structure of a unilamellar liposome incorporating octadecylamine, which imparts a positive surface charge.

G cluster_liposome Unilamellar Liposome center Aqueous Core (Hydrophilic Drug) pl_head_inner pl_head_outer label_pl Phospholipid pl_head_outer->label_pl pl_tail_outer ~~~~ oda_head label_hydrophobic Hydrophobic Drug (in bilayer) pl_tail_outer->label_hydrophobic pl_tail_inner ~~~~ label_oda Octadecylamine (Positive Charge) oda_head->label_oda oda_tail ~~~~

Structure of an octadecylamine-containing liposome.
Characterization of Nanoparticle Formulations

Dynamic Light Scattering (DLS)

DLS is a key technique for characterizing the size distribution, polydispersity index (PDI), and zeta potential of nanoparticle formulations.[3][13][14]

  • Sample Preparation: Dilute the nanoparticle or liposome suspension to an appropriate concentration with a suitable buffer (e.g., 25 mM HEPES).

  • Measurement: Place the sample in the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The software calculates the hydrodynamic diameter, PDI (a measure of the broadness of the size distribution), and zeta potential (an indicator of surface charge and stability). For drug delivery applications, a particle size of around 100-200 nm with a low PDI is often desired.

Conclusion

Octadecylamine hydrochloride is a versatile and valuable excipient in modern pharmaceutical formulation. Its well-defined chemical and physical properties, particularly its ability to impart a positive charge to nanocarriers, have made it a cornerstone in the development of advanced drug delivery systems for a range of therapeutic agents, including small molecules and biologics. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and characterization of ODA HCl and its nanoparticle formulations. As the field of nanomedicine continues to evolve, the strategic use of functional excipients like octadecylamine hydrochloride will be paramount in designing the next generation of targeted and effective therapies.

References

Synthesis and Characterization of Octadecylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of octadecylamine hydrochloride. It is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and related fields who may utilize this compound as a cationic lipid in nanoparticle-based drug delivery systems or for other pharmaceutical applications.

Synthesis of Octadecylamine Hydrochloride

Octadecylamine hydrochloride can be synthesized through various methods. Two common laboratory-scale procedures are detailed below.

Synthesis from Stearic Acid

A prevalent method involves the conversion of stearic acid to octadecanenitrile, followed by reduction and salt formation.

Experimental Protocol:

  • Ammoniation of Stearic Acid: Stearic acid is reacted with ammonia at high temperature (e.g., 350 °C) in a liquid phase reactor to produce octadecanenitrile.

  • Hydrogenation of Octadecanenitrile: The resulting octadecanenitrile is then subjected to catalytic hydrogenation. This is typically carried out in an autoclave under pressure (e.g., 3.5 MPa) at an elevated temperature (e.g., 130 °C) using a nickel catalyst to yield octadecylamine.

  • Formation of the Hydrochloride Salt: The crude octadecylamine is dissolved in a suitable organic solvent, such as ethanol. The solution is then treated with a dilute solution of hydrochloric acid with cooling. The octadecylamine hydrochloride precipitates out of the solution and can be collected by filtration.

  • Purification: The collected solid is washed with a cold solvent to remove any remaining impurities and then dried under vacuum. Recrystallization from a suitable solvent, such as ethanol or methanol, can be performed for further purification.

Synthesis from Octadecanenitrile

An alternative laboratory preparation starts from octadecanenitrile.

Experimental Protocol:

  • Reduction of Octadecanenitrile: Octadecanenitrile is dissolved in anhydrous ethanol and boiled under reflux. Sodium metal is then carefully added to the reaction mixture to effect the reduction of the nitrile to the primary amine, octadecylamine.

  • Acidification: After the reaction is complete, the mixture is cooled and poured into a dilute solution of hydrochloric acid. This neutralizes the reaction mixture and forms the octadecylamine hydrochloride salt.

  • Isolation and Purification: The precipitated octadecylamine hydrochloride is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

Characterization of Octadecylamine Hydrochloride

The identity and purity of the synthesized octadecylamine hydrochloride are confirmed through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of octadecylamine and its hydrochloride salt is provided in the table below.

PropertyValueReference(s)
Octadecylamine
Molecular FormulaC₁₈H₃₉N[1]
Molecular Weight269.51 g/mol [1]
AppearanceWhite waxy crystalline solid
Melting Point52.9 °C
Boiling Point346.8 °C at 760 mmHg
SolubilityInsoluble in water; soluble in alcohol, ether, benzene, and chloroform.
Octadecylamine Hydrochloride
Molecular FormulaC₁₈H₄₀ClN[2]
Molecular Weight305.97 g/mol [2]
AppearanceWhite to light yellow powder or crystals
Melting Point157-160 °C[2]
SolubilitySoluble in hot methanol[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

The ¹H NMR spectrum of octadecylamine hydrochloride provides information about the different types of protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.9-3.1m2H-CH₂-NH₃⁺
~1.7m2H-CH₂-CH₂-NH₃⁺
~1.2-1.4br s32H-(CH₂)₁₆-
~0.88t3H-CH₃

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Description
~3000-2800N-H stretching (of the ammonium salt)
~2920, ~2850C-H stretching (asymmetric and symmetric) of methylene groups
~1600N-H bending (asymmetric) of the ammonium group
~1470C-H bending (scissoring) of methylene groups

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the parent amine. The molecular ion peak for octadecylamine (the free base) would be observed at m/z 269. A common fragmentation pattern for primary amines is the alpha-cleavage, which would result in the loss of an alkyl radical.

m/zInterpretation
269Molecular ion peak [M]⁺ of octadecylamine
30[CH₂NH₂]⁺ (from alpha-cleavage)

Applications in Drug Development

Octadecylamine and its hydrochloride salt are valuable components in drug delivery systems, particularly in the formulation of solid lipid nanoparticles (SLNs) and other lipid-based nanocarriers. Their cationic nature at physiological pH allows for effective encapsulation and delivery of negatively charged molecules such as nucleic acids (e.g., plasmid DNA, siRNA).

A notable application is in the non-viral delivery of genes for cellular reprogramming. For instance, octadecylamine-based nanoparticles have been successfully used to deliver reprogramming factors to human fibroblast cells, inducing their transformation into pluripotent stem cells (iPSCs).[3]

Experimental Workflow for Nanoparticle-Mediated Gene Delivery

The following diagram illustrates a typical workflow for the preparation of octadecylamine-based nanoparticles and their use in gene delivery for cellular reprogramming.

experimental_workflow cluster_prep Nanoparticle Formulation cluster_loading Gene Loading cluster_delivery Cellular Delivery and Reprogramming prep1 Dissolve Octadecylamine in Organic Solvent prep3 Emulsification prep1->prep3 prep2 Prepare Aqueous Phase with Surfactant prep2->prep3 prep4 Solvent Evaporation prep3->prep4 prep5 Nanoparticle Formation prep4->prep5 load1 Mix Nanoparticles with Plasmid DNA prep5->load1 load2 Complex Formation (Electrostatic Interaction) load1->load2 del1 Incubate Fibroblast Cells with DNA-loaded Nanoparticles load2->del1 del2 Cellular Uptake (Endocytosis) del1->del2 del3 Endosomal Escape del2->del3 del4 Nuclear Translocation of Plasmid DNA del3->del4 del5 Expression of Reprogramming Factors del4->del5 del6 Generation of iPSCs del5->del6

Caption: Workflow for nanoparticle synthesis, gene loading, and cell reprogramming.

Cellular Uptake and Mechanism of Action

The positively charged octadecylamine-based nanoparticles interact with the negatively charged cell membrane, facilitating cellular uptake primarily through endocytosis.[4] Once inside the cell, the nanoparticles need to escape the endosome to release their genetic payload into the cytoplasm. The "proton sponge effect" is a proposed mechanism for the endosomal escape of amine-containing nanoparticles. The buffering capacity of the amine groups leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic agent into the cytoplasm.[5]

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of octadecylamine-based nanoparticles.

cellular_uptake cluster_cellular_process Cellular Environment cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space np_ext Cationic Nanoparticle endosome Endosome np_ext->endosome Endocytosis cytoplasm Cytoplasm np_int Nanoparticle endosome->np_int Endosomal Escape (Proton Sponge Effect) nucleus Nucleus payload Genetic Payload np_int->payload Payload Release payload->nucleus Nuclear Targeting

Caption: Mechanism of cellular uptake and endosomal escape of nanoparticles.

References

An In-depth Technical Guide on the Solubility of Octadecylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine hydrochloride, the salt of the long-chain primary amine octadecylamine (also known as stearylamine), is a cationic surfactant with a wide range of applications in industrial and research settings. Its utility is often dictated by its solubility characteristics in various media. Understanding its behavior in organic solvents is crucial for its application in formulations, as a corrosion inhibitor, in the synthesis of nanoparticles, and in various other chemical processes. This technical guide provides a comprehensive overview of the solubility of octadecylamine hydrochloride in organic solvents, including qualitative data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing its solubility.

Core Concept: The Duality of a Surfactant's Nature

The solubility of octadecylamine hydrochloride is governed by the interplay between its long, hydrophobic octadecyl (C18) alkyl chain and its hydrophilic hydrochloride head group. The 18-carbon tail imparts significant non-polar character, favoring dissolution in non-polar organic solvents. Conversely, the ionic hydrochloride group introduces polarity, promoting solubility in more polar solvents. This amphiphilic nature results in a complex solubility profile that is highly dependent on the specific characteristics of the organic solvent.

Solubility of Octadecylamine Hydrochloride in Organic Solvents

Solvent ClassSolventExpected Solubility of Octadecylamine HydrochlorideRationale
Alcohols MethanolSoluble, especially when heated.[2]The hydroxyl group of methanol can interact with the polar hydrochloride head, while its shorter alkyl chain can accommodate the hydrophobic tail to some extent.
EthanolSoluble to moderately soluble.Similar to methanol, but the slightly longer alkyl chain of ethanol may offer a better balance for solvating both ends of the surfactant molecule.
IsopropanolModerately soluble.The branched and larger alkyl group of isopropanol may present some steric hindrance, potentially reducing solubility compared to linear, shorter-chain alcohols.
ButanolSparingly soluble.As the alkyl chain of the alcohol increases, its polarity decreases, making it a less effective solvent for the ionic hydrochloride group.[3][4][5]
Halogenated Solvents ChloroformSparingly soluble to insoluble.While chloroform can dissolve the free base octadecylamine, its low polarity is generally insufficient to effectively solvate the ionic hydrochloride salt.
DichloromethaneSparingly soluble to insoluble.Similar to chloroform, dichloromethane is not polar enough to overcome the lattice energy of the salt.
Apolar Solvents TolueneInsoluble.The non-polar aromatic nature of toluene is not conducive to dissolving the ionic hydrochloride salt.
HexaneInsoluble.As a non-polar alkane, hexane is a very poor solvent for ionic compounds.
Ketones AcetoneSparingly soluble.Acetone has intermediate polarity but is generally not a good solvent for salts.
Ethers Diethyl EtherInsoluble.The low polarity and inability to effectively solvate ions make diethyl ether a poor solvent for octadecylamine hydrochloride.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed experimental protocol for determining the thermodynamic (equilibrium) solubility of octadecylamine hydrochloride in an organic solvent, based on the widely accepted shake-flask method.[6][7][8][9][10]

Materials and Equipment
  • Octadecylamine hydrochloride (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system after appropriate derivatization.[11][12][13][14]

Procedure

2.1. Preparation of Saturated Solutions

  • Add an excess amount of octadecylamine hydrochloride to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

  • Accurately pipette a known volume of the selected organic solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 150 rpm).

  • Allow the mixture to equilibrate for a sufficient period. For long-chain surfactants, this may take 24 to 72 hours to ensure thermodynamic equilibrium is reached.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

2.2. Sample Collection and Preparation

  • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

2.3. Quantification

  • Prepare a series of calibration standards of octadecylamine hydrochloride of known concentrations in the selected organic solvent.

  • Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC or GC).

  • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

  • Determine the concentration of octadecylamine hydrochloride in the diluted samples from the calibration curve.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The average concentration from the samples that have reached equilibrium represents the thermodynamic solubility.

Visualizing the Workflow

The following diagrams illustrate the key workflows for solubility assessment and determination.

G cluster_0 Solubility Assessment Workflow A Define Solvent and Temperature B Review Literature for Existing Data A->B C Perform Preliminary Qualitative Test B->C D Quantitative Solubility Determination C->D E Data Analysis and Reporting D->E

Caption: A logical workflow for assessing the solubility of a compound.

G cluster_1 Shake-Flask Experimental Workflow Start Add Excess Solute to Solvent Equilibrate Equilibrate with Agitation (24-72h) Start->Equilibrate Sample Withdraw and Filter Supernatant Equilibrate->Sample Dilute Dilute Sample Sample->Dilute Analyze Quantify by HPLC/GC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion

The solubility of octadecylamine hydrochloride in organic solvents is a critical parameter for its effective application. While comprehensive quantitative data is sparse, an understanding of its amphiphilic nature allows for qualitative predictions of its solubility. For precise quantitative data, a rigorous experimental approach, such as the detailed shake-flask method provided, is essential. This guide serves as a foundational resource for researchers and professionals working with this versatile cationic surfactant, enabling informed solvent selection and the generation of reliable solubility data.

References

Self-Assembly of Octadecylamine Hydrochloride in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine hydrochloride (ODA-HCl), a cationic surfactant, is the hydrochloride salt of the 18-carbon primary aliphatic amine, octadecylamine. This amphiphilic molecule, possessing a long hydrophobic alkyl chain and a hydrophilic amine headgroup, exhibits a strong tendency to self-assemble into organized supramolecular structures in aqueous solutions. This behavior is fundamental to its various applications, including its use as a formulation excipient in drug delivery systems, a corrosion inhibitor, and a flotation agent in mineral processing.

This technical guide provides an in-depth overview of the core principles governing the self-assembly of ODA-HCl in aqueous environments. It details the critical physicochemical parameters, experimental methodologies for characterization, and the influence of environmental factors on the aggregation process.

Physicochemical Properties and Self-Assembly

The self-assembly of ODA-HCl in water is primarily driven by the hydrophobic effect. The long octadecyl chains avoid unfavorable interactions with water molecules by aggregating to form a hydrophobic core, while the hydrophilic protonated amine head groups remain exposed to the aqueous phase. This process leads to the formation of various aggregates, most commonly micelles.

A key parameter governing this phenomenon is the Critical Micelle Concentration (CMC) , which is the concentration of the surfactant above which micelles spontaneously form. Below the CMC, ODA-HCl exists predominantly as individual monomers. As the concentration approaches the CMC, the monomers begin to adsorb at the air-water interface, leading to a significant decrease in surface tension. Above the CMC, the surface becomes saturated, and any additional surfactant molecules aggregate to form micelles in the bulk solution. At this point, the surface tension of the solution remains relatively constant.

Quantitative Data on Self-Assembly

Quantitative data on the self-assembly of octadecylamine hydrochloride is crucial for its application. The following tables summarize available data. It is important to note that specific experimental values for ODA-HCl in pure water are not extensively reported in publicly accessible literature. Therefore, data for closely related long-chain alkylamine surfactants are included for comparative purposes and are clearly indicated.

Table 1: Critical Micelle Concentration (CMC) of Octadecylamine Hydrochloride and Related Compounds

SurfactantSolventTemperature (°C)CMC (mol/L)Method
Octadecylamine Hydrochloride (ODA)Saturated KCl solution252.06 x 10⁻⁵[1]Not specified
Dodecylamine HydrochlorideWater25~1.2 x 10⁻²Conductivity
Hexadecyltrimethylammonium Bromide (CTAB)Water259.2 x 10⁻⁴Conductivity

Note: Data for Dodecylamine Hydrochloride and CTAB are provided as illustrative examples of cationic surfactants.

Table 2: Thermodynamic Parameters of Micellization for Cationic Surfactants

SurfactantTemperature (K)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)ΔS°mic (J/mol·K)
Dodecyltrimethylammonium Chloride (DTAC)298.15-25.9-3.874.1
Hexadecyltrimethylammonium Bromide (CTAB)298.15-34.3-8.487.0

Note: Data for DTAC and CTAB are provided as illustrative examples. The thermodynamic parameters for ODA-HCl are expected to follow similar trends but with different magnitudes due to the longer alkyl chain. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. The enthalpy of micellization (ΔH°mic) can be endothermic or exothermic, while the entropy of micellization (ΔS°mic) is usually positive and is the main driving force for micellization due to the release of ordered water molecules from around the hydrophobic chains.

Table 3: Aggregation Number and Hydrodynamic Radius of Cationic Surfactant Micelles

SurfactantAggregation Number (N)Hydrodynamic Radius (Rh) (nm)Method
Dodecyltrimethylammonium Bromide (DTAB)~50~2.5Fluorescence Quenching
Hexadecyltrimethylammonium Bromide (CTAB)~90~3.0Light Scattering

Note: Data for DTAB and CTAB are provided as illustrative examples. The aggregation number and size of ODA-HCl micelles are expected to be larger due to its longer hydrophobic chain.

Factors Influencing Self-Assembly

The self-assembly of ODA-HCl is sensitive to various environmental factors that can alter the CMC and the morphology of the resulting aggregates.

Effect of pH

The pH of the aqueous solution plays a critical role in the self-assembly of ODA-HCl. The amine headgroup has a pKa value, and its degree of protonation is pH-dependent.

  • Low pH (Acidic): At low pH, the amine group is fully protonated (-NH₃⁺), leading to strong electrostatic repulsion between the headgroups. This repulsion opposes micellization, resulting in a higher CMC.

  • Neutral to Moderately Basic pH: As the pH increases towards the pKa, a fraction of the amine groups become deprotonated (-NH₂). This reduces the electrostatic repulsion between headgroups, favoring micelle formation and thus lowering the CMC.

  • High pH (Alkaline): At pH values significantly above the pKa, the majority of the amine groups are deprotonated. The neutral octadecylamine has very low water solubility and may precipitate out of the solution rather than forming stable micelles.

Effect of Temperature

Temperature influences the CMC of ionic surfactants in a complex manner, often exhibiting a U-shaped curve.

  • Initial Temperature Increase: Initially, an increase in temperature generally leads to a decrease in the CMC. This is because the increased thermal energy disrupts the structured water molecules surrounding the hydrophobic tails, making their aggregation more entropically favorable.

  • Further Temperature Increase: Beyond a certain point (the minimum of the U-shaped curve), a further increase in temperature can lead to an increase in the CMC. This is attributed to the increased kinetic energy of the surfactant molecules, which can disrupt the organized micellar structures.

Effect of Electrolytes

The addition of electrolytes, such as salts, to a solution of ODA-HCl can significantly impact its self-assembly. The counterions from the salt can screen the electrostatic repulsion between the positively charged headgroups of the ODA-HCl molecules in the micelles. This shielding effect reduces the repulsion, making it easier for micelles to form, which leads to a decrease in the CMC.

Experimental Protocols

The characterization of ODA-HCl self-assembly involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Principle: This method is suitable for ionic surfactants like ODA-HCl. The conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles. Micelles have a lower mobility than individual ions due to their larger size and the binding of counterions, leading to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.

Protocol:

  • Solution Preparation: Prepare a stock solution of ODA-HCl in deionized water at a concentration significantly above the expected CMC.

  • Titration Setup: Place a known volume of deionized water in a thermostated beaker equipped with a magnetic stirrer and a calibrated conductivity probe.

  • Measurement: Allow the system to equilibrate at the desired temperature. Record the initial conductivity of the water.

  • Titration: Add small, precise aliquots of the ODA-HCl stock solution to the water. After each addition, allow the solution to stabilize and record the conductivity.

  • Data Analysis: Plot the specific conductivity (κ) against the molar concentration of ODA-HCl. The plot will show two linear regions. Perform a linear regression on both regions and determine the intersection point, which corresponds to the CMC.

Principle: The surface tension of a surfactant solution is measured as a function of its concentration. As the surfactant concentration increases, the monomers adsorb at the air-water interface, causing a decrease in surface tension. Once the surface is saturated with monomers, micelles begin to form in the bulk solution. Above this concentration (the CMC), the monomer concentration in the bulk remains relatively constant, and thus the surface tension also remains constant.

Protocol:

  • Solution Preparation: Prepare a series of ODA-HCl solutions in deionized water with concentrations spanning a range below and above the expected CMC.

  • Instrumentation: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) calibrated with deionized water.

  • Measurement: For each solution, measure the surface tension at a constant temperature. Ensure the ring or plate is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension (γ) against the logarithm of the ODA-HCl concentration (log C). The plot will typically show a sharp break. The concentration at this break point, determined by the intersection of the two linear portions of the plot, is the CMC.

Characterization of Micelle Size and Morphology

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius (Rh) via the Stokes-Einstein equation.

Protocol:

  • Sample Preparation: Prepare a solution of ODA-HCl at a concentration well above its CMC in deionized water. Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Measurement: Place the filtered solution in a clean cuvette and insert it into the DLS instrument. Allow the sample to thermally equilibrate.

  • Data Acquisition: Perform the DLS measurement, collecting the scattered light at a specific angle (e.g., 90° or 173°).

  • Data Analysis: The instrument's software will analyze the autocorrelation function of the scattered light intensity to determine the diffusion coefficient and subsequently calculate the hydrodynamic radius and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Principle: TEM provides direct visualization of the morphology and size of the self-assembled structures. A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample.

Protocol:

  • Sample Preparation: Prepare a dilute solution of ODA-HCl micelles (above the CMC).

  • Grid Preparation: Place a small drop of the micelle solution onto a TEM grid (e.g., a carbon-coated copper grid).

  • Staining (Optional but recommended for better contrast): After a few minutes, blot off the excess solution with filter paper. To enhance contrast, a negative staining technique can be used. Apply a drop of a heavy metal salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a short period.

  • Drying: Blot off the excess staining solution and allow the grid to air-dry completely.

  • Imaging: Insert the prepared grid into the TEM and acquire images at various magnifications.

  • Image Analysis: Analyze the obtained images to determine the size, shape, and morphology of the ODA-HCl aggregates.

Visualizations of Processes and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the self-assembly of ODA-HCl.

CMC_Determination_Workflow cluster_prep 1. Sample Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis Prep_Stock Prepare ODA-HCl Stock Solution Prep_Dilutions Create a Series of Dilutions Prep_Stock->Prep_Dilutions Measure_Property Measure Physical Property (Conductivity or Surface Tension) Prep_Dilutions->Measure_Property Plot_Data Plot Property vs. Concentration (or log C) Measure_Property->Plot_Data Determine_CMC Identify Breakpoint (CMC) Plot_Data->Determine_CMC DrugDeliveryMechanism cluster_formulation 1. Formulation cluster_delivery 2. Cellular Delivery ODA_Micelle ODA-HCl Micelle Drug_Loaded_Micelle Drug-Loaded Micelle Drug Hydrophobic Drug Cell_Membrane Cell Membrane (Negatively Charged) Drug_Loaded_Micelle->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release into Cytoplasm Endosome->Drug_Release Endosomal Escape

References

An In-Depth Technical Guide to the Critical Micelle Concentration of Octadecylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of octadecylamine hydrochloride (ODA), a cationic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the physicochemical properties of ODA, focusing on its self-aggregation behavior in aqueous solutions, the influence of environmental factors on its CMC, and the experimental methodologies for its determination.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Below the CMC, surfactant molecules primarily exist as monomers and tend to adsorb at interfaces, leading to a significant decrease in surface tension. Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Above the CMC, the surface tension of the solution remains relatively constant. The determination of the CMC is crucial for understanding and optimizing the performance of surfactants in various applications.

Quantitative Data on the CMC of Octadecylamine Hydrochloride

Table 1: Critical Micelle Concentration of Octadecylamine Hydrochloride under Specific Conditions

Solvent/MediumTemperature (°C)CMC (mol/L)Method of Determination
High Ionic Strength SolutionNot Specified~ 4 x 10⁻⁵Not Specified[1]
Saturated Potassium Chloride (KCl)252.06 x 10⁻⁵Not Specified[2]

Table 2: Qualitative Effects of Electrolytes on the CMC of Octadecylamine Hydrochloride

ElectrolyteEffect on CMCReference
Magnesium Chloride (MgCl₂)Decreases[1]
Saturated Salt SolutionsLower than in aqueous solutions[1]

Thermodynamics of Micellization

The process of micelle formation is a spontaneous thermodynamic process governed by changes in Gibbs free energy, enthalpy, and entropy.

  • Gibbs Free Energy of Micellization (ΔG°mic): The negative value of ΔG°mic indicates the spontaneity of micellization. It can be calculated from the CMC value using the following equation for ionic surfactants:

    ΔG°mic ≈ (2 - β)RT ln(CMC)

    where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle.

  • Enthalpy of Micellization (ΔH°mic): This can be determined experimentally using techniques like isothermal titration calorimetry or by studying the temperature dependence of the CMC (van't Hoff equation). The sign and magnitude of ΔH°mic provide insights into the energetic driving forces of micellization. For many ionic surfactants, micellization is initially an endothermic process driven by a large positive entropy change.

  • Entropy of Micellization (ΔS°mic): The primary driving force for micellization is often a significant increase in entropy. This is attributed to the "hydrophobic effect," where the ordering of water molecules around the hydrophobic tails of the surfactant monomers is disrupted as the tails aggregate within the micelle core, leading to an overall increase in the entropy of the system.

While specific thermodynamic data for octadecylamine hydrochloride is sparse, the general principles for cationic surfactants apply. The micellization process is typically entropy-driven at lower temperatures and can become more enthalpy-driven at higher temperatures.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of octadecylamine hydrochloride. The following sections detail the methodologies for three common and reliable methods.

Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of octadecylamine hydrochloride in deionized water or the desired buffer.

  • Preparation of Dilution Series: Create a series of solutions with varying concentrations of ODA by diluting the stock solution. The concentration range should span the expected CMC.

  • Surface Tension Measurement:

    • Use a tensiometer equipped with a Wilhelmy plate or a du Noüy ring. For cationic surfactants like ODA, a paper plate may be preferable to a platinum plate to avoid issues with the plate becoming hydrophobic.

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the surface tension of each solution in the dilution series, ensuring the temperature is kept constant. Allow each solution to equilibrate before taking a measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

Surface_Tensiometry_Workflow A Prepare ODA Stock Solution B Create Dilution Series A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC from Inflection Point D->E

Surface Tensiometry Workflow for CMC Determination

Conductivity Measurement

This method is suitable for ionic surfactants like octadecylamine hydrochloride. It relies on the change in the electrical conductivity of the solution as micelles are formed. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the micelles have a lower mobility than the individual ions and the counterions become partially bound to the micelles.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of octadecylamine hydrochloride in deionized water with low conductivity.

  • Preparation of Dilution Series: Prepare a series of ODA solutions of decreasing concentration by sequential dilution of the stock solution directly in the conductivity measurement cell.

  • Conductivity Measurement:

    • Use a calibrated conductivity meter with a conductivity cell.

    • Maintain a constant temperature using a water bath.

    • Start with the most concentrated solution and measure its conductivity.

    • Sequentially dilute the solution in the cell with a known volume of deionized water and measure the conductivity after each dilution.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration.

    • The plot will exhibit two linear regions with different slopes.

    • The CMC is the concentration at the point of intersection of these two lines.

Conductivity_Workflow A Prepare ODA Stock Solution B Create Dilution Series in Conductivity Cell A->B C Measure Conductivity of Each Dilution B->C D Plot Conductivity vs. Concentration C->D E Determine CMC from Break in Slope D->E Fluorescence_Workflow A Prepare ODA and Pyrene Stock Solutions B Prepare ODA Dilution Series with Pyrene A->B C Measure Fluorescence Emission Spectra B->C D Calculate I1/I3 Ratio C->D E Plot I1/I3 Ratio vs. log(Concentration) D->E F Determine CMC from Sigmoidal Fit E->F Logical_Relationship cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Vary Surfactant Concentration B Measure Physical Property (Surface Tension, Conductivity, Fluorescence) A->B C Plot Property vs. Concentration B->C D Identify Discontinuity (Inflection Point, Break in Slope) C->D E Determine CMC D->E

References

An In-depth Technical Guide on the Surface Activity of Octadecylamine Hydrochloride at Interfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine hydrochloride (ODA-HCl), a cationic surfactant, exhibits significant surface activity at various interfaces, a property that underpins its utility in a range of applications, from mineral flotation to advanced drug delivery systems. This technical guide provides a comprehensive overview of the interfacial behavior of ODA-HCl, detailing its quantitative surface activity parameters, the experimental protocols for their measurement, and its functional application in nanoparticle-based gene delivery.

Quantitative Surface Activity Data

The interfacial behavior of octadecylamine hydrochloride is characterized by several key parameters that quantify its ability to adsorb at interfaces and self-assemble in bulk solution. These properties are influenced by environmental factors such as pH, temperature, and the presence of electrolytes.

Air-Water Interface Properties

At the air-water interface, ODA-HCl molecules orient themselves with their hydrophobic octadecyl chains directed towards the air and their hydrophilic amine hydrochloride head groups solvated in the aqueous phase. This adsorption reduces the surface tension of the water.

ParameterValueConditionsReference
Area per Molecule (A) ~20 Ų/moleculepH ≥ 5.7, 20°C[1]
~24 Ų/moleculepH 2.5, 20°C[2]
~26 Ų/moleculepH 3.5 with 3 mM NaI, 20°C[2]
Maximum Surface Pressure (πmax) Decreases with decreasing pH from 5.7 to 3.520°C[1]

The area per molecule is a critical parameter derived from pressure-area (π-A) isotherms obtained using a Langmuir trough. It represents the average area occupied by a single surfactant molecule at the interface. As indicated in the table, the molecular packing is significantly influenced by the pH of the aqueous subphase. At neutral to basic pH, ODA forms a stable, well-packed monolayer. As the pH decreases, protonation of the amine headgroup leads to increased electrostatic repulsion, causing the monolayer to become unstable and expand. However, at very low pH (e.g., 2.5), the presence of counterions (Cl⁻) can screen these repulsive forces, allowing for the reformation of a stable, albeit less densely packed, monolayer.[1][2]

Aggregation in Aqueous Solution

Above a certain concentration, known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC), surfactant monomers in the bulk solution self-assemble into organized structures called micelles.

ParameterValueConditionsReference
Critical Aggregation Concentration (CAC) 2.06 x 10⁻⁵ mol/LSaturated potassium chloride solution, 25°C[3][4]

The CAC is a fundamental property that indicates the onset of micellization and is a key factor in many applications, such as solubilization and detergency. The presence of electrolytes, like potassium chloride, can significantly lower the CAC of ionic surfactants due to the screening of electrostatic repulsion between the charged head groups.[3][4]

Experimental Protocols

Accurate characterization of the surface activity of ODA-HCl relies on a suite of specialized experimental techniques. This section details the methodologies for key experiments.

Measurement of Surface Tension

Surface tension is a direct measure of the surface activity of a surfactant. The Wilhelmy plate and Du Noüy ring methods are two common and reliable techniques for its determination.

2.1.1. Wilhelmy Plate Method

This method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

Protocol:

  • Preparation:

    • Thoroughly clean the Wilhelmy plate by flaming it with a Bunsen burner until it glows red to remove any organic contaminants.

    • Prepare ODA-HCl solutions of varying concentrations in deionized water or a suitable buffer.

    • Fill a clean sample vessel with the test solution and place it on the tensiometer's sample stage.

  • Measurement:

    • Suspend the cleaned Wilhelmy plate from the tensiometer's balance.

    • Slowly raise the sample stage until the liquid surface just touches the bottom edge of the plate.

    • The software records the force exerted on the plate as a function of time or immersion depth. The surface tension is calculated from the maximum force, the perimeter of the plate, and the contact angle (which is assumed to be 0° for a clean platinum plate).

  • Data Analysis:

    • Plot surface tension as a function of the logarithm of the ODA-HCl concentration. The CMC is determined from the inflection point of this curve.

2.1.2. Du Noüy Ring Method

This technique measures the force required to pull a platinum-iridium ring from the liquid surface.

Protocol:

  • Preparation:

    • Clean the Du Noüy ring by flaming it as described for the Wilhelmy plate.

    • Prepare the ODA-HCl solutions and fill the sample vessel.

  • Measurement:

    • Suspend the ring from the tensiometer's balance.

    • Position the ring so that it is parallel to and just above the liquid surface.

    • Slowly lower the ring until it touches the surface and then continue to lower it slightly to ensure complete wetting.

    • Slowly raise the ring, pulling a meniscus of liquid with it.

    • The force will increase to a maximum just before the lamella of liquid breaks. This maximum force is recorded.

  • Data Analysis:

    • The surface tension is calculated from the maximum force, the circumference of the ring, and a correction factor that accounts for the shape of the meniscus.

    • Similar to the Wilhelmy plate method, plotting surface tension versus log(concentration) allows for the determination of the CMC.

Langmuir Trough for Monolayer Studies

A Langmuir trough is used to create and characterize monomolecular films at the air-water interface, providing insights into the packing and phase behavior of surfactants.

Protocol:

  • Preparation:

    • Clean the Langmuir trough and barriers meticulously with appropriate solvents (e.g., chloroform, ethanol) and then rinse thoroughly with ultrapure water.

    • Fill the trough with the aqueous subphase (e.g., deionized water or a buffer of a specific pH).

    • Prepare a spreading solution of ODA-HCl in a volatile, water-immiscible solvent like chloroform (e.g., 1 mg/mL).

  • Monolayer Formation:

    • Using a microsyringe, carefully deposit small droplets of the spreading solution onto the subphase surface.

    • Allow sufficient time (typically 10-15 minutes) for the solvent to evaporate completely, leaving behind a monolayer of ODA-HCl molecules.[2]

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barriers.

    • Simultaneously, measure the surface pressure (the reduction in surface tension) using a Wilhelmy plate or a pressure sensor.

    • The data is plotted as a surface pressure-area (π-A) isotherm.

  • Data Analysis:

    • The π-A isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

    • By extrapolating the steepest part of the isotherm in the solid phase to zero surface pressure, the limiting area per molecule (A₀) can be determined.

Contact Angle Measurement

Contact angle measurements provide information about the wettability of a solid surface that has been modified with a surfactant.

Protocol (Sessile Drop Method):

  • Substrate Preparation:

    • Prepare a solid substrate (e.g., glass, mica, or silicon wafer).

    • Coat the substrate with ODA-HCl, for example, by dip-coating from a solution or by Langmuir-Blodgett deposition.

  • Measurement:

    • Place the coated substrate on the stage of a contact angle goniometer.

    • Using a microsyringe, carefully dispense a small droplet of a probe liquid (e.g., water) onto the surface.

    • A camera captures the profile of the droplet.

  • Data Analysis:

    • Software analyzes the droplet shape to determine the contact angle at the solid-liquid-vapor interface.

    • Advancing and receding contact angles can also be measured by adding and removing liquid from the droplet to assess contact angle hysteresis.

Application in Nanoparticle-Based Gene Delivery

The cationic nature of octadecylamine hydrochloride makes it a valuable component in the formulation of non-viral gene delivery vectors, such as solid lipid nanoparticles (SLNs) and liposomes. These nanoparticles can encapsulate and protect genetic material (e.g., plasmid DNA, siRNA) and facilitate its delivery into cells.

Preparation of Octadecylamine-Based Solid Lipid Nanoparticles (SLNs)

Protocol (Emulsion-Solvent Evaporation Method): [5]

  • Preparation of Phases:

    • Lipid Phase: Dissolve octadecylamine in a volatile organic solvent like chloroform (e.g., 0.2 M).[5]

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant, such as Tween 80 (e.g., 6%).[5]

  • Emulsification:

    • Gradually add the lipid phase dropwise to the aqueous phase while homogenizing using a sonic probe (e.g., 30% amplitude for 50 seconds) to form a single oil-in-water emulsion.[5]

  • Solvent Evaporation and Nanoparticle Formation:

    • Remove the organic solvent by evaporation under reduced pressure. This causes the lipid to precipitate, forming solid lipid nanoparticles.[5]

  • Purification:

    • Isolate the nanoparticles by ultracentrifugation (e.g., 6500 rpm at 12°C for 30 minutes).[5]

    • The resulting pellet of SLNs can be resuspended in a suitable buffer for further use.

Mechanism of DNA Condensation and Cellular Delivery

The positive charge of ODA-HCl is crucial for its function in gene delivery. It interacts electrostatically with the negatively charged phosphate backbone of DNA, leading to the condensation of the genetic material.

DNA_Condensation_and_Delivery cluster_Extracellular Extracellular Space cluster_Cellular Cellular Environment ODA_NP Octadecylamine-based Cationic Nanoparticle Lipoplex Lipoplex Formation (Nanoparticle-DNA Complex) ODA_NP->Lipoplex Electrostatic Interaction DNA Plasmid DNA (negatively charged) DNA->Lipoplex Cell_Membrane Cell Membrane (negatively charged) Lipoplex->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Proton Sponge Effect Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm DNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein DNA_Condensation_Mechanism cluster_InitialState Initial State cluster_CondensationProcess Condensation Process cluster_FinalState Final State Cationic_Lipid Cationic Lipid Monomers (e.g., ODA-HCl) Electrostatic_Interaction Electrostatic Attraction (Lipid Headgroup & DNA Phosphate) Cationic_Lipid->Electrostatic_Interaction DNA_Strand Uncondensed DNA (negatively charged) DNA_Strand->Electrostatic_Interaction Charge_Neutralization Charge Neutralization Electrostatic_Interaction->Charge_Neutralization Hydrophobic_Interaction Hydrophobic Interactions (Lipid Tails) Charge_Neutralization->Hydrophobic_Interaction Allows closer packing DNA_Dehydration DNA Dehydration Hydrophobic_Interaction->DNA_Dehydration Condensed_DNA Condensed DNA-Lipid Complex (Lipoplex) DNA_Dehydration->Condensed_DNA Formation of compact structure

References

A Comprehensive Technical Guide to the Hydrophobicity of Surfaces Modified with Octadecylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the principles and methodologies for enhancing surface hydrophobicity through modification with octadecylamine hydrochloride (ODA). The strategic functionalization of surfaces with ODA is a critical technique in various fields, including materials science, nanotechnology, and biomedical engineering, for controlling surface wettability and interfacial interactions. This document outlines the quantitative effects of ODA modification on hydrophobicity, details the experimental protocols for surface functionalization and characterization, and presents visual workflows to elucidate the key processes.

Octadecylamine, a long-chain primary amine, is a versatile molecule for surface modification. Its primary amine group allows for attachment to a variety of substrates, while its 18-carbon alkyl chain imparts a significant hydrophobic character.[1] The modification process typically involves the covalent grafting or physisorption of ODA molecules onto a surface, resulting in a dense layer of outwardly oriented hydrocarbon chains that dramatically reduce surface energy and water affinity.

Quantitative Data on Surface Hydrophobicity

The effectiveness of surface modification with octadecylamine is quantitatively assessed by measuring the water contact angle (WCA). A higher WCA indicates greater hydrophobicity. The following tables summarize the WCA data from various studies on different substrates modified with ODA and its derivatives.

Table 1: Water Contact Angles of Various Surfaces Before and After Modification with Octadecylamine (ODA) or ODA-Functionalized Materials

Substrate MaterialModifying AgentODA Loading/ConcentrationInitial WCA (°)Final WCA (°)Reference
Polyester (PET) FabricGraphene nanosheets functionalized with ODA (G-ODA)7 wt%-148[2]
Cellulose Nanocrystals (CNC)Octadecylamine (ODA)--95.6[3]
Polyester (PET) FabricCellulose nanocrystals functionalized with ODA (CNC-ODA)--153.1[4]
SmithsoniteOctadecylamine (ODA)-29.1350.96[5]
Sulfidized SmithsoniteOctadecylamine (ODA)-46.0593.15[5]
Epoxy Resin/SiO₂Octadecylamine (ODA) and SiO₂ nanoparticles>35 wt% SiO₂->150[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide syntheses of common experimental protocols for surface modification with octadecylamine and subsequent characterization.

This protocol describes the covalent functionalization of graphene oxide (GO) with octadecylamine to produce organophilic graphene nanosheets (G-ODA), which can then be used to coat various substrates.[2]

  • Materials: Graphene oxide (GO), Octadecylamine (ODA), N,N-dimethylformamide (DMF), Hydrazine hydrate, Ethanol, Deionized water.

  • Equipment: Round-bottom flask, Condenser, Magnetic stirrer with hotplate, Centrifuge, Ultrasonicator.

  • Procedure:

    • Disperse GO in DMF (e.g., 1 mg/mL) by ultrasonication for 1 hour to obtain a homogeneous suspension.

    • Add ODA to the GO suspension (e.g., a 10:1 weight ratio of ODA to GO).

    • Transfer the mixture to a round-bottom flask and heat to 100°C under constant stirring.

    • Slowly add hydrazine hydrate to the reaction mixture to initiate the reduction of GO.

    • Reflux the mixture for 24 hours at 100°C.

    • After cooling to room temperature, wash the product repeatedly with ethanol and deionized water by centrifugation to remove excess reactants.

    • Dry the final product (G-ODA) in a vacuum oven at 60°C.

This protocol details the application of the synthesized G-ODA onto a polyester (PET) fabric to create a superhydrophobic surface.[2]

  • Materials: PET fabric, G-ODA, appropriate solvent.

  • Equipment: Beaker, Stirrer, Coating apparatus (e.g., dip-coater, spray-coater).

  • Procedure:

    • Prepare a dispersion of G-ODA in a suitable solvent at various loadings (e.g., 1 to 7 wt%).

    • Clean the PET fabric to remove any surface contaminants.

    • Immerse the PET fabric in the G-ODA dispersion or apply the dispersion using a spray-coating method.

    • Ensure uniform coating of the fabric.

    • Dry the coated fabric in an oven at a specified temperature to evaporate the solvent and cure the coating.

  • Contact Angle Measurement: The hydrophobicity of the modified surfaces is quantified by measuring the static water contact angle using a contact angle goniometer. A droplet of deionized water is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to confirm the successful grafting of ODA onto the substrate by identifying the characteristic vibrational bands of the alkyl chains and amide bonds.[2]

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These imaging techniques are employed to observe the changes in surface morphology and roughness after modification, which play a crucial role in achieving superhydrophobicity.[7]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the modified material and to quantify the amount of ODA grafted onto the surface.[8]

Visualizing the Process: Diagrams and Workflows

To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of ODA-Functionalized Graphene (G-ODA) GO Graphene Oxide (GO) Dispersion GO/ODA Dispersion in DMF GO->Dispersion ODA Octadecylamine (ODA) ODA->Dispersion DMF DMF Solvent DMF->Dispersion Reaction Reaction at 100°C with Hydrazine Hydrate Dispersion->Reaction Washing Washing & Centrifugation Reaction->Washing G_ODA G-ODA Product Washing->G_ODA

Diagram 1: Synthesis of ODA-Functionalized Graphene.

G cluster_coating Surface Coating and Characterization Workflow cluster_prep Preparation cluster_proc Processing cluster_char Characterization Substrate Substrate (e.g., PET Fabric) Coating Coating (Dip or Spray) Substrate->Coating G_ODA_Dispersion G-ODA Dispersion G_ODA_Dispersion->Coating Drying Drying/Curing Coating->Drying Modified_Surface Hydrophobic Modified Surface Drying->Modified_Surface WCA Water Contact Angle Modified_Surface->WCA FTIR FTIR Analysis Modified_Surface->FTIR SEM_AFM SEM/AFM Imaging Modified_Surface->SEM_AFM

Diagram 2: General Workflow for Surface Modification and Characterization.

G cluster_mechanism Mechanism of Hydrophobicity Surface Substrate Surface Attachment Attachment of Amine Group Surface->Attachment ODA_Molecule Octadecylamine (R-NH2) ODA_Molecule->Attachment Hydrophobic_Layer Oriented Hydrophobic Alkyl Chains (R) Attachment->Hydrophobic_Layer High_WCA High Contact Angle (Hydrophobicity) Hydrophobic_Layer->High_WCA Water_Droplet Water Droplet Water_Droplet->High_WCA

Diagram 3: Logical Relationship for Achieving Surface Hydrophobicity.

References

Thermal Stability of Octadecylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecylamine hydrochloride, a long-chain alkylamine salt, finds application in various industrial and research settings, including as a cationic surfactant and a coating agent. A thorough understanding of its thermal stability is paramount for ensuring safe handling, predicting shelf-life, and controlling manufacturing processes. This technical guide provides a comprehensive overview of the thermal properties of octadecylamine hydrochloride, summarizing available data, outlining relevant experimental protocols, and presenting a plausible decomposition pathway.

Physicochemical Properties and Thermal Behavior

Octadecylamine hydrochloride (C18H39N·HCl), also known as stearylamine hydrochloride, is a white to light yellow crystalline powder. The thermal behavior of this compound is characterized by its melting point and subsequent decomposition.

Melting Point and Decomposition

The melting point of octadecylamine hydrochloride is consistently reported in the range of 157 °C to 162 °C.[1][2][3][4] Several sources indicate that the compound decomposes at its melting point.[3] Upon heating to decomposition, octadecylamine hydrochloride is reported to emit highly toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[4] The free base, octadecylamine, is also known to produce toxic fumes of NOx when heated to decomposition.

Table 1: Reported Melting Points of Octadecylamine Hydrochloride

Melting Point (°C)NotesSource(s)
157-160-[1][2]
162Decomposes[3]

Note: The variability in the reported melting point may be attributed to differences in purity and analytical methodology.

Thermal Analysis Techniques

To quantitatively assess the thermal stability of octadecylamine hydrochloride, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, quantifying mass loss at different stages, and identifying the temperature at which the material is no longer stable.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocols for Thermal Analysis

General Workflow for Thermal Analysis

The logical workflow for conducting a thermal analysis of octadecylamine hydrochloride is depicted below.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation Sample Octadecylamine Hydrochloride Sample Weighing Accurate Weighing (e.g., 5-10 mg) Sample->Weighing Crucible Placement in TGA/DSC Crucible Weighing->Crucible Instrument TGA/DSC Instrument Crucible->Instrument Parameters Set Experimental Parameters (Heating Rate, Atmosphere) Instrument->Parameters Heating Heating Ramp Parameters->Heating Data_Acquisition Data Acquisition (Mass vs. Temp, Heat Flow vs. Temp) Heating->Data_Acquisition TGA_Curve TGA Curve Analysis (Onset of Decomposition, % Mass Loss) Data_Acquisition->TGA_Curve DSC_Curve DSC Curve Analysis (Melting Endotherm, Decomposition Exotherm/Endotherm) Data_Acquisition->DSC_Curve Stability Determination of Thermal Stability TGA_Curve->Stability DSC_Curve->Stability

Caption: Logical workflow for the thermal analysis of octadecylamine hydrochloride.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of octadecylamine hydrochloride is weighed accurately into an aluminum or ceramic pan.

  • Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. A parallel experiment in an air atmosphere can also be performed to assess oxidative stability.

  • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

  • Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: 2-5 mg of octadecylamine hydrochloride is weighed accurately into a hermetically sealed aluminum pan. Sealing the pan is crucial to contain any evolved gases during decomposition.

  • Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the DSC cell at a flow rate of 20-50 mL/min.

  • Heating Rate: A heating rate of 10 °C/min is commonly used.

  • Temperature Range: The sample is heated from ambient temperature to a temperature beyond its decomposition point, as determined by TGA (e.g., 300 °C).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic or endothermic peaks associated with decomposition. The enthalpy (ΔH) of these transitions can be calculated by integrating the peak areas.

Plausible Decomposition Pathway

Based on the known decomposition products (NOx and HCl), a plausible thermal decomposition pathway for octadecylamine hydrochloride can be proposed. The initial step is likely the dissociation of the hydrochloride salt to yield free octadecylamine and hydrogen chloride gas. The free amine then undergoes further thermal degradation.

Decomposition_Pathway cluster_initial Initial Compound cluster_dissociation Thermal Dissociation cluster_degradation Further Degradation ODA_HCl Octadecylamine Hydrochloride (C18H39N·HCl) ODA Octadecylamine (C18H39N) ODA_HCl->ODA Heat (Δ) HCl Hydrogen Chloride (HCl) ODA_HCl->HCl Heat (Δ) NOx Nitrogen Oxides (NOx) ODA->NOx Heat (Δ) Hydrocarbons Hydrocarbon Fragments ODA->Hydrocarbons Heat (Δ)

Caption: Plausible thermal decomposition pathway of octadecylamine hydrochloride.

Conclusion

The thermal stability of octadecylamine hydrochloride is a critical parameter for its safe and effective use. The available data indicates a melting point in the range of 157-162 °C, with decomposition occurring at or near this temperature, leading to the evolution of toxic NOx and HCl gases. While detailed TGA and DSC data are not widely published, standardized protocols can be applied to thoroughly characterize its thermal behavior. The proposed decomposition pathway provides a framework for understanding the chemical changes that occur upon heating. For applications involving elevated temperatures, it is strongly recommended that a comprehensive thermal analysis be conducted to establish safe operating limits.

References

"octadecylamine hydrochloride safety and handling precautions"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Octadecylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for octadecylamine hydrochloride, intended for use by professionals in research and development environments. The following sections detail the toxicological properties, safe handling procedures, and emergency protocols associated with this compound.

Toxicological Data

The acute toxicity of octadecylamine and its hydrochloride salt has been evaluated through various studies. The following tables summarize the available quantitative data.

Table 1: Acute Toxicity of Octadecylamine

TestSpeciesRouteLD50/ResultReference
Acute Oral Toxicity (OECD 401)Rat (male and female)Oral> 2,000 mg/kg[1][2]
Acute Oral ToxicityRatOral4800 mg/kg[3]
Acute Oral ToxicityRatOral1000 mg/kg[4]
Acute ToxicityMouseIntraperitoneal250 mg/kg[1][2]
Acute Dermal ToxicityRatDermal> 2000 mg/kg[3]

Table 2: Skin and Eye Irritation of Octadecylamine

TestSpeciesDurationResultReference
Skin Corrosion/Irritation (OECD 404)Rabbit4 hoursIrritating to skin[1][2]
Serious Eye Damage/Eye Irritation (OECD 405)Rabbit24 hoursRisk of serious damage to eyes[1][2]

Experimental Protocols

The toxicological data presented above are primarily based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key cited experiments.

OECD Guideline 401: Acute Oral Toxicity

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Principle: The test substance is administered orally in a single dose to a group of experimental animals. Observations of effects and mortality are made over a period of at least 14 days.

  • Test Animals: Typically, rats are used. A sufficient number of animals are used to obtain statistically significant results.

  • Dosage: A range of dose levels is used to determine the dose that causes mortality in 50% of the test animals (LD50).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage.

    • Animals are observed for signs of toxicity immediately after dosing and periodically for at least 14 days.

    • Body weight is recorded weekly.

    • At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[5][6][7][8]

  • Principle: The substance is applied to a small area of the skin of an experimental animal for a defined period. The degree of skin irritation is then scored at specified intervals.

  • Test Animals: The albino rabbit is the preferred species.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A 0.5 g or 0.5 mL dose of the test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

    • The dressing is removed after a 4-hour exposure period.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the skin reactions is scored according to a standardized scale.

  • Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified as an irritant based on these scores.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.[9][10][11][12]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The other eye remains untreated and serves as a control. The eyes are then examined for any effects.

  • Test Animals: The albino rabbit is the recommended species.

  • Procedure:

    • A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

    • The severity of the eye reactions is scored using a standardized scale.

  • Data Analysis: The scores for corneal, iridial, and conjunctival effects are evaluated to determine the overall irritancy of the substance.

Hazard Identification and Risk Management

A systematic approach to identifying hazards and managing risks is crucial when working with octadecylamine hydrochloride.

Hazard_Risk_Management cluster_assessment Hazard Assessment cluster_control Risk Control cluster_response Emergency Response Identify_Hazards Identify Hazards (Skin/Eye Irritation, Inhalation, Ingestion) Review_SDS Review Safety Data Sheet (SDS) Identify_Hazards->Review_SDS based on Evaluate_Exposure Evaluate Potential Exposure Routes Review_SDS->Evaluate_Exposure informs Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Evaluate_Exposure->Engineering_Controls leads to Admin_Controls Administrative Controls (SOPs, Training) Evaluate_Exposure->Admin_Controls leads to PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Evaluate_Exposure->PPE leads to First_Aid First Aid Measures (Eye Wash, Drench Shower) Engineering_Controls->First_Aid Spill_Cleanup Spill Cleanup Procedures Admin_Controls->Spill_Cleanup PPE->First_Aid

Caption: Hazard Identification and Risk Management Workflow.

General Mechanism of Amine Toxicity

The toxicity of amines like octadecylamine is related to their chemical reactivity. The lone pair of electrons on the nitrogen atom makes them nucleophilic and basic.

Amine_Toxicity_Mechanism Amine Octadecylamine (Nucleophile) Biological_Macromolecules Biological Macromolecules (Proteins, Lipids) Amine->Biological_Macromolecules Nucleophilic Attack Cellular_Damage Cellular Damage & Disruption of Membranes Biological_Macromolecules->Cellular_Damage leads to Irritation_Corrosion Irritation / Corrosion Cellular_Damage->Irritation_Corrosion results in

Caption: General Mechanism of Amine-Induced Cellular Damage.

As nucleophiles, amines can react with electrophilic sites on biological macromolecules, such as proteins and lipids. This can lead to the disruption of their normal function and compromise cellular integrity, resulting in irritation and, in severe cases, corrosive effects.

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls
  • Work in a well-ventilated area.

  • Use a certified chemical fume hood when handling the powder or creating solutions to avoid inhalation of dust or aerosols.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

    • Use proper glove removal technique to avoid skin contact.

    • Wear a lab coat or other protective clothing.

  • Respiratory Protection: If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

First Aid Measures

In case of exposure, follow these procedures and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Accidental Release and Disposal

  • Spill Response:

    • Evacuate the area.

    • Wear appropriate PPE as described in Section 5.2.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.

    • Do not allow the material to enter drains or waterways.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • The material is sensitive to carbon dioxide and air, so consider storing under an inert atmosphere.[1][2]

This guide is intended to provide essential safety and handling information. Always consult the most current Safety Data Sheet (SDS) for octadecylamine hydrochloride before use and ensure that all personnel are trained on its proper handling and the associated hazards.

References

An In-depth Technical Guide on Octadecylamine Hydrochloride (CAS 1838-08-0): Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecylamine hydrochloride (CAS 1838-08-0), also known as stearylamine hydrochloride, is a cationic surfactant with significant applications in the pharmaceutical sciences, particularly in the field of drug delivery. Its primary role is as a functional excipient in the formulation of lipid-based nanosystems, such as liposomes and solid lipid nanoparticles (SLNs). The positive charge imparted by the protonated amine group of octadecylamine is crucial for enhancing the encapsulation of therapeutic agents and facilitating their interaction with and uptake by cells. This technical guide provides a comprehensive overview of the physicochemical properties, formulation strategies, and key applications of octadecylamine hydrochloride in drug development, with a focus on experimental protocols and mechanistic insights.

Physicochemical Properties

Octadecylamine hydrochloride is the salt of a long-chain primary aliphatic amine.[1][2] Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic amine headgroup, dictates its behavior in aqueous and non-aqueous environments.[3]

Chemical and Physical Data

A summary of the key physicochemical properties of octadecylamine hydrochloride is presented in Table 1.

PropertyValueReferences
CAS Number 1838-08-0[4]
Molecular Formula C₁₈H₄₀ClN[4]
Molecular Weight 305.97 g/mol [4]
Appearance White to light yellow powder or crystals[4]
Melting Point 157-160 °C[4][5]
Solubility Soluble in hot methanol.[4] Soluble in ethanol and chloroform. Insoluble in water.[1][6]
pKa 10.65 (for the corresponding amine)[2]
Structural Information
IdentifierValue
Canonical SMILES CCCCCCCCCCCCCCCCCCN.Cl
InChI InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H

Applications in Drug Development

The primary utility of octadecylamine hydrochloride in drug development lies in its role as a cationic lipid in the formulation of nanocarriers. The positive surface charge it imparts to nanoparticles is advantageous for several reasons:

  • Enhanced Cellular Uptake: The positively charged surface of the nanoparticles interacts favorably with the negatively charged cell membranes, promoting cellular internalization.

  • Improved Drug Encapsulation: It can enhance the encapsulation efficiency of negatively charged drugs or nucleic acids through electrostatic interactions.

  • Endosomal Escape: Cationic lipids are thought to play a role in facilitating the escape of the nanocarrier and its payload from the endosome into the cytoplasm, a critical step for the efficacy of many intracellularly acting drugs and gene therapies.

Liposomal Formulations

Octadecylamine hydrochloride is incorporated into the lipid bilayer of liposomes to create cationic liposomes. These are particularly useful for the delivery of nucleic acids (gene therapy) and other anionic drugs.

Solid Lipid Nanoparticles (SLNs)

In SLNs, octadecylamine hydrochloride is included in the lipid matrix to create a positive surface charge. This has been shown to be effective for the delivery of various therapeutic agents, including anticancer drugs.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of octadecylamine hydrochloride-containing nanoparticles.

Preparation of Cationic Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.

Materials:

  • Phospholipid (e.g., DSPC or POPC)

  • Cholesterol

  • Octadecylamine hydrochloride

  • Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the phospholipid, cholesterol, and octadecylamine hydrochloride in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

Diagram of Experimental Workflow:

G cluster_prep Liposome Preparation cluster_char Characterization Dissolve Lipids Dissolve Lipids Form Thin Film Form Thin Film Dissolve Lipids->Form Thin Film Rotary Evaporation Hydrate Film Hydrate Film Form Thin Film->Hydrate Film Add Aqueous Buffer Form MLVs Form MLVs Hydrate Film->Form MLVs Agitation Size Reduction Size Reduction Form MLVs->Size Reduction Sonication/Extrusion Particle Size Particle Size Size Reduction->Particle Size Zeta Potential Zeta Potential Size Reduction->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Size Reduction->Encapsulation Efficiency

Workflow for cationic liposome preparation.
Preparation of Cationic Solid Lipid Nanoparticles (SLNs) by Emulsification-Solvent Evaporation

This method is suitable for encapsulating lipophilic drugs.

Materials:

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Octadecylamine hydrochloride

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane)

  • Aqueous surfactant solution (e.g., Poloxamer 188)

Procedure:

  • Dissolve the solid lipid, octadecylamine hydrochloride, and the drug in the organic solvent to form the oil phase.

  • Disperse the oil phase in the aqueous surfactant solution.

  • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Remove the organic solvent by stirring at room temperature under reduced pressure.

  • As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles.

  • The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Diagram of Experimental Workflow:

G cluster_prep SLN Preparation cluster_purification Purification Prepare Oil Phase Prepare Oil Phase Emulsification Emulsification Prepare Oil Phase->Emulsification Prepare Aqueous Phase Prepare Aqueous Phase Prepare Aqueous Phase->Emulsification Solvent Evaporation Solvent Evaporation Emulsification->Solvent Evaporation High-Speed Homogenization Form SLNs Form SLNs Solvent Evaporation->Form SLNs Stirring under Vacuum Centrifugation/Dialysis Centrifugation/Dialysis Form SLNs->Centrifugation/Dialysis

Workflow for cationic SLN preparation.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the formulated nanoparticles.

Materials:

  • Cell line (e.g., HeLa, A549)

  • Cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the nanoparticle suspension in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The positive charge of octadecylamine hydrochloride-containing nanoparticles is key to their interaction with cells. The proposed mechanism involves:

  • Adsorption: The cationic nanoparticles adsorb to the negatively charged cell surface.

  • Endocytosis: The nanoparticles are internalized by the cell through endocytosis, forming an endosome.

  • Endosomal Escape: The "proton sponge" effect is a commonly proposed mechanism for the endosomal escape of cationic nanoparticles. The amine groups of octadecylamine become protonated in the acidic environment of the endosome. This leads to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the nanoparticle and its payload into the cytoplasm.

Diagram of Signaling Pathway:

G cluster_cellular Cellular Environment cluster_mechanism Endosomal Escape Mechanism Cationic Nanoparticle Cationic Nanoparticle Cell Membrane Cell Membrane Cationic Nanoparticle->Cell Membrane Adsorption Endosome Endosome Cell Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Protonation Protonation Endosome->Protonation Payload Release Payload Release Cytoplasm->Payload Release Ion Influx Ion Influx Protonation->Ion Influx Charge Neutralization Osmotic Swelling Osmotic Swelling Ion Influx->Osmotic Swelling Water Influx Membrane Rupture Membrane Rupture Osmotic Swelling->Membrane Rupture Membrane Rupture->Cytoplasm

Cellular uptake and endosomal escape.

Safety Considerations

While the cationic nature of octadecylamine hydrochloride is beneficial for drug delivery, it can also be associated with cytotoxicity. Therefore, it is crucial to carefully optimize the concentration of octadecylamine hydrochloride in formulations to achieve a balance between efficacy and safety. In vitro cytotoxicity and hemolysis assays are essential for evaluating the biocompatibility of the developed nanoparticles.

Conclusion

Octadecylamine hydrochloride is a valuable excipient for the formulation of cationic nanocarriers in drug delivery. Its ability to impart a positive surface charge enhances cellular uptake and can facilitate endosomal escape, making it particularly useful for the delivery of intracellularly acting drugs and nucleic acids. Careful formulation design and thorough characterization, including assessment of physicochemical properties and in vitro toxicity, are essential for the successful development of safe and effective drug delivery systems utilizing this compound.

References

Methodological & Application

Application Notes and Protocols for Octadecylamine Hydrochloride Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (ODA), a long-chain primary amine, and its hydrochloride salt are versatile molecules for the surface functionalization of nanoparticles. The 18-carbon alkyl chain imparts hydrophobicity, while the amine group provides a positive surface charge at physiological pH, which is crucial for various biomedical applications. This positive charge enhances the interaction of nanoparticles with negatively charged cell membranes, facilitating cellular uptake. ODA functionalization is employed to improve the dispersibility of nanoparticles in organic solvents, enhance their stability, and enable their use in drug and gene delivery systems. These application notes provide detailed protocols for the functionalization of nanoparticles with octadecylamine, characterization methods, and an overview of relevant biological pathways.

While protocols often specify the use of octadecylamine, the hydrochloride salt can be used as a readily water-soluble source of the protonated amine. The functionalization ultimately results in a positively charged surface due to the protonation of the amine group in aqueous or physiological environments.

Data Presentation

Successful functionalization with octadecylamine hydrochloride significantly alters the physicochemical properties of nanoparticles. The following table summarizes expected quantitative data from the characterization of nanoparticles before and after functionalization.

ParameterBefore Functionalization (Bare Nanoparticles)After ODA-HCl FunctionalizationTechniqueReference
Hydrodynamic Diameter (nm) Varies depending on core material (e.g., 100 ± 10 nm)Increase of 10-50 nm is typicalDynamic Light Scattering (DLS)[1][2]
Polydispersity Index (PDI) Typically < 0.2 for monodisperse samplesMay slightly increase but should remain < 0.3Dynamic Light Scattering (DLS)[3]
Zeta Potential (mV) Negative or neutral (e.g., -15 ± 5 mV for silica NPs)Positive (e.g., +22.8 ± 8.2 mV)Electrophoretic Light Scattering (ELS)[1][2]
Surface Functional Groups -OH, -COOH, etc.C-H, N-H stretchesFourier-Transform Infrared Spectroscopy (FTIR)[1]

Mandatory Visualization

Experimental Workflow for Nanoparticle Functionalization

The following diagram outlines the general workflow for the functionalization of nanoparticles with octadecylamine hydrochloride.

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Purification cluster_3 Characterization NP_synthesis Nanoparticle Synthesis (e.g., Silica, Gold, Lipid) Dispersion Dispersion in Solvent NP_synthesis->Dispersion Reaction Reaction with Nanoparticles (e.g., stirring, sonication) Dispersion->Reaction ODA_solution Prepare Octadecylamine Solution ODA_solution->Reaction Centrifugation Centrifugation / Washing Reaction->Centrifugation Redispersion Redispersion in Appropriate Buffer Centrifugation->Redispersion DLS DLS (Size, PDI) Redispersion->DLS Zeta Zeta Potential Redispersion->Zeta FTIR FTIR Redispersion->FTIR

General experimental workflow for nanoparticle functionalization.
Cellular Uptake Signaling Pathway

The positive surface charge imparted by octadecylamine functionalization promotes cellular uptake, primarily through endocytic pathways. The diagram below illustrates these general mechanisms.

G cluster_uptake Cellular Uptake Pathways cluster_trafficking Intracellular Trafficking ODA_NP ODA-Functionalized Nanoparticle (+) Cell_Membrane Cell Membrane (-) ODA_NP->Cell_Membrane Electrostatic Interaction Clathrin Clathrin-mediated Endocytosis Cell_Membrane->Clathrin Caveolin Caveolin-mediated Endocytosis Cell_Membrane->Caveolin Macropino Macropinocytosis Cell_Membrane->Macropino Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolin->Early_Endosome Macropino->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Cytosol Cytosolic Release Late_Endosome->Cytosol Endosomal Escape

References

Application Notes and Protocols for Octadecylamine Hydrochloride in Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine hydrochloride, a cationic lipid, has emerged as a promising non-viral vector for gene delivery. Its ability to form stable nanoparticles with nucleic acids, coupled with its positive surface charge, facilitates efficient cellular uptake and endosomal escape, leading to successful transfection. This document provides detailed application notes and experimental protocols for utilizing octadecylamine-based nanoparticles in gene delivery systems, drawing upon findings from a key study on reprogramming human fibroblast cells into induced pluripotent stem cells (iPSCs).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of octadecylamine-based solid lipid nanoparticles (OCTNPs) and their performance in gene delivery.

Table 1: Physicochemical Properties of Octadecylamine-Based Nanoparticles (OCTNPs)

ParameterValueReference
Average Size178.9 nm[1][2][3][4]
Zeta Potential+22.8 mV[1][2][3][4]
Polydispersity Index (PDI)0.2[5]

Table 2: Gene Delivery Performance of OCTNPs

ParameterValueCell LinePayloadReference
Transfection Efficiency82.0%Human CCD1072-SK fibroblast cellsReprogramming factors (plasmids)[1][2][3][4]
CytotoxicityNo significant cytotoxic effects observedHuman CCD1072-SK fibroblast cellsOCTNPs[1][3]

Experimental Protocols

This section provides detailed protocols for the formulation of octadecylamine-based nanoparticles and their application in gene transfection.

Protocol 1: Formulation of Octadecylamine-Based Solid Lipid Nanoparticles (OCTNPs)

This protocol is based on the emulsion-solvent evaporation technique.[1]

Materials:

  • Octadecylamine

  • Chloroform

  • Phosphate-Buffered Saline (PBS)

  • Tween-80

  • Sonicator probe

  • Rotary evaporator

Procedure:

  • Prepare the Lipid Phase: Dissolve 0.2 M of octadecylamine in 2 mL of chloroform.[1]

  • Prepare the Aqueous Phase: Prepare an aqueous solution containing 6% Tween 80 in PBS.[1]

  • Form the Emulsion: While sonicating the aqueous phase with a probe set at 30% amplitude, gradually add the lipid phase dropwise. Continue sonication for 50 seconds to form a single emulsion.[1]

  • Solvent Evaporation: Remove the chloroform from the emulsion by evaporation under reduced pressure using a rotary evaporator.[1]

  • Characterization: The resulting OCTNPs can be characterized for their size, zeta potential, and morphology using techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).[5]

Protocol 2: In Vitro Gene Transfection using OCTNPs

This protocol describes the transfection of human fibroblast cells with plasmid DNA using OCTNPs.

Materials:

  • Human CCD1072-SK fibroblast cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • 6-well plates

  • Plasmid DNA (pDNA) encoding the gene of interest (and a reporter like GFP to monitor efficiency)

  • OCTNP solution (0.5 µg/µL)

  • Serum-free DMEM

Procedure:

  • Cell Seeding: Seed 200,000 cells per well in a 6-well plate with DMEM supplemented with 10% FBS and 1% Pen-Strep. Incubate overnight to allow for cell attachment.[1]

  • Cell Preparation: On the day of transfection, replace the culture medium with serum-free and antibiotic-free DMEM and incubate for 1 hour.[1]

  • Formation of OCTNP/pDNA Complexes:

    • Dilute 10 µL of pDNA solution (0.2 µg/µL) in 500 µL of serum-free DMEM.[1]

    • Add 10 µL of the OCTNP solution (0.5 µg/µL) to the diluted pDNA solution.[1]

    • Mix the solution gently.

  • Transfection: Add the OCTNP/pDNA complex mixture to the cells.

  • Post-Transfection: After an appropriate incubation period (e.g., 4-6 hours), replace the transfection medium with fresh complete culture medium (DMEM with 10% FBS and 1% Pen-Strep).

  • Analysis: Analyze gene expression (e.g., via fluorescence microscopy for GFP or RT-qPCR for the target gene) and assess cell viability at 48 hours post-transfection.[1]

Protocol 3: Cytotoxicity Assessment of OCTNPs

This protocol utilizes the MTT assay to evaluate the cytotoxicity of the nanoparticles.

Materials:

  • Cells of interest (e.g., CCD1072-SK fibroblast cells)

  • 96-well plates

  • OCTNPs at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • ELISA reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of OCTNPs for a specified duration (e.g., 48 hours). Include a positive control (e.g., DMSO) and a negative control (medium only).[1]

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using an ELISA reader.[1]

  • Calculation: Calculate cell viability as a percentage relative to the negative control.

Visualizations

Experimental Workflow for Gene Delivery using OCTNPs

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_transfection Gene Transfection cluster_analysis Analysis octadecylamine Octadecylamine in Chloroform emulsification Emulsion-Solvent Evaporation octadecylamine->emulsification tween80 Tween-80 in PBS tween80->emulsification octnps OCTNPs emulsification->octnps complex_formation Complex Formation octnps->complex_formation pdna Plasmid DNA pdna->complex_formation transfection Transfection complex_formation->transfection cells Fibroblast Cells in Culture cells->transfection transfected_cells Transfected Cells transfection->transfected_cells gfp_expression GFP Expression Analysis (Transfection Efficiency) transfected_cells->gfp_expression cytotoxicity_assay MTT Assay (Cytotoxicity) transfected_cells->cytotoxicity_assay reprogramming iPSC Generation & Characterization transfected_cells->reprogramming

Caption: Workflow of OCTNP-mediated gene delivery.

Mechanism of Cationic Lipid-Mediated Gene Delivery

gene_delivery_mechanism lipoplex OCTNP/DNA Complex (Positively Charged) endocytosis Endocytosis lipoplex->endocytosis Electrostatic Interaction cell_membrane Cell Membrane (Negatively Charged) endosome Endosome endocytosis->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus DNA Release transcription Transcription nucleus->transcription translation Translation transcription->translation protein Protein Expression translation->protein

Caption: Cationic nanoparticle gene delivery mechanism.

References

Application Notes & Protocols: Surface Modification of Graphene Oxide with Octadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Graphene oxide (GO) is a two-dimensional nanomaterial rich in oxygen-containing functional groups, such as hydroxyl, epoxy, and carboxyl groups, which make it highly hydrophilic.[1][2][3] For many applications, particularly in non-polar polymer composites, coatings, and organic electronics, this hydrophilicity is a significant drawback, leading to poor dispersion and compatibility.[1][2] Surface modification of GO with long-chain alkylamines, such as octadecylamine (ODA), is a common and effective strategy to transform its surface properties from hydrophilic to hydrophobic (or organophilic).[1][4] This modification is typically achieved through covalent bonding, where the amine groups of ODA react with the oxygen-containing functional groups on the GO surface.[5][6][7] The long hydrocarbon chains of the ODA molecules then effectively shield the polar groups of GO, leading to a significant increase in hydrophobicity and improved dispersibility in organic solvents and polymer matrices.[1][6]

This document provides detailed protocols for the surface modification of GO with ODA, along with data presentation and characterization techniques to validate the functionalization.

Experimental Protocols

Synthesis of Graphene Oxide (GO)

Graphene oxide is typically synthesized from natural graphite powder using a modified Hummers' method.[4][8]

Materials:

  • Graphite powder

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄, 98%)

  • Phosphoric acid (H₃PO₄, 85%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • A mixture of concentrated H₂SO₄ and H₃PO₄ (e.g., in a 9:1 volume ratio) is prepared in a flask.[8]

  • Graphite powder and KMnO₄ (e.g., in a 1:6 mass ratio) are added to the acid mixture.[8]

  • The mixture is heated to approximately 50 °C and stirred for 24 hours.[8]

  • After 24 hours, the reaction vessel is cooled in an ice bath.

  • A mixture of DI water and H₂O₂ is slowly added to quench the reaction.[8]

  • The resulting graphene oxide is washed repeatedly with HCl and DI water via centrifugation until the pH is neutral.

  • The final product is typically dried to obtain GO powder.

Surface Modification of Graphene Oxide with Octadecylamine (ODA-GO)

This protocol describes the covalent grafting of ODA onto the GO surface. The primary reaction mechanism involves the nucleophilic substitution reaction between the amine groups of ODA and the epoxy groups on the GO surface.[3][5] Carboxyl groups at the edges of GO sheets can also react with ODA to form amide bonds.[2]

Materials:

  • Graphene Oxide (GO) powder

  • Octadecylamine (ODA)

  • Ethanol or other suitable organic solvent (e.g., Toluene, Chloroform)[4][9]

  • Deionized (DI) water

Procedure:

  • Disperse a known amount of GO in DI water (e.g., 1.2 g in 600 mL) and sonicate for a few minutes to obtain a homogeneous dispersion.[6]

  • In a separate beaker, dissolve ODA in a suitable solvent like ethanol (e.g., 200 mg of ODA in 20 mL of ethanol).[4]

  • Add the ODA solution to the GO dispersion.

  • The mixture is then refluxed for a specified duration and temperature. These conditions can be varied to control the degree of functionalization and reduction.[4][10] (See Table 1 for examples).

  • After the reaction is complete, the solid product (ODA-GO) is collected.

  • The product is washed repeatedly with ethanol to remove any unreacted ODA.[4] This is typically done through centrifugation.

  • The final ODA-GO product is dried in a vacuum oven at a temperature around 70-80 °C.[4][8]

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of reaction conditions and characterization results.

Table 1: Reaction Conditions for ODA-GO Synthesis
Temperature (°C)Time (hours)SolventKey Observation/OutcomeReference
350.5 - 24Not SpecifiedMild conditions lead to reduction of GO.[10][11]
500.5 - 5Not SpecifiedIncreased reduction compared to 35 °C.[10][11]
800.5 - 5Not SpecifiedOptimized properties, good dispersion stability.[10][11][12]
1200.5 - 5Not SpecifiedHigh degree of reduction and edge grafting.[10][11]
Reflux24EthanolSuccessful formation of GO-ODA for fabric coating.[4]
Table 2: Characterization Data for ODA-Modified Graphene Oxide
Characterization TechniqueParameterValue for GOValue for ODA-GOReference
Water Contact AngleAngle (°)73.2°110.4° - 163.2°[1][3][5]
Thermogravimetric Analysis (TGA)ODA Grafting Ratio (wt%)N/A~9.1%[1]
Raman SpectroscopyID/IG Ratio~1.01~1.07[6]
X-ray Diffraction (XRD)Interlayer Spacing (nm)~0.87~1.85[1]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_go GO Synthesis cluster_modification Surface Modification cluster_final Final Product & Characterization Graphite Graphite Oxidation Modified Hummers' Method Graphite->Oxidation Reagents H₂SO₄, H₃PO₄, KMnO₄ Reagents->Oxidation Washing_GO Washing & Centrifugation Oxidation->Washing_GO GO_Powder Graphene Oxide (GO) Washing_GO->GO_Powder Dispersion Disperse GO in Water GO_Powder->Dispersion Reaction Reflux Mixture Dispersion->Reaction ODA_Sol Dissolve ODA in Ethanol ODA_Sol->Reaction Washing_Final Wash with Ethanol Reaction->Washing_Final Drying Vacuum Drying Washing_Final->Drying Final_Product ODA-GO Drying->Final_Product Characterization FTIR, XRD, TGA, Contact Angle Final_Product->Characterization

Caption: Workflow for the synthesis and surface modification of graphene oxide with octadecylamine.

Chemical Reaction Pathway

G cluster_product Product GO Graphene Oxide (GO) (with epoxy/carboxyl groups) ODA_GO ODA-Functionalized GO (hydrophobic) GO->ODA_GO Covalent Bonding (Amidation / Ring Opening) Heat, Reflux ODA Octadecylamine (ODA) CH₃(CH₂)₁₇NH₂ ODA->ODA_GO

Caption: Covalent functionalization of graphene oxide with octadecylamine.

Characterization Techniques

To confirm the successful grafting of ODA onto the GO surface, several characterization techniques are employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the samples.[10][13] In ODA-GO, the appearance of new peaks corresponding to the C-H stretching of the alkyl chains (around 2850-2920 cm⁻¹) and N-H stretching of secondary amines (around 3280-3320 cm⁻¹) confirms the presence of ODA.[10] A decrease in the intensity of peaks associated with oxygen-containing groups of GO is also expected.

  • X-ray Diffraction (XRD): XRD analysis reveals changes in the interlayer spacing of the graphene sheets. The successful intercalation of long-chain ODA molecules between the GO layers leads to a significant increase in the d-spacing.[1][13]

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the material and can be used to quantify the amount of ODA grafted onto the GO surface.[1][13] ODA-GO will show a distinct weight loss at a temperature corresponding to the decomposition of the ODA molecules, which is absent in pure GO.[1]

  • Raman Spectroscopy: Raman spectroscopy is used to assess the structural changes in the carbon lattice.[10][13] The ratio of the D band (defects) to the G band (graphitic sp² carbons), known as the ID/IG ratio, can provide information about the degree of functionalization and reduction.[10][14]

  • Water Contact Angle Measurement: This is a direct measure of the surface wettability. A significant increase in the water contact angle for ODA-GO compared to GO indicates a successful transition from a hydrophilic to a hydrophobic surface.[1][4]

Applications of ODA-Functionalized Graphene Oxide

The transformation of GO into a hydrophobic material opens up a wide range of applications:

  • Polymer Nanocomposites: ODA-GO can be easily dispersed in non-polar polymer matrices like epoxy, ethylene vinyl acetate (EVA), and polystyrene, leading to enhanced mechanical, thermal, and electrical properties of the composites.[1][6][13][15]

  • Hydrophobic Coatings: The superhydrophobic nature of ODA-GO films makes them suitable for creating water-repellent and self-cleaning surfaces.[3][4][5][16]

  • Dispersing Agent: ODA-grafted GO can act as a surfactant to aid the dispersion of other nanomaterials, such as carbon nanotubes (CNTs), in organic media.[1]

  • Corrosion Protection: When incorporated into coatings, ODA-GO can improve the corrosion resistance of metals.[17]

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling concentrated acids and organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care.

  • Concentrated acids are highly corrosive. Avoid contact with skin and eyes.

  • Follow standard laboratory procedures for waste disposal.

References

Application Notes and Protocols: Octadecylamine Hydrochloride as a Capping Agent in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Octadecylamine (ODA), a long-chain primary amine, and its hydrochloride salt are versatile molecules in nanotechnology, frequently employed as capping or stabilizing agents in the synthesis of various nanoparticles.[1][2] Capping agents are crucial for controlling particle growth, preventing aggregation, and ensuring the stability of colloidal suspensions.[2][3] ODA's unique bifunctional nature, comprising a long 18-carbon hydrophobic alkyl chain and a hydrophilic amine head group, allows it to adsorb onto the nanoparticle surface. The alkyl chain provides steric hindrance, while the amine group coordinates with the metal or lipid surface, effectively stabilizing the nanoparticle.[1] In some syntheses, ODA can also function as a reducing agent, simplifying the overall process.[4] This document provides detailed protocols for synthesizing lipid, silver, and gold nanoparticles using octadecylamine as a capping agent, along with a summary of characterization data.

Mechanism of Stabilization: Octadecylamine stabilizes nanoparticles through a combination of electrostatic interaction and steric hindrance. The primary amine group (-NH2) acts as a ligand, binding to the surface of the nanoparticle. The long, non-polar octadecyl tail extends into the solvent medium, creating a protective layer that physically prevents the nanoparticles from coming into close contact and aggregating.

cluster_ODA Octadecylamine (ODA) Molecule cluster_Mechanism Stabilization Mechanisms cluster_Result Outcome ODA Octadecylamine Steric Steric Hindrance (Long Alkyl Chain) ODA->Steric Binding Surface Binding (Amine Group) ODA->Binding Stabilization Nanoparticle Stabilization & Growth Control Steric->Stabilization Binding->Stabilization

Caption: Logical diagram of ODA's stabilization mechanism.

Experimental Protocols & Workflows

A general workflow for nanoparticle synthesis involves preparing precursors, reacting them under controlled conditions to form nanoparticles, and then purifying and characterizing the final product.

precursors 1. Precursor Preparation synthesis 2. Nanoparticle Synthesis precursors->synthesis purification 3. Purification (e.g., Centrifugation) synthesis->purification characterization 4. Characterization (DLS, TEM, FTIR) purification->characterization application 5. Application (e.g., Gene Delivery) characterization->application

Caption: General experimental workflow for nanoparticle synthesis.

Protocol 1: Synthesis of Octadecylamine-Based Solid Lipid Nanoparticles (OCTNPs)

This protocol, adapted from studies on gene delivery vectors, uses an emulsion-solvent evaporation technique to formulate solid lipid nanoparticles (SLNs).[5][6]

Materials:

  • Octadecylamine (ODA)

  • Chloroform

  • Tween-80

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

Equipment:

  • Sonic probe homogenizer

  • Rotary evaporator

  • Ultracentrifuge

  • Freeze-dryer

Methodology:

  • Preparation of Lipid Phase: Dissolve Octadecylamine (0.2 M) in 2 mL of chloroform.[5]

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing 6% Tween 80 in PBS.[5]

  • Emulsification: Gradually add the lipid phase dropwise into the aqueous phase while homogenizing with a sonic probe set at 30% amplitude for 50 seconds to form a single emulsion.[5]

  • Solvent Evaporation: Remove the chloroform from the emulsion by evaporation under reduced pressure using a rotary evaporator.[5]

  • Isolation and Purification: Isolate the formed nanoparticles by ultracentrifugation at 6500 rpm for 30 minutes at 12 °C.[5]

  • Drying: Freeze-dry the purified nanoparticle pellet to obtain a powder.

  • Storage: Store the dried OCTNPs at 4 °C for future use.

A Prepare Lipid Phase: 0.2M ODA in Chloroform C Combine and Homogenize (Sonic Probe, 30% Amp, 50s) A->C B Prepare Aqueous Phase: 6% Tween 80 in PBS B->C D Solvent Evaporation (Rotary Evaporator) C->D E Isolate Nanoparticles (Ultracentrifuge, 6500 rpm) D->E F Freeze-Dry Pellet E->F G Store Dried OCTNPs at 4°C F->G

Caption: Workflow for synthesizing Octadecylamine-based SLNs.

Protocol 2: Single-Step Synthesis of Octadecylamine-Capped Silver (Ag) Nanoparticles

In this method, octadecylamine acts as both the reducing and capping agent, offering a simplified, single-step process.[4] The particle size can be controlled by varying the molar ratio of ODA to the silver precursor.[4]

Materials:

  • Silver nitrate (AgNO₃)

  • Octadecylamine (ODA)

  • Ethanol

Equipment:

  • Reaction flask with condenser

  • Heating mantle with magnetic stirrer

  • Centrifuge

Methodology:

  • Precursor Solution: Dissolve silver nitrate (AgNO₃) in ethanol at the desired concentration.

  • ODA Solution: In a separate container, dissolve octadecylamine in ethanol. The molar ratio of ODA to AgNO₃ is a critical parameter for size control.[4]

  • Reaction: Heat the ODA solution to 70 °C in a reaction flask. Add the AgNO₃ solution to the heated ODA solution under vigorous stirring.

  • Formation: Maintain the reaction at 70 °C. The formation of Ag nanoparticles is indicated by a color change in the solution, typically to a yellowish-brown. The reaction progress can be monitored using UV-Vis spectroscopy, observing the plasmon band around 425 nm.[4]

  • Purification: After the reaction is complete, cool the solution to room temperature. Collect the nanoparticles by centrifugation, followed by washing with ethanol to remove excess ODA.

  • Drying and Storage: Dry the resulting nanoparticle powder, which can be readily redispersed in various organic and aqueous solvents for further use.[4]

Protocol 3: Synthesis of Octadecylamine-Capped Gold (Au) Nanoparticles

This protocol uses a gold(I) halide precursor and relies on the thermal decomposition of a gold-amine complex. No external reducing agent is required.[7]

Materials:

  • Gold(I) chloride (AuCl)

  • Octadecylamine (ODA)

  • Chloroform

  • Acetone

Equipment:

  • Glass vial (20 mL)

  • Oil bath with magnetic stirrer

  • Centrifuge

Methodology:

  • Complex Formation: In a glass vial, mix AuCl (e.g., 0.01 g, 20 mM) with the desired amount of octadecylamine (e.g., 0.4 M) in chloroform.[7] Agitate the mixture for approximately 2 minutes until the AuCl dissolves completely, forming a clear solution of the [AuCl(octadecylamine)] complex.[7]

  • Thermolysis: Heat the solution to 60 °C in an oil bath with constant stirring. The thermolysis of the complex will lead to the formation of Au nanoparticles.

  • Precipitation: Upon completion of the reaction (indicated by a color change, typically to ruby-red), add 5 mL of acetone to precipitate the nanoparticles.[7]

  • Purification and Storage: Centrifuge the suspension (3900 rpm, 5 min) to collect the nanoparticles. The precipitated particles can be re-dispersed in chloroform for storage and use.[7]

Quantitative Data Presentation

The physicochemical properties of nanoparticles are highly dependent on the synthesis method and the capping agent used.

Table 1: Properties of Nanoparticles Synthesized with Octadecylamine

Nanoparticle Type Precursors Synthesis Method Avg. Size (nm) PDI Zeta Potential (mV) Morphology Reference
OCTNPs ODA, Chloroform, Tween-80 Emulsion-Solvent Evaporation 178.9 (±72.71) 0.1 +22.8 (±8.20) Spherical [5][6]
AgNPs AgNO₃, ODA Reduction by ODA 8 - 20 Narrow Distribution Not Reported Spherical [4]
AuNPs AuCl, ODA Thermolysis ~100 Not Reported Not Reported Spherical [7]

| SnS Nanocrystals | Bis(phenylpiperazine dithiocarbamate) tin(II), ODA | Not Specified | 10.67 - 17.74 | Not Reported | Not Reported | Cubic |[1] |

Table 2: Characterization Techniques for ODA-Capped Nanoparticles

Technique Purpose Information Obtained
Dynamic Light Scattering (DLS) Size and Size Distribution Hydrodynamic diameter, Polydispersity Index (PDI).[5]
Zetasizer Surface Charge Zeta potential, indicating colloidal stability.[5][6]
Transmission Electron Microscopy (TEM) Morphology and Size Direct visualization of nanoparticle shape, size, and dispersion.[4][7]
Field Emission Scanning Electron Microscopy (FESEM) Surface Morphology High-resolution imaging of the nanoparticle surface structure.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Surface Chemistry Confirmation of ODA presence on the nanoparticle surface by identifying characteristic functional group peaks (e.g., N-H, C-H stretches).[4][5]

| X-ray Diffraction (XRD) | Crystalline Structure | Confirmation of the metallic or crystalline nature of the nanoparticle core.[4] |

References

Application Notes and Protocols: Surface Modification of Cellulose Nanocrystals with Octadecylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of cellulose nanocrystals (CNCs) using octadecylamine (ODA) hydrochloride. This modification imparts hydrophobicity to the naturally hydrophilic CNCs, expanding their applications in areas such as nanocomposites, drug delivery, and functional coatings.

Introduction

Cellulose nanocrystals are bio-based nanomaterials with exceptional mechanical properties, high surface area, and low toxicity. However, their inherent hydrophilicity limits their dispersibility in non-polar solvents and compatibility with hydrophobic polymer matrices. Surface modification with long-chain alkylamines, such as octadecylamine, addresses this limitation by introducing hydrophobic moieties onto the CNC surface. This process typically involves the chemical activation of hydroxyl groups on the CNC surface, followed by an amidation reaction with octadecylamine. The resulting ODA-modified CNCs (CNC-ODA) exhibit enhanced thermal stability and hydrophobicity, making them suitable for a wider range of applications.[1][2]

Data Presentation

The following tables summarize the key quantitative data comparing the properties of unmodified CNCs and ODA-modified CNCs.

Table 1: Physicochemical Properties of Unmodified vs. ODA-Modified Cellulose Nanocrystals

PropertyUnmodified CNCsODA-Modified CNCs (CNC-ODA)Reference
Crystallinity Index (%) 83.2771.12[1][2]
Water Contact Angle (°) Highly hydrophilic (absorbs water)95.6 - 153.1[3][4]
Zeta Potential (mV) -52.1 to -30.5Charge reversal to positive at low pH[5][6][7]

Table 2: Thermal Stability of Unmodified vs. ODA-Modified Cellulose Nanocrystals

Thermal DecompositionUnmodified Microcrystalline Cellulose (MCC)ODA-Modified CNCs (CNC-ODA)Reference
T10% (°C) Not explicitly stated380.47[4]
T50% (°C) Not explicitly statedNot explicitly stated
General Observation Lower thermal stabilityImproved thermal stability[1][2]

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis and characterization of ODA-modified cellulose nanocrystals.

Synthesis of ODA-Modified Cellulose Nanocrystals (CNC-ODA)

There are two primary routes for the synthesis of CNC-ODA: a direct amidation method and a two-step method involving oxidation and subsequent amidation.

Method 1: Direct Amidation (Simplified Protocol)

This method is a straightforward approach for grafting octadecylamine onto the surface of CNCs.

  • Materials:

    • Cellulose nanocrystals (CNCs)

    • Octadecylamine (ODA)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethanol

    • Deionized water

  • Protocol:

    • Disperse a known amount of CNCs in anhydrous DMF through ultrasonication.

    • In a separate flask, dissolve ODA, DCC (or EDC), and NHS in anhydrous DMF.

    • Add the CNC suspension to the ODA solution dropwise under constant stirring.

    • Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • After the reaction, quench the process by adding an excess of deionized water.

    • Separate the modified CNCs by centrifugation.

    • Wash the product repeatedly with ethanol and deionized water to remove unreacted reagents.

    • Dry the final product (CNC-ODA) under vacuum.

Method 2: Two-Step Synthesis via Carboxylation

This method involves the initial introduction of carboxyl groups onto the CNC surface, which then act as reactive sites for amidation with ODA.[2]

  • Materials:

    • Microcrystalline cellulose (MCC) or CNCs

    • Citric acid

    • Octadecylamine (ODA)

    • Deionized water

    • Ethanol

  • Protocol:

    • Oxidation and Carboxylation:

      • Disperse MCC or CNCs in a solution of citric acid in deionized water.

      • Heat the mixture at a specific temperature (e.g., 120 °C) for a defined period to induce esterification, resulting in carboxylated CNCs (CNC-COOH).

      • Wash the CNC-COOH thoroughly with deionized water to remove excess citric acid.

    • Amidation:

      • Disperse the obtained CNC-COOH in deionized water.

      • Add a solution of ODA in ethanol to the CNC-COOH suspension.

      • Stir the mixture at an elevated temperature (e.g., 80 °C) for several hours to facilitate the amidation reaction.

      • Cool the reaction mixture and collect the CNC-ODA by filtration or centrifugation.

      • Wash the product with ethanol and water to remove unreacted ODA.

      • Dry the final CNC-ODA product.

Characterization Protocols

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the successful grafting of ODA onto the CNC surface.

  • Protocol:

    • Prepare a KBr pellet by mixing a small amount of the dried sample (unmodified CNCs or CNC-ODA) with potassium bromide.

    • Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.

    • Record the spectra in the range of 4000-400 cm⁻¹.

    • Analyze the spectra for the appearance of new peaks corresponding to the amide bonds (around 1640 cm⁻¹ and 1540 cm⁻¹) and the C-H stretching of the octadecyl chains (around 2920 and 2850 cm⁻¹) in the CNC-ODA sample, which are absent in the unmodified CNC spectrum.[2]

3.2.2. X-ray Diffraction (XRD)

  • Purpose: To determine the crystallinity of the CNCs before and after modification.

  • Protocol:

    • Place a powdered sample of unmodified CNCs or CNC-ODA on the sample holder of the XRD instrument.

    • Scan the sample over a 2θ range of 5° to 40°.

    • Calculate the crystallinity index (CrI) using the Segal method: CrI (%) = [(I₂₀₀ - Iₐₘ) / I₂₀₀] x 100, where I₂₀₀ is the maximum intensity of the (200) lattice diffraction and Iₐₘ is the intensity of diffraction at 2θ ≈ 18°.[1]

3.2.3. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability of the modified CNCs.

  • Protocol:

    • Place a small amount of the dried sample (unmodified CNCs or CNC-ODA) in a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset of decomposition temperature (T₁₀%) and the temperature of maximum degradation rate from the TGA and derivative thermogravimetric (DTG) curves, respectively.

3.2.4. Contact Angle Measurement

  • Purpose: To assess the hydrophobicity of the modified CNC surface.

  • Protocol:

    • Prepare a thin film or a pressed pellet of the dried CNC-ODA sample.

    • Place a droplet of deionized water on the surface of the sample.

    • Use a goniometer to measure the angle between the liquid-vapor interface and the solid surface.

    • A higher contact angle indicates greater hydrophobicity.

3.2.5. Zeta Potential Analysis

  • Purpose: To determine the surface charge of the CNCs in a dispersion.

  • Protocol:

    • Prepare a dilute aqueous suspension of the CNC sample.

    • Inject the suspension into the sample cell of a zeta potential analyzer.

    • The instrument measures the electrophoretic mobility of the particles and calculates the zeta potential.

    • Measurements can be performed at different pH values to determine the isoelectric point.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of ODA-modified cellulose nanocrystals.

experimental_workflow_direct_amidation cluster_start Starting Materials cluster_process Reaction Process cluster_purification Purification cluster_end Final Product CNC Cellulose Nanocrystals (CNCs) Dispersion Disperse CNCs in DMF CNC->Dispersion ODA Octadecylamine (ODA) Mixing Mix CNCs with ODA solution ODA->Mixing Reagents DCC/EDC, NHS, DMF Reagents->Mixing Dispersion->Mixing Reaction React at 60°C for 24h Mixing->Reaction Quenching Quench with DI water Reaction->Quenching Centrifugation Centrifuge to separate Quenching->Centrifugation Washing Wash with Ethanol & Water Centrifugation->Washing Drying Dry under vacuum Washing->Drying CNC_ODA ODA-Modified CNCs (CNC-ODA) Drying->CNC_ODA experimental_workflow_two_step cluster_start Starting Materials cluster_carboxylation Step 1: Carboxylation cluster_amidation Step 2: Amidation cluster_end Final Product MCC Microcrystalline Cellulose (MCC) Dispersion1 Disperse MCC in Citric Acid MCC->Dispersion1 CitricAcid Citric Acid CitricAcid->Dispersion1 ODA Octadecylamine (ODA) Addition Add ODA solution ODA->Addition Reaction1 Heat at 120°C Dispersion1->Reaction1 Washing1 Wash with DI water Reaction1->Washing1 CNC_COOH Carboxylated CNCs (CNC-COOH) Washing1->CNC_COOH Dispersion2 Disperse CNC-COOH CNC_COOH->Dispersion2 Dispersion2->Addition Reaction2 Stir at 80°C Addition->Reaction2 Purification Filter, Wash & Dry Reaction2->Purification CNC_ODA ODA-Modified CNCs (CNC-ODA) Purification->CNC_ODA

References

"experimental setup for studying octadecylamine monolayers at the air-water interface"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Characterizing Octadecylamine Monolayers at the Air-Water Interface

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadecylamine (ODA) is a long-chain fatty amine that forms a cationic monolayer at the air-water interface. These monolayers serve as valuable model systems for studying lipid membranes, molecular interactions, and the assembly of thin films. The behavior of ODA monolayers is highly sensitive to subphase conditions such as pH and ionic content, making them a versatile platform for investigating interfacial phenomena. This note provides a detailed overview of the experimental setup and protocols for studying ODA monolayers using a suite of surface-sensitive techniques.

Core Experimental Setup

The primary instrument for studying monolayers at the air-water interface is the Langmuir trough . This setup allows for the formation of a monomolecular layer of an amphiphilic substance, like ODA, on an aqueous subphase and the subsequent control of its surface density.

Key Components:

  • Langmuir Trough: A trough, typically made of Teflon, holds the aqueous subphase. Its surface area can be precisely controlled.

  • Movable Barriers: Hydrophilic barriers, also typically made of Teflon, are used to compress the monolayer, reducing the area per molecule in a controlled manner.[1]

  • Wilhelmy Plate: A plate (often made of platinum or filter paper) is suspended from a microbalance and is in contact with the subphase.[1][2] It measures the surface pressure (π), which is the reduction in surface tension caused by the monolayer.[3]

  • Subphase: The aqueous solution in the trough, the composition of which (e.g., pH, ionic strength) is a key experimental variable. For ODA studies, the pH is often adjusted using HCl and NaOH.[4]

This core setup is often integrated with advanced analytical techniques for in-situ characterization:

  • Brewster Angle Microscopy (BAM): For visualizing the morphology and phase behavior of the monolayer.[2][5]

  • X-ray Reflectivity (XRR) & Sum-Frequency Generation (SFG) Spectroscopy: For obtaining detailed structural information, such as layer thickness, electron density, and molecular orientation.[6][7]

G cluster_0 Core Langmuir Trough Setup cluster_1 In-Situ Analytical Techniques trough Langmuir Trough (Teflon Body) barriers Movable Barriers trough->barriers Controls Area wilhelmy Wilhelmy Plate (Surface Pressure Sensor) trough->wilhelmy Measures π subphase Aqueous Subphase (e.g., variable pH water) trough->subphase Contains bam Brewster Angle Microscope (BAM) trough->bam Visualizes Morphology xrr X-ray Reflectivity (XRR) & Sum-Frequency Generation (SFG) trough->xrr Probes Molecular Structure

Figure 1: Integrated experimental setup for ODA monolayer analysis.

Experimental Protocols

Protocol 1: ODA Solution Preparation
  • Material: Use high-purity Octadecylamine (ODA, ~99%).[6]

  • Solvent: Prepare a stock solution of ODA in a volatile, water-immiscible solvent like chloroform (>99.9%, HPLC grade).[6]

  • Concentration: A typical concentration is 1.0 mg/mL.[6]

  • Storage: Store the solution in a sealed vial to prevent solvent evaporation and contamination.

Protocol 2: Surface Pressure-Area (π-A) Isotherm Measurement

This is a fundamental measurement that characterizes the different phases of the monolayer as it is compressed.[8]

  • Trough Preparation: Clean the Langmuir trough and barriers meticulously. Fill the trough with the desired aqueous subphase (e.g., ultrapure water with pH adjusted by HCl or NaOH).

  • Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants.

  • Spreading ODA: Use a microsyringe to carefully deposit a known volume of the ODA/chloroform solution onto the air-water interface.[2]

  • Solvent Evaporation: Wait for 15-20 minutes to allow the chloroform to evaporate completely, leaving behind the ODA monolayer.[2][4]

  • Compression: Begin compressing the monolayer with the barriers at a constant, slow rate (e.g., ~1 Ų/molecule/min).[2][4]

  • Data Acquisition: Continuously record the surface pressure (π) as a function of the area per molecule (A). The measurement is typically performed at a controlled temperature (e.g., 20 °C).[4]

  • Analysis: The resulting π-A isotherm reveals distinct phase transitions, such as gaseous (G), liquid-expanded (LE), liquid-condensed (LC), and solid (S) phases, culminating in monolayer collapse.[3][8]

G arrow arrow prep Prepare ODA Solution (1 mg/mL in Chloroform) spread Spread ODA Solution on Aqueous Subphase prep->spread evap Wait 15-20 min for Solvent Evaporation spread->evap compress Compress Monolayer (Constant Rate) evap->compress measure Simultaneously Measure Surface Pressure (π) and Area (A) compress->measure plot Generate π-A Isotherm Plot measure->plot analyze Analyze Phase Transitions (LE, LC, Collapse Pressure) plot->analyze

Figure 2: Workflow for generating a surface pressure-area (π-A) isotherm.

Protocol 3: Brewster Angle Microscopy (BAM)

BAM allows for the non-invasive visualization of the monolayer's morphology during compression.[9][10]

  • Setup: Mount the BAM instrument over the Langmuir trough.

  • Principle: Direct a p-polarized laser at the air-water interface at the Brewster angle (~53° for water).[2][10] At this angle, the pure water surface reflects almost no light (appearing black).

  • Imaging: When a monolayer is present, it changes the local refractive index, causing light to be reflected and creating a contrasted image.

  • Procedure: Acquire BAM images simultaneously with the π-A isotherm measurement. This allows for the direct correlation of morphological features (e.g., domain formation, phase separation) with specific points on the isotherm.[9]

Protocol 4: X-ray Reflectivity (XRR)

XRR is a powerful technique to determine the thickness, roughness, and electron density profile of the monolayer perpendicular to the surface.[6]

  • Setup: A specialized Langmuir trough is required that is compatible with a synchrotron X-ray beamline.

  • Measurement: An X-ray beam is directed at the monolayer surface at a very shallow (grazing) angle.

  • Data Collection: The intensity of the reflected X-rays is measured as a function of the wavevector transfer (qz) normal to the surface.

  • Modeling: The resulting reflectivity curve is fitted to a model (e.g., a two-layer model representing the headgroup and tail regions) to extract structural parameters.[6]

Data Presentation: ODA Monolayer Properties

The properties of ODA monolayers are highly dependent on the subphase pH due to the protonation of the amine headgroup (pKa ~10.6).[6]

Subphase ConditionLift-off Area (Ų/molecule)Max. Surface Pressure (π_max, mN/m)Monolayer State/PhaseReference
Neutral/Basic pH (pH > 5.7) ~24> 40Stable, forms liquid-condensed (LC) phase upon compression.[6]
Low pH (~3.5) Not well-defined~1Unstable; significant dissolution of protonated ODA molecules into the subphase.[4][6][7]
Very Low pH (~2.5) ~26Recovers to > 20Monolayer reappears, but with a larger area per molecule and more gauche defects.[4][7]
pH 3.5 + 3 mM NaCl ~20Recovers to > 30Monolayer is recovered due to charge screening by Cl⁻ counterions.[6][7]

Note: Values are approximate and can vary with temperature and compression rate.

Interpretation of ODA Behavior with pH

The stability of the ODA monolayer is governed by the charge on its amine headgroup.

  • At neutral to high pH (> 5.7): The amine groups are largely neutral (-NH₂), leading to a stable, well-packed monolayer.

  • At low pH (~3.5): The amine groups become protonated (-NH₃⁺). The resulting electrostatic repulsion between headgroups and increased hydration make the molecule more soluble, causing the monolayer to destabilize and dissolve.[6]

  • At very low pH (< 3.0) or with added salt: The high concentration of counterions (e.g., Cl⁻) in the subphase screens the electrostatic repulsion between the protonated headgroups. This reduces the hydrophilicity of the headgroup, driving the ODA molecules back to the interface and allowing the monolayer to reform.[6][7]

G cluster_high_ph High pH (> 5.7) cluster_low_ph Low pH (~3.5) cluster_vlow_ph Very Low pH (< 3) or +Salt node1 ODA Molecule -NH₂ (Neutral Headgroup) state1 Stable, Packed Monolayer node1:f1->state1 Leads to state2 Repulsion & Dissolution (Unstable Monolayer) state1->state2 Decrease pH node2 ODA Molecule -NH₃⁺ (Protonated Headgroup) node2:f1->state2 Leads to state3 Recovered, Less-Packed Monolayer state2->state3 Further Decrease pH or Add Salt node3 ODA Molecule -NH₃⁺ + Cl⁻ (Screened Headgroup) node3:f1->state3 Leads to

Figure 3: Effect of subphase pH on ODA monolayer stability.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of Octadecylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octadecylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the solubility of this long-chain cationic amphiphile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is my octadecylamine hydrochloride not dissolving in water at room temperature?

A1: Octadecylamine hydrochloride has very limited solubility in water at room temperature due to its long, hydrophobic 18-carbon alkyl chain. While the hydrochloride salt form improves aqueous solubility compared to the free amine, heating is typically required to dissolve it effectively. For practical purposes, it is considered insoluble in cold water.[1][2]

Q2: I've heated the aqueous solution, but the octadecylamine hydrochloride precipitates out upon cooling. How can I prevent this?

A2: This is a common issue known as precipitation upon cooling, which occurs because the solubility of octadecylamine hydrochloride is highly temperature-dependent.[3] To maintain a stable solution at lower temperatures, you may need to:

  • Keep the solution heated.

  • Add a co-solvent such as ethanol or methanol.

  • Incorporate a surfactant to maintain a stable dispersion.

  • Adjust the pH of the solution.

Q3: What is the role of pH in the solubility of octadecylamine hydrochloride?

A3: pH plays a crucial role in the solubility of octadecylamine hydrochloride. The amine group of octadecylamine has a pKa of approximately 10.6.[1] At a pH below its pKa, the amine group is protonated (-NH3+), which increases its polarity and enhances its solubility in aqueous solutions. In alkaline conditions (high pH), the amine group becomes deprotonated (-NH2), rendering the molecule more hydrophobic and significantly decreasing its aqueous solubility.

Q4: Can I use organic solvents to dissolve octadecylamine hydrochloride?

A4: Yes, octadecylamine hydrochloride is soluble in some organic solvents, particularly when heated. It is reported to be soluble in hot methanol.[4] The free base form, octadecylamine, is readily soluble in a wider range of organic solvents like chloroform, ethanol, ether, and benzene, and slightly soluble in acetone. If you are working with an application that allows for the use of organic solvents, these can be effective.

Q5: What is the Critical Micelle Concentration (CMC) of octadecylamine hydrochloride and why is it important?

A5: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like octadecylamine hydrochloride, begin to self-assemble into micelles in a solution. Above the CMC, the properties of the solution, such as surface tension, change significantly. The CMC is an important parameter in formulations where octadecylamine hydrochloride is used as a surfactant, for example, in the preparation of emulsions or nanoparticles. The CMC of alkylammonium halides is influenced by factors such as temperature and pH. For long-chain alkylammonium chlorides, the CMC generally decreases as the alkyl chain length increases.

Troubleshooting Guide

This guide addresses common problems encountered when dissolving octadecylamine hydrochloride and provides step-by-step solutions.

Problem Potential Cause Recommended Solution
White precipitate forms in the aqueous solution upon cooling. The solubility of octadecylamine hydrochloride is highly dependent on temperature.1. Maintain the working temperature of the solution above room temperature. 2. Prepare a more concentrated stock solution in hot water and dilute it in the pre-heated final medium. 3. Consider the addition of a co-solvent like ethanol to the aqueous solution to improve solubility at lower temperatures.
The compound is not dissolving even with heating and stirring. The concentration may be too high for the chosen solvent, or the pH may not be optimal.1. Verify that you are not exceeding the solubility limit for the given solvent and temperature. 2. For aqueous solutions, ensure the pH is acidic (well below the pKa of ~10.6) by adding a small amount of dilute hydrochloric acid. 3. For organic solvents, try a different solvent or a solvent mixture. Hot methanol is a good starting point.[4]
The solution is cloudy or forms a gel. This can occur near the Krafft point or if the concentration is very high, leading to the formation of liquid crystals or a gel phase.1. Increase the temperature further to ensure you are above the Krafft point. 2. Dilute the solution to a lower concentration. 3. Use vigorous agitation, such as sonication, to break up any gel-like structures.
Inconsistent results between batches. Purity of the octadecylamine hydrochloride, solvent quality, and precise control of temperature and pH are critical.1. Ensure you are using a high-purity grade of octadecylamine hydrochloride. 2. Use high-purity water (e.g., deionized or distilled) and analytical grade solvents. 3. Carefully control and monitor the temperature and pH of your solutions during preparation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of Octadecylamine Hydrochloride

This protocol describes a general method for dissolving octadecylamine hydrochloride in an aqueous buffer, such as phosphate-buffered saline (PBS), for use in biological applications.

Materials:

  • Octadecylamine hydrochloride powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, high-purity water

  • Magnetic stirrer with heating capabilities

  • Sterile glassware

  • pH meter

Procedure:

  • Prepare the PBS buffer: Prepare PBS (pH 7.4) according to standard laboratory protocols.

  • Weigh the octadecylamine hydrochloride: Accurately weigh the desired amount of octadecylamine hydrochloride powder in a sterile container.

  • Initial Dispensing: In a sterile beaker or flask, add the weighed octadecylamine hydrochloride to a small volume of high-purity water.

  • Heating and Stirring: Place the beaker on a magnetic stirrer with the heat turned on. Heat the solution to approximately 60-70°C while stirring continuously. The powder should gradually dissolve.

  • pH Adjustment (Optional but Recommended): For aqueous solutions, the solubility can be enhanced by ensuring the pH is slightly acidic. If complete dissolution is not achieved, a drop-wise addition of dilute HCl can be performed while monitoring the pH.

  • Addition of Buffer: Once the octadecylamine hydrochloride is fully dissolved, slowly add the pre-warmed PBS buffer to reach the final desired concentration.

  • Final Mixing: Continue to stir the solution while it cools to the desired working temperature. Be aware that precipitation may occur if the solution is cooled to room temperature.

Protocol 2: Preparation of Octadecylamine Hydrochloride Solution for Liposome Formulation

This protocol outlines the preparation of an octadecylamine hydrochloride solution for incorporation into liposomal formulations, a common application in drug delivery.

Materials:

  • Octadecylamine hydrochloride

  • Chloroform or a chloroform/methanol mixture

  • Lipids (e.g., phosphatidylcholine, cholesterol)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Co-dissolving with Lipids: Weigh the desired amounts of lipids and octadecylamine hydrochloride. Dissolve all components in chloroform or a chloroform/methanol mixture in a round-bottom flask. The organic solvent will readily dissolve the hydrophobic components.

  • Formation of a Thin Lipid Film: Remove the organic solvent using a rotary evaporator. This will result in a thin, uniform film containing both the lipids and the octadecylamine hydrochloride on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This process will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction: To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes of a defined pore size.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key steps in preparing octadecylamine hydrochloride solutions.

Dissolving_Octadecylamine_Hydrochloride_Aqueous cluster_protocol1 Protocol 1: Aqueous Solution Preparation start Start weigh Weigh Octadecylamine Hydrochloride start->weigh add_water Add to Small Volume of High-Purity Water weigh->add_water heat_stir Heat to 60-70°C with Stirring add_water->heat_stir check_dissolution Complete Dissolution? heat_stir->check_dissolution add_hcl Add Dilute HCl (Optional) check_dissolution->add_hcl No add_buffer Add Pre-warmed PBS Buffer check_dissolution->add_buffer Yes add_hcl->heat_stir final_mix Continue Stirring while Cooling add_buffer->final_mix end End final_mix->end

Caption: Workflow for preparing an aqueous solution of octadecylamine hydrochloride.

Liposome_Preparation_Workflow cluster_protocol2 Protocol 2: Liposome Formulation start Start dissolve_lipids Dissolve Lipids & Octadecylamine HCl in Organic Solvent start->dissolve_lipids evaporate Form Thin Film via Rotary Evaporation dissolve_lipids->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate form_mlv Formation of Multilamellar Vesicles (MLVs) hydrate->form_mlv size_reduction Size Reduction (Sonication/Extrusion) form_mlv->size_reduction end Final Liposome Suspension size_reduction->end

Caption: Workflow for preparing liposomes containing octadecylamine hydrochloride.

Quantitative Solubility Data

Table 1: Solubility of Octadecylamine

SolventSolubilityReference
WaterInsoluble[1][2]
AcetoneSlightly Soluble
Alcohol (Ethanol)Soluble
BenzeneSoluble
ChloroformVery Soluble
EtherSoluble

Table 2: Solubility of Octadecylamine Hydrochloride

SolventSolubilityReference
Water (cold)Poorly Soluble[1][2]
Water (hot)More Soluble than in cold water[3]
Methanol (hot)Soluble[4]

We are continuously working to update this section with more precise quantitative data as it becomes available.

We hope this technical support guide is a valuable resource for your research and development activities involving octadecylamine hydrochloride. Should you have further questions, please do not hesitate to contact our technical support team.

References

Technical Support Center: Preventing Aggregation of Octadecylamine-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the aggregation of octadecylamine-functionalized nanoparticles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in octadecylamine-functionalized nanoparticle suspensions?

Aggregation of octadecylamine-functionalized nanoparticles is primarily caused by a reduction in the repulsive forces between particles, allowing attractive van der Waals forces to dominate.[1] Key factors that can trigger aggregation include:

  • Changes in pH: The amine groups on the surface of the nanoparticles are protonated at acidic pH, leading to a positive surface charge and electrostatic repulsion. As the pH increases towards the pKa of octadecylamine (around 10.6), the amine groups become deprotonated, reducing the surface charge and leading to aggregation.[2] Conversely, at very low pH (e.g., below 3.5), instability can also occur due to dissolution of the octadecylamine monolayer, though it may be recovered at even lower pH values in the presence of certain counterions.[3]

  • High Ionic Strength: The presence of salts in the suspension can compress the electrical double layer surrounding the nanoparticles.[1] This "charge shielding" effect reduces the electrostatic repulsion between particles, making aggregation more likely.[4]

  • High Nanoparticle Concentration: At higher concentrations, the frequency of particle collisions increases, which can lead to a greater likelihood of aggregation.[4]

  • Inadequate Surface Coverage: Incomplete functionalization with octadecylamine can leave exposed areas on the nanoparticle surface, which can be sites for inter-particle interactions and aggregation.[5]

  • Solvent Incompatibility: The solvent used can influence the stability of the nanoparticle suspension. Octadecylamine is a long-chain alkylamine, and its solubility can be a critical factor.[6]

Q2: How can I prevent the aggregation of my octadecylamine-functionalized nanoparticles?

Preventing aggregation involves controlling the factors mentioned above. Key strategies include:

  • pH Control: Maintain the pH of the suspension in a range where the amine groups are protonated, ensuring sufficient electrostatic repulsion.[7] This is typically in the acidic to neutral range, but the optimal pH should be determined experimentally for your specific nanoparticle system.

  • Control of Ionic Strength: Use low-concentration buffers or deionized water to suspend your nanoparticles.[8] If high ionic strength is required for your application, consider additional stabilization methods.

  • Steric Stabilization: Introduce a physical barrier on the nanoparticle surface to prevent them from coming into close contact.[9] This can be achieved by co-functionalizing the nanoparticles with a long-chain polymer like polyethylene glycol (PEG).[1][10] PEG provides a hydrophilic layer that repels other particles.[1]

  • Optimize Functionalization: Ensure complete and uniform surface coverage with octadecylamine during the synthesis or functionalization process.[11][12]

  • Work at Lower Concentrations: If aggregation is a persistent issue, try working with more dilute nanoparticle suspensions.[4]

Q3: What is the difference between electrostatic and steric stabilization?

Electrostatic stabilization relies on the mutual repulsion of nanoparticles that have the same electrical charge on their surface.[9] For octadecylamine-functionalized nanoparticles, this is achieved by protonating the amine groups to create a positive surface charge.[11] This method is highly sensitive to pH and ionic strength.[13][14]

Steric stabilization, on the other hand, involves attaching large molecules (polymers) to the nanoparticle surface.[13] These molecules create a physical barrier that prevents the nanoparticles from getting close enough to aggregate.[9] Steric stabilization is generally less sensitive to changes in pH and ionic strength compared to electrostatic stabilization.[14]

Troubleshooting Guides

Issue 1: Immediate aggregation observed upon nanoparticle synthesis or redispersion.

Potential Cause Troubleshooting Step
Incorrect pH of the final solution. Measure the pH of the nanoparticle suspension. Adjust the pH to a more acidic range (e.g., 4-6) using a dilute acid like HCl.
High concentration of residual salts from synthesis. Purify the nanoparticles by dialysis or repeated centrifugation and resuspension in deionized water or a low-concentration buffer.[15]
Poor surface coverage with octadecylamine. Review your synthesis protocol. Consider increasing the concentration of octadecylamine or the reaction time to ensure complete surface functionalization.[11]
Solvent incompatibility. Ensure the solvent used for redispersion is appropriate for octadecylamine-functionalized nanoparticles. Toluene or chloroform are often suitable for the initial dispersion of nanoparticles capped with long-chain alkylamines.[6] For aqueous applications, a subsequent surface modification (e.g., with PEG) may be necessary.[10]

Issue 2: Aggregation occurs over time during storage.

Potential Cause Troubleshooting Step
Gradual change in pH. Buffer the nanoparticle suspension to maintain a stable pH.[7]
Leaching of the octadecylamine coating. Consider cross-linking the octadecylamine on the surface or using a stronger binding ligand if your application allows.
Storage at inappropriate temperature. Store nanoparticle suspensions at recommended temperatures, typically 2-8°C, to minimize kinetic processes that can lead to aggregation.[4] Avoid freezing, as this can cause irreversible aggregation.[4]

Issue 3: Aggregation is observed when transferring nanoparticles to a biological buffer (e.g., PBS).

Potential Cause Troubleshooting Step
High ionic strength of the buffer. The high salt concentration in buffers like PBS can shield the surface charge, leading to aggregation.[4]
Solution 1: Gradual Buffer Exchange: Instead of directly transferring the nanoparticles, perform a gradual buffer exchange using dialysis.[16]
Solution 2: Steric Stabilization: Before transferring to the high-salt buffer, coat the nanoparticles with a layer of PEG to provide steric stabilization.[10]
Interaction with buffer components. Phosphate ions in PBS can sometimes interact with the nanoparticle surface and induce aggregation. Consider using an alternative buffer with lower ionic strength or different components.

Experimental Protocols

Protocol 1: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to measure the hydrodynamic diameter of nanoparticles in suspension.[17] An increase in the measured particle size over time or upon changing solution conditions is indicative of aggregation.[18]

Methodology:

  • Sample Preparation:

    • Ensure the nanoparticle suspension is well-dispersed by gentle sonication for a few minutes.

    • Dilute the sample to an appropriate concentration for DLS measurement to avoid multiple scattering effects. The optimal concentration will depend on your instrument and nanoparticle system.

  • DLS Measurement:

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution data. A monomodal peak indicates a relatively uniform particle size, while the appearance of larger peaks or a high polydispersity index (PDI) suggests aggregation.[19] A PDI value below 0.3 generally indicates a good, monodisperse sample.[19]

Protocol 2: Measurement of Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of a nanoparticle.[20] For octadecylamine-functionalized nanoparticles, a positive zeta potential indicates a positively charged surface, which contributes to electrostatic stability. A zeta potential close to zero suggests a high likelihood of aggregation.[21]

Methodology:

  • Sample Preparation:

    • Prepare the nanoparticle suspension in the desired medium (e.g., deionized water, buffer of a specific pH).

    • Ensure the sample is sufficiently dilute for the instrument.

  • Zeta Potential Measurement:

    • Inject the sample into the appropriate measurement cell.

    • Perform the measurement according to the instrument's instructions.

  • Data Interpretation:

    • A zeta potential value with a magnitude greater than +30 mV or less than -30 mV is generally considered to indicate good colloidal stability.[21]

    • Measure the zeta potential as a function of pH to determine the isoelectric point (IEP), which is the pH at which the zeta potential is zero and the system is least stable.[21]

Data Summary

Table 1: Effect of pH on the Stability of Octadecylamine-Functionalized Nanoparticles

pH RangeExpected Surface ChargeStabilityNotes
Acidic (e.g., 3-6) Positive (protonated amines)Generally StableHigh positive zeta potential provides strong electrostatic repulsion.
Neutral (e.g., 6-8) Slightly PositiveMay be StableStability depends on the specific pKa and surface density of the amine groups.
Alkaline (e.g., >9) Approaching NeutralProne to AggregationAmine groups become deprotonated, reducing electrostatic repulsion.[2]

Table 2: Influence of Ionic Strength on Nanoparticle Stability

Ionic StrengthElectrical Double LayerRepulsive ForcesAggregation Tendency
Low (e.g., Deionized Water) DiffuseStrongLow
High (e.g., PBS) CompressedWeakHigh

Visualizations

Aggregation_Pathway cluster_causes Causes of Instability Stable Stable Nanoparticles (Well-dispersed) Unstable Unstable Nanoparticles (Reduced Repulsion) Stable->Unstable Introduction of Destabilizing Factors Aggregated Aggregated Nanoparticles Unstable->Aggregated Particle Collisions High_pH Increase in pH High_pH->Unstable High_Salt High Ionic Strength High_Salt->Unstable High_Conc High Concentration High_Conc->Unstable

Caption: Logical flow from stable to aggregated nanoparticles.

Troubleshooting_Workflow Start Aggregation Observed Check_pH Check & Adjust pH Start->Check_pH Check_Ionic Check Ionic Strength Check_pH->Check_Ionic pH is Optimal Purify Purify Nanoparticles (Dialysis/Centrifugation) Check_pH->Purify pH is Incorrect Consider_Steric Consider Steric Stabilization (PEG) Check_Ionic->Consider_Steric Ionic Strength is High Dilute Dilute Suspension Check_Ionic->Dilute Ionic Strength is Low Stable Stable Suspension Consider_Steric->Stable Purify->Stable Dilute->Stable

Caption: A troubleshooting workflow for nanoparticle aggregation.

Stabilization_Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization Electrostatic Positively Charged Surface (Protonated Amines) Repulsive Forces Prevent Aggregation Steric Polymer Coating (e.g., PEG) Physical Barrier Prevents Close Approach of Particles Nanoparticle Nanoparticle Core Nanoparticle->Electrostatic Surface Functionalization (Octadecylamine) Nanoparticle->Steric Surface Coating (e.g., PEGylation)

Caption: Comparison of stabilization mechanisms.

References

"addressing instability of octadecylamine Langmuir monolayers at low pH"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the observed instability of octadecylamine (ODA) Langmuir monolayers, particularly under low pH conditions. It is intended for researchers, scientists, and professionals in drug development who utilize Langmuir film techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my ODA Langmuir monolayer unstable and showing no surface pressure at a pH of around 3.5 to 4.0?

At this pH range, the amine headgroups of the ODA molecules become protonated (acquiring a positive charge). This leads to electrostatic repulsion between the molecules and increases their solubility in the aqueous subphase, causing the monolayer to dissolve.[1][2] Consequently, a stable film does not form, and there is no measurable surface pressure.[3]

Q2: I observed that after the monolayer disappeared at pH ~3.5, it reappeared when I lowered the pH even further (to pH ≤ 3.0). Why does this happen?

This phenomenon is due to the interaction of counterions from the acid (e.g., Cl⁻ if using HCl to lower the pH) with the protonated ODA molecules.[1] These counterions adsorb to the positively charged amine headgroups, leading to partial charge neutralization.[2][3] This reduces the electrostatic repulsion and solubility, allowing the ODA molecules to reoccupy the air-water interface and form a stable, albeit structurally different, monolayer.[1][4] A full monolayer recovery is typically observed around pH 2.5.[3][5]

Q3: How does the "recovered" ODA monolayer at very low pH (≤ 3.0) differ from the one formed at neutral or high pH?

The recovered monolayer is structurally distinct. Compared to the densely packed monolayer at high pH, the film at very low pH has:

  • A larger area per molecule. [1][3]

  • More conformational defects (gauche defects) in the hydrocarbon chains.[1][2] This indicates that the monolayer stabilized by counterions is less densely packed.[2]

Q4: Is it possible to stabilize an ODA monolayer at pH 3.5, where it is normally unstable?

Yes. The instability at pH 3.5 is caused by the dissolution of the protonated ODA. You can recover the monolayer at this pH by intentionally adding monovalent salts like NaCl, NaBr, or NaI to the subphase.[3][5] The anions from the salt will adsorb to the protonated headgroups, neutralize the charge, and promote the reformation of the monolayer, similar to the effect seen at pH ≤ 3.0.[3][4]

Q5: What analytical techniques are used to study these pH-dependent changes in ODA monolayers?

Researchers use a combination of techniques to understand this behavior:

  • Pressure-Area (π-A) Isotherms: To measure the surface pressure as a function of the area per molecule, indicating film formation, stability, and phase.[1]

  • Surface Sum-Frequency Generation (SFG) Spectroscopy: To probe the molecular structure and orientation of the ODA molecules at the interface, revealing details like gauche defects.[1][2]

  • X-ray Reflectivity (XRR): To directly confirm the presence and arrangement of adsorbed counterions (like Cl⁻) at the interface.[2][4]

Troubleshooting Guide

Issue: No measurable surface pressure from the ODA monolayer after spreading on an acidic subphase.
  • Check the pH: If the subphase pH is in the range of approximately 3.5 to 4.0, the monolayer is likely dissolved due to protonation of the ODA headgroups.[1]

  • Possible Solutions:

    • Lower the pH further: Decrease the subphase pH to 3.0 or below. This should promote counterion binding and allow the monolayer to reform.[2]

    • Add Salt: If you must work at pH 3.5, introduce a monovalent salt (e.g., NaCl) into the subphase to stabilize the protonated monolayer.[3]

Issue: The π-A isotherm of my ODA monolayer at low pH looks different from the isotherm at high pH (e.g., larger area per molecule).

This is an expected result. The monolayer that forms at very low pH (or in the presence of added salt) is stabilized by counterions. This results in a less densely packed film with more conformational defects, which occupies a larger area per molecule.[1][2][3] This is not an experimental error but reflects a fundamental change in the monolayer's structure.

Data Summary

The following table summarizes the behavior of ODA monolayers under different pH conditions based on published data.

pH RangeMonolayer StateMaximum Surface Pressure (πmax)Key Molecular Characteristics
> 5.7 StableHighPrimarily neutral amine headgroups; forms a densely packed, liquid-condensed phase.[2]
~3.5 - 4.0 Unstable / Dissolved~1 mN/m or negligibleAmine headgroups are protonated (NH₃⁺), leading to electrostatic repulsion and dissolution into the subphase.[1][2]
≤ 3.0 Recovered & StableModerateProtonated headgroups are stabilized by adsorbed counterions (e.g., Cl⁻). The monolayer is less dense with more gauche defects.[1][2][3]

Experimental Protocols

Methodology for Preparing and Analyzing ODA Langmuir Films

This protocol outlines the general steps for studying the pH-dependent behavior of ODA monolayers.

  • Preparation of Spreading Solution:

    • Dissolve octadecylamine (ODA) in a volatile, water-immiscible solvent. A common choice is chloroform, often mixed with a co-solvent like methanol (e.g., 9:1 v/v) to ensure complete dissolution.[6] A typical concentration is around 2 x 10⁻³ mol/dm³.

  • Subphase Preparation:

    • Fill a Langmuir trough with ultrapure water (Milli-Q or equivalent).

    • Adjust the subphase to the desired pH using dilute solutions of HCl (for low pH) or NaOH (for high pH).

    • For stabilization experiments, add a calculated amount of a salt solution (e.g., NaCl, NaBr, NaI) to the subphase.[3]

  • Monolayer Formation and Analysis:

    • Use a microsyringe to carefully spread a known volume of the ODA solution onto the air-water interface.

    • Allow approximately 15 minutes for the solvent to evaporate completely.

    • Begin compressing the monolayer using the trough barriers at a constant rate (e.g., 30 cm²/min).[6]

    • Record the surface pressure (π) as a function of the area per molecule (A) to generate a π-A isotherm. All experiments should be conducted at a controlled temperature, such as 20°C.[4]

    • For advanced analysis, couple the Langmuir trough with SFG spectroscopy or X-ray reflectivity instrumentation.

Visualizations

Here are diagrams illustrating the key processes and troubleshooting logic.

G start_node Start: ODA Monolayer Experiment p1 Compress Monolayer & Measure Surface Pressure start_node->p1 Spread ODA decision_node decision_node process_node process_node result_node Experiment Successful fail_node Troubleshoot other issues (e.g., contamination, solvent) d1 Is a stable monolayer formed? p1->d1 Check π-A Isotherm d1->result_node Yes d2 Check Subphase pH d1->d2 No (No pressure detected) d2->fail_node pH is neutral/basic p2 Hypothesis: Instability due to headgroup protonation. d2->p2 pH is ~3.5 - 4.0 p3 Option 1: Lower pH to ≤ 3.0 Option 2: Add monovalent salt (e.g., NaCl) to subphase p2->p3 Take Action p3->p1

Caption: Troubleshooting workflow for ODA monolayer instability.

Caption: ODA headgroup state and monolayer stability vs. pH.

References

Technical Support Center: Controlling the Packing Density of Octadecylamine Hydrochloride Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation and characterization of octadecylamine hydrochloride (ODA-HCl) films. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in controlling film packing density.

Frequently Asked Questions (FAQs)

Q1: What is a surface pressure-area (π-A) isotherm, and how is it relevant to ODA-HCl film packing density?

A1: A surface pressure-area (π-A) isotherm is a fundamental characterization technique for Langmuir films. It is a plot of the surface pressure (π) as a function of the area available to each molecule (A) at a constant temperature.[1] The isotherm reveals different phases of the monolayer, such as gaseous, liquid-expanded, liquid-condensed, and solid states.[1] For ODA-HCl films, the isotherm helps determine the packing density by identifying the point of film collapse and the area per molecule in a compressed state.

Q2: How does the pH of the aqueous subphase affect the stability and packing of ODA-HCl monolayers?

A2: The subphase pH is a critical parameter. At neutral or basic pH (≥ 5.7), ODA molecules form stable Langmuir monolayers. As the pH decreases, the amine headgroups become protonated, which can lead to the dissolution of the monolayer into the subphase.[2] This instability is particularly pronounced around pH 3.5, where almost no surface pressure can be maintained.[2][3] However, at even lower pH values (e.g., 2.5), the monolayer can be recovered, although it typically has a larger area per molecule and more defects.[2][3][4]

Q3: What is the role of counterions in the formation and stability of ODA-HCl films?

A3: Counterions, such as chloride ions (Cl⁻) from HCl or from added salts like NaCl, play a crucial role in stabilizing the ODA-HCl monolayer, especially at low pH. When the amine headgroups are protonated (positively charged), electrostatic repulsion would typically prevent dense packing. Counterions in the subphase can adsorb to the charged headgroups, partially neutralizing the charge.[2][3] This screening of electrostatic repulsion allows the molecules to pack more closely, leading to the recovery and stabilization of the monolayer at very low pH.[2][3]

Q4: What are suitable solvents for preparing the ODA-HCl spreading solution?

A4: ODA is typically dissolved in a volatile, water-immiscible organic solvent. Chloroform is a commonly used solvent for this purpose.[5] Sometimes, a co-solvent like methanol may be required to fully dissolve the octadecylammonium salt.

Q5: What is a typical area per molecule for a well-packed ODA film?

A5: For a stable ODA monolayer at a neutral or basic pH (≥ 5.7), the surface area per molecule in a well-packed, condensed state is approximately 20 Ų/molecule.[2][5] At lower pH values where the monolayer is recovered by counterions, the area per molecule is larger, for instance, around 24 Ų/molecule at pH 2.5, indicating a less dense packing.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of ODA-HCl films using the Langmuir-Blodgett technique.

Problem: The surface pressure does not increase upon compression, or the monolayer collapses at a very low surface pressure.

  • Possible Cause 1: Incorrect Subphase pH.

    • Explanation: ODA monolayers are unstable around pH 3.5 due to the protonation of the amine headgroups and subsequent dissolution into the subphase.[2][3]

    • Solution:

      • Verify the pH of your subphase. For a stable, well-packed monolayer, a pH of 5.7 or higher is recommended.

      • If you must work at a low pH, decrease it to around 2.5. At this pH, the presence of sufficient Cl⁻ counterions can help stabilize and recover the monolayer.[2][3][4]

      • Alternatively, for experiments at pH 3.5, consider adding a monovalent salt (e.g., 3 mM NaCl) to the subphase to provide counterions that stabilize the film.[2][3]

  • Possible Cause 2: Impurities.

    • Explanation: Contaminants in the subphase, on the Langmuir trough, or in the spreading solution can disrupt monolayer formation and lead to premature collapse.

    • Solution:

      • Ensure the trough is thoroughly cleaned with appropriate solvents (e.g., chloroform, followed by ethanol and copious rinsing with ultrapure water).

      • Use high-purity water (e.g., Milli-Q) for the subphase.

      • Use high-purity ODA-HCl and HPLC-grade solvents for the spreading solution.

  • Possible Cause 3: Spreading Solution Issues.

    • Explanation: If the ODA-HCl is not fully dissolved or if the solvent is not volatile enough, it can lead to the formation of 3D aggregates instead of a uniform monolayer on the water surface.

    • Solution:

      • Ensure complete dissolution of ODA-HCl in the spreading solvent. Gentle warming or sonication may be necessary.

      • After spreading the solution on the subphase, wait for an adequate amount of time (typically 10-15 minutes) to allow for complete evaporation of the solvent before starting compression.[5]

Problem: The transferred Langmuir-Blodgett (LB) film has poor quality (e.g., visible defects, inconsistent thickness).

  • Possible Cause 1: Inappropriate Deposition Pressure.

    • Explanation: The surface pressure during the transfer process determines the packing density of the film. If the pressure is too low, the film will be in a liquid-expanded state with poor packing. If it is too high (near the collapse pressure), the film may be brittle and prone to defects.

    • Solution: Consult the π-A isotherm for your specific experimental conditions to determine the optimal deposition pressure. This is typically in the liquid-condensed or solid phase region of the isotherm. A common range for LB deposition is 10-40 mN/m.[6]

  • Possible Cause 2: Incorrect Dipping Speed.

    • Explanation: The speed at which the substrate is passed through the monolayer affects the transfer ratio and film quality. A speed that is too high can lead to incomplete transfer and defects.

    • Solution: Optimize the dipping speed. A typical starting point is a slow and steady speed, for example, 1 mm/min.[7]

  • Possible Cause 3: Substrate Incompatibility.

    • Explanation: The surface energy of the substrate (hydrophilic or hydrophobic) dictates the initial direction of transfer and the quality of adhesion.

    • Solution: For a hydrophilic substrate (e.g., glass, silicon dioxide), the first layer is typically deposited during the upstroke. For a hydrophobic substrate, the first layer is deposited on the downstroke.[6][8] Ensure your substrate is properly cleaned and prepared to have the desired surface properties.

Logical Troubleshooting Diagram

Troubleshooting start Problem: Unstable Monolayer or Low Collapse Pressure check_ph Check Subphase pH start->check_ph ph_3_5 Is pH ~3.5? check_ph->ph_3_5 ph_ok Is pH >= 5.7? ph_3_5->ph_ok No instability_expected Instability is expected. ODA dissolves. ph_3_5->instability_expected Yes check_impurities Check for Impurities ph_ok->check_impurities No spreading_solution Action: Ensure complete dissolution. Allow sufficient solvent _evaporation time (10-15 min). ph_ok->spreading_solution Yes (Stable pH) lower_ph Solution: Lower pH to ~2.5 instability_expected->lower_ph add_salt Solution: Add monovalent salt (e.g., 3 mM NaCl) instability_expected->add_salt clean_trough Action: Thoroughly clean trough and use high-purity reagents. check_impurities->clean_trough check_spreading Check Spreading Solution & Technique clean_trough->check_spreading check_spreading->spreading_solution

Caption: Troubleshooting logic for unstable ODA-HCl monolayers.

Data Summaries

Table 1: Effect of Subphase pH on ODA Monolayer Properties at 20°C
Subphase pHMaximum Surface Pressure (π_max) (mN/m)Area per Molecule at Collapse (Ų/molecule)Monolayer Stability
≥ 5.7~55~20Stable
4.0~40~22Reduced Stability
3.5~1N/AUnstable (dissolves)
3.0~15~23Partially Recovered
2.5~40~24Recovered

Data synthesized from references[2][5].

Table 2: Influence of Monovalent Salts (3 mM) on ODA Monolayer Recovery at pH 3.5 and 20°C
Salt AddedMaximum Surface Pressure (π_max) (mN/m)Area per Molecule at Collapse (Ų/molecule)
None~1N/A
NaCl~40~20
NaBr~40~20
NaI~35~26

Data synthesized from reference[2].

Experimental Protocols

Protocol: Langmuir-Blodgett (LB) Deposition of ODA-HCl Films

This protocol outlines the key steps for forming a packed ODA-HCl monolayer at the air-water interface and transferring it to a solid substrate.

1. Materials and Equipment:

  • Octadecylamine (ODA), 99% purity

  • Chloroform (HPLC grade)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Ultrapure water (resistivity > 18 MΩ·cm)

  • Langmuir-Blodgett trough with a Wilhelmy plate pressure sensor

  • Microsyringe

  • Substrates (e.g., hydrophilic glass slides)

2. Preparation of the Spreading Solution:

  • Prepare a stock solution of ODA in chloroform at a concentration of approximately 1.0 mg/mL.[5]

  • Ensure the ODA is fully dissolved. If preparing ODA-HCl directly, the appropriate stoichiometric amount of HCl can be added, though pH control of the subphase is more common.

3. Subphase and Trough Preparation:

  • Thoroughly clean the Langmuir trough and barriers with chloroform, then ethanol, and finally rinse extensively with ultrapure water.

  • Fill the trough with ultrapure water.

  • Adjust the subphase to the desired pH using dilute HCl or NaOH solutions.[2]

  • Allow the subphase to reach thermal equilibrium (e.g., 20°C).[5]

  • Clean the surface by aspirating the top layer of water to remove any potential contaminants.

4. Monolayer Formation and Compression:

  • Using a microsyringe, carefully deposit small droplets of the ODA spreading solution onto the air-water interface at various points.

  • Wait for 10-15 minutes to allow the chloroform to evaporate completely.[5]

  • Begin compressing the monolayer with the barriers at a slow, constant rate (e.g., ~1.0 Ų/molecule per minute).[2]

  • Record the surface pressure as a function of the area per molecule to generate the π-A isotherm.

5. Langmuir-Blodgett Film Transfer:

  • Identify the desired target surface pressure for deposition from the π-A isotherm (typically in a condensed phase, e.g., 30 mN/m).

  • Compress the monolayer to the target pressure and allow it to stabilize. The trough's feedback control system should maintain this pressure.

  • For a hydrophilic substrate, ensure it is submerged in the subphase prior to monolayer formation.

  • Initiate the vertical dipping mechanism to pull the substrate up through the monolayer at a slow, constant speed (e.g., 1-5 mm/min). The first layer will be transferred during this upstroke.

  • To deposit multiple layers, the substrate can be subsequently dipped down and pulled up through the monolayer.

  • The quality of the transfer can be monitored by the transfer ratio, which should be close to 1 for ideal deposition.[8]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_mono Monolayer Formation cluster_depo Deposition cluster_char Characterization prep_solution 1. Prepare ODA Spreading Solution (1 mg/mL in Chloroform) prep_trough 2. Prepare LB Trough & Adjust Subphase pH prep_solution->prep_trough spread 3. Spread ODA Solution on Subphase prep_trough->spread evaporate 4. Wait 10-15 min for Solvent Evaporation spread->evaporate compress 5. Compress Monolayer & Record π-A Isotherm evaporate->compress set_pressure 6. Set & Stabilize Target Surface Pressure compress->set_pressure transfer 7. Transfer Film to Substrate via Vertical Dipping set_pressure->transfer characterize 8. Characterize Film (e.g., AFM, Ellipsometry) transfer->characterize

Caption: Workflow for ODA-HCl Langmuir-Blodgett film deposition.

References

Technical Support Center: Scaling Up Octadecylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the challenges encountered during the scaling up of octadecylamine hydrochloride synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate a smooth and efficient transition from laboratory to pilot or industrial scale.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of octadecylamine hydrochloride synthesis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity.- Monitor reaction progress using TLC or GC. - Gradually increase reaction temperature in small increments (e.g., 5-10 °C) and monitor for improvement. - Evaluate catalyst activity and consider using fresh catalyst. An increase in catalyst concentration may improve the reaction rate.[1]
Side Reactions: Formation of byproducts due to localized overheating or incorrect stoichiometry.- Improve agitation to ensure uniform heat distribution.[2] - Optimize the rate of reagent addition; a slower, controlled addition can minimize side reactions. - Precisely control the stoichiometry of reactants.
Product Loss During Workup: The hydrochloride salt may have some solubility in the reaction byproducts or wash solutions.- Minimize the volume of aqueous solutions used during washing steps. - Ensure the aqueous phase is acidic to maintain the protonated, less organic-soluble form of the amine.
Impurity Formation Presence of Unreacted Starting Materials: Incomplete conversion of stearic acid or stearonitrile.- Increase reaction time or temperature as guided by in-process controls. - Optimize catalyst loading.
Formation of Dimer or Polymer Byproducts: Can occur at elevated temperatures.- Maintain strict temperature control. - Consider using a lower reaction temperature with a longer reaction time.
Contaminants in Starting Materials: Impurities in stearic acid, ammonia, or solvents can lead to side reactions.- Ensure the purity of all starting materials before use.
Poor Product Quality (Color, Odor) Thermal Degradation: High reaction temperatures can lead to the decomposition of the product or impurities.- Lower the reaction temperature and extend the reaction time if necessary. - Utilize a nitrogen blanket to prevent oxidation.
Residual Solvent: Incomplete removal of reaction or crystallization solvents.- Optimize drying conditions (temperature, vacuum, time). - Analyze the final product for residual solvents using GC.
Difficulties in Product Isolation and Purification Product is a Waxy Solid: Octadecylamine is a waxy material, making it difficult to handle and filter.[3]- Consider recrystallization from a suitable solvent system to obtain a more crystalline and filterable solid. - Explore slurry washing with a non-polar solvent to remove impurities without fully dissolving the product.
Crystallization Issues: Oiling out or formation of very fine particles that are difficult to filter.- Optimize the crystallization cooling rate; a slower cooling profile often yields larger crystals. - Experiment with different solvent systems for recrystallization. - If the product "oils out," try adding a small amount of a "soluble solvent" to the hot solution before cooling.[4]
Column Chromatography Not Feasible at Scale: Traditional silica gel chromatography is often impractical for large quantities.- Prioritize purification by recrystallization. - For highly impure material, consider a preliminary purification by extraction or precipitation before final recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of octadecylamine hydrochloride from a lab to a pilot plant scale?

A1: The main challenges include:

  • Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, promoting side reactions and impurities.[2]

  • Mass Transfer and Mixing: Achieving uniform mixing in large vessels is more difficult, which can result in incomplete reactions and non-uniform product quality.[2]

  • Solid Handling: Octadecylamine is a waxy solid, which can be challenging to handle, dissolve, and purify at a larger scale.[3]

  • Purification: Methods like column chromatography that are effective at the lab scale are often not economically viable for large-scale production. Recrystallization becomes the primary purification method and requires significant optimization.

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent system is critical. A solvent that is effective for small-scale precipitation and isolation may not be suitable for handling larger volumes due to factors like solubility at different temperatures, viscosity, and safety considerations. When scaling up, it is important to re-evaluate the solvent system to ensure efficient reaction, crystallization, and isolation.

Q3: What are the key reaction parameters to optimize during scale-up for octadecylamine synthesis?

A3: Key parameters to optimize include:

  • Temperature: Influences reaction rate and impurity profile.

  • Pressure: Particularly important for reactions involving gases like ammonia or hydrogen.

  • Catalyst Concentration: There is often an optimal concentration to maximize the reaction rate without causing adverse effects like aggregation.[1]

  • Rate of Reagent Addition: Slow and controlled addition of reagents can prevent temperature spikes and minimize side reactions.

  • Agitation Speed: Crucial for ensuring proper mixing and heat transfer.

Q4: What are the most common impurities in octadecylamine hydrochloride synthesis and how can they be minimized?

A4: Common impurities include unreacted starting materials (stearic acid or stearonitrile), over-alkylation products, and byproducts from side reactions. To minimize these, ensure complete reaction through proper monitoring, use high-purity starting materials, and maintain strict control over reaction conditions, especially temperature and stoichiometry.

Q5: What are viable alternatives to column chromatography for purifying octadecylamine hydrochloride at an industrial scale?

A5: At an industrial scale, the following purification methods are more practical:

  • Recrystallization: This is the most common method. The choice of solvent is crucial for obtaining high purity and good recovery.

  • Melt Crystallization: For some compounds, cooling the molten material in a controlled manner can be an effective purification technique.

  • Distillation: Although octadecylamine has a high boiling point, vacuum distillation can be used for purification before converting it to the hydrochloride salt.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
150127598Slower reaction rate, lower byproduct formation.
18089295Optimal balance of reaction rate and purity.
21058885Faster reaction but increased colored impurities.

Table 2: Influence of Catalyst Concentration on Yield

Catalyst Loading (wt%)Reaction Time (h)Yield (%)Purity (%)Notes
0.5108596Slower conversion.
1.089295Good reaction rate and selectivity.
2.079392Marginal increase in yield with higher catalyst cost.

Experimental Protocols

Laboratory-Scale Synthesis of Octadecylamine Hydrochloride (Illustrative Protocol)
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add stearic acid (56.9 g, 0.2 mol) and a catalytic amount of a suitable catalyst (e.g., a supported metal catalyst).

  • Ammonolysis: Heat the mixture to 180-200 °C while bubbling anhydrous ammonia gas through the reaction mixture. The reaction is monitored by GC for the disappearance of stearic acid and the formation of stearonitrile, followed by its conversion to octadecylamine.

  • Hydrogenation (if starting from nitrile): If the intermediate is stearonitrile, the reaction mixture is cooled, filtered to remove the initial catalyst, and then subjected to hydrogenation in an autoclave using a Raney nickel or palladium catalyst under hydrogen pressure.

  • Formation of Hydrochloride Salt: After the reaction is complete, cool the mixture and dissolve the crude octadecylamine in a suitable solvent like isopropanol. Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.

  • Isolation and Purification: Cool the mixture to induce crystallization of octadecylamine hydrochloride. Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol or isopropanol.

Kilogram-Scale Synthesis of Octadecylamine Hydrochloride (Illustrative Protocol)
  • Reactor Charging: Charge a 50 L glass-lined reactor with stearic acid (11.4 kg, 40 mol) and the catalyst.

  • Reaction: Seal the reactor and begin agitation. Heat the reactor contents to 180-200 °C and introduce anhydrous ammonia gas at a controlled rate. Monitor the reaction progress by taking samples for GC analysis.

  • Work-up: Once the reaction is complete, cool the reactor to 80-90 °C. Filter the molten product to remove the catalyst.

  • Salt Formation: Transfer the crude octadecylamine to a 100 L reactor and dissolve it in isopropanol (30 L). While maintaining the temperature at 50-60 °C, slowly add concentrated hydrochloric acid (approx. 3.3 L) via a dosing pump.

  • Crystallization and Isolation: After the addition of HCl is complete, cool the reactor contents to 10-15 °C over 4-6 hours to facilitate crystallization. Centrifuge the resulting slurry to isolate the octadecylamine hydrochloride.

  • Drying: Wash the product cake with cold isopropanol (5 L) and dry it in a vacuum oven at 60-70 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (Stearic Acid, Ammonia, Catalyst) reaction Ammonolysis/Hydrogenation in Reactor start->reaction workup Catalyst Filtration reaction->workup salt_formation Hydrochloride Salt Formation workup->salt_formation crystallization Crystallization salt_formation->crystallization isolation Centrifugation/Filtration crystallization->isolation drying Vacuum Drying isolation->drying final_product Octadecylamine HCl drying->final_product

Caption: Experimental workflow for octadecylamine hydrochloride synthesis.

troubleshooting_logic start Low Yield or High Impurities? check_reaction In-Process Control Analysis (TLC, GC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction optimize_conditions Increase Time/Temp Check Catalyst incomplete_reaction->optimize_conditions Yes side_reactions Significant Side Products? incomplete_reaction->side_reactions No end Problem Resolved optimize_conditions->end optimize_mixing Improve Agitation Slow Reagent Addition side_reactions->optimize_mixing Yes check_purity Check Starting Material Purity side_reactions->check_purity No optimize_mixing->end purification_issue Difficulty in Purification? check_purity->purification_issue optimize_cryst Optimize Crystallization (Solvent, Cooling Rate) purification_issue->optimize_cryst Yes purification_issue->end No optimize_cryst->end

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: Octadecylamine Langmuir-Blodgett Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects in octadecylamine (ODA) Langmuir-Blodgett (LB) films.

Troubleshooting Guides

This section addresses common problems encountered during the preparation and deposition of ODA LB films.

Problem: The surface pressure fails to increase upon compression of the ODA monolayer.

  • Question: Why is there no significant increase in surface pressure when I compress the barriers of the Langmuir trough after spreading the ODA solution?

  • Answer: This issue, often termed "film leakage," can arise from several factors:

    • Insufficient ODA concentration: The amount of ODA spread on the subphase is too low to form a continuous monolayer.

    • Contaminated subphase or trough: Impurities on the water surface or on the trough walls can prevent the formation of a stable film.

    • Incorrect subphase pH: ODA monolayers can be unstable at certain pH values. For instance, at a pH of approximately 3.5, ODA molecules may dissolve into the subphase, resulting in no measurable surface pressure.[1][2][3]

    • Solvent issues: The spreading solvent may not have fully evaporated before compression begins, or it may have a high affinity for the subphase, leading to co-dissolution of ODA.

Troubleshooting Steps:

  • Verify ODA Solution: Ensure the concentration of the ODA solution is appropriate and that the correct volume was spread.

  • Thorough Cleaning: Meticulously clean the Langmuir trough, barriers, and Wilhelmy plate.

  • Check Subphase pH: ODA monolayers are generally stable at neutral to alkaline pH.[4][5] If an acidic subphase is required, be aware of the instability region around pH 3.5. A stable monolayer may be recovered at a lower pH of approximately 2.5.[1][2][3]

  • Allow for Solvent Evaporation: After spreading the ODA solution, wait for a sufficient amount of time (typically 10-20 minutes) to ensure complete evaporation of the solvent before starting compression.

Problem: The deposited film appears non-uniform, with visible streaks or patches.

  • Question: My deposited ODA LB film is not homogeneous. What could be the cause?

  • Answer: A non-uniform film is often indicative of issues during the deposition process. Key factors include:

    • Inappropriate surface pressure: If the deposition is carried out at a very low surface pressure, the monolayer may not be sufficiently condensed, leading to a poor transfer ratio and a patchy film. Conversely, excessively high pressure can cause film collapse. A typical deposition pressure for LB films is in the range of 10-40 mN/m.[6]

    • Incorrect dipping speed: A high dipping speed can lead to turbulent flow at the three-phase contact line, disrupting the monolayer and causing defects. Recommended dipping speeds are typically between 1 and 20 mm/min.

    • Substrate contamination: An improperly cleaned substrate will have a heterogeneous surface, leading to uneven film transfer.

    • Vibrations: External vibrations can disturb the monolayer at the air-water interface, resulting in a non-uniform deposited film.

Troubleshooting Steps:

  • Optimize Surface Pressure: Experiment within the recommended range of 10-40 mN/m to find the optimal pressure for a stable and well-packed ODA monolayer.

  • Adjust Dipping Speed: Start with a slow dipping speed (e.g., 1-5 mm/min) and gradually increase it if the transfer remains uniform.

  • Implement a Rigorous Substrate Cleaning Protocol: Ensure your substrate cleaning procedure effectively removes both organic and inorganic contaminants.

  • Isolate from Vibrations: Place the Langmuir trough on an anti-vibration table or in a location with minimal ambient vibrations.

Problem: The transfer ratio is consistently low or erratic.

  • Question: I am unable to achieve a consistent and near-unity transfer ratio for my ODA LB films. What are the likely reasons?

  • Answer: A low or inconsistent transfer ratio suggests that the monolayer is not transferring completely to the substrate during each dipping cycle. This can be due to:

    • Suboptimal surface pressure: The cohesion of the monolayer is highly dependent on the surface pressure. If the pressure is too low, the film may not be rigid enough to transfer effectively.

    • Hydrophilicity/Hydrophobicity Mismatch: The surface energy of the substrate must be appropriate for the type of deposition (upstroke or downstroke). For a hydrophilic substrate, the first layer should be deposited on the upstroke.

    • Subphase composition: The pH and ionic strength of the subphase can affect the headgroup interactions of the ODA molecules and their affinity for the substrate. ODA monolayers are more stable on alkaline subphases.[4][5]

Troubleshooting Steps:

  • Fine-tune Deposition Pressure: Systematically vary the surface pressure during deposition to identify the value that yields the highest and most stable transfer ratio.

  • Verify Substrate Surface Properties: Ensure the substrate is appropriately prepared (e.g., hydrophilic for upstroke deposition of the first layer).

  • Optimize Subphase Conditions: For ODA, using a neutral to alkaline subphase (pH > 7) is generally recommended for better film stability.

Frequently Asked Questions (FAQs)

Q1: What is the ideal surface pressure for depositing ODA Langmuir-Blodgett films?

A1: The optimal surface pressure can vary depending on the specific experimental conditions, such as subphase temperature and pH. However, a general guideline for depositing a condensed and stable ODA monolayer is a surface pressure between 15 and 30 mN/m . It is recommended to analyze the pressure-area isotherm of your ODA monolayer to identify the liquid-condensed phase region before selecting the deposition pressure.

Q2: How does the pH of the subphase affect the quality of ODA LB films?

A2: The subphase pH is a critical parameter. ODA has an amine headgroup that can be protonated at acidic pH.

  • Alkaline to Neutral pH (pH > 7): ODA monolayers are generally stable, forming well-ordered films.[4][5]

  • Acidic pH (around 3.5): The monolayer becomes unstable and can dissolve into the subphase.[1][2][3]

  • Highly Acidic pH (around 2.5): The monolayer can be recovered, but it may have a larger area per molecule and more defects (gauche defects) compared to films formed at higher pH.[1][2][3]

Q3: What is the recommended compression speed for forming the ODA monolayer?

A3: A slow and steady compression speed is generally preferred to allow the molecules to organize into a well-ordered monolayer. A typical compression speed is in the range of 5-10 mm/min . Faster compression rates can lead to the formation of defects and a less uniform film.

Q4: How can I identify defects in my ODA LB films?

A4: Several techniques can be used to characterize defects:

  • Atomic Force Microscopy (AFM): Provides high-resolution topographical images, allowing for the visualization of pinholes, aggregates, and domain boundaries.[7]

  • Brewster Angle Microscopy (BAM): Enables real-time, non-invasive imaging of the monolayer at the air-water interface, revealing information about film homogeneity, domain formation, and collapse.[8]

  • Scanning Electron Microscopy (SEM): Can be used to image the morphology of the deposited film on the substrate.

Q5: What are the key steps for cleaning substrates for ODA LB film deposition?

A5: A pristine substrate is crucial for high-quality film deposition. A common procedure for glass or silicon substrates involves:

  • Degreasing: Sonicate the substrate in a sequence of organic solvents such as acetone and isopropanol.[9][10]

  • Rinsing: Thoroughly rinse with deionized (DI) water between solvent steps.[9][11]

  • Piranha or RCA cleaning: For a highly hydrophilic surface, use a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an RCA cleaning procedure.[9] (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).

  • Final Rinse and Drying: Rinse extensively with DI water and dry with a stream of inert gas (e.g., nitrogen).[9][11]

Quantitative Data Summary

Table 1: Influence of Subphase pH on ODA Monolayer Stability

Subphase pHODA Monolayer StabilityObserved Characteristics
> 7 (Alkaline/Neutral)StableForms well-ordered, condensed films.
~ 3.5UnstableSignificant dissolution of ODA into the subphase; no measurable surface pressure.[1][2][3]
~ 2.5RecoveredMonolayer reforms but may have a larger area per molecule and more gauche defects.[1][2][3]

Table 2: Recommended Deposition Parameters for ODA LB Films

ParameterRecommended RangeRationale
Surface Pressure 15 - 30 mN/mEnsures a condensed and stable monolayer for effective transfer.
Compression Speed 5 - 10 mm/minAllows for proper molecular arrangement and minimizes defect formation.
Dipping Speed 1 - 5 mm/minReduces turbulence at the air-water-substrate interface, promoting uniform deposition.
Subphase Temperature 20 - 25 °CProvides a stable environment for monolayer formation.

Experimental Protocols

Protocol 1: Preparation of ODA Langmuir Monolayer

  • Solution Preparation: Prepare a solution of octadecylamine in a volatile, water-immiscible solvent (e.g., chloroform) at a concentration of approximately 1 mg/mL.

  • Trough Preparation: Clean the Langmuir trough and barriers thoroughly with appropriate solvents (e.g., ethanol, chloroform) and then rinse extensively with high-purity deionized water. Fill the trough with the desired subphase (e.g., ultrapure water, pH-adjusted buffer).

  • Surface Cleaning: Aspirate the subphase surface to remove any contaminants.

  • Spreading: Using a microsyringe, carefully spread a known volume of the ODA solution dropwise onto the subphase surface.

  • Solvent Evaporation: Allow at least 15-20 minutes for the solvent to evaporate completely.

  • Compression: Compress the monolayer at a slow, constant speed (e.g., 5 mm/min) while monitoring the surface pressure using a Wilhelmy plate. Record the pressure-area isotherm.

Protocol 2: Langmuir-Blodgett Deposition of ODA Film

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) using a suitable cleaning protocol to ensure a hydrophilic surface.

  • Monolayer Formation: Prepare the ODA monolayer on the subphase as described in Protocol 1.

  • Deposition Pressure: Compress the monolayer to the desired surface pressure (e.g., 25 mN/m) and allow it to stabilize.

  • Deposition:

    • Immerse the clean, hydrophilic substrate into the subphase before compressing the monolayer to the target pressure.

    • Initiate the upstroke at a controlled speed (e.g., 2 mm/min). The first monolayer will be transferred during this upstroke.

    • For multilayer deposition, subsequently perform downstrokes and upstrokes through the monolayer. The Langmuir trough's feedback system should maintain a constant surface pressure by adjusting the barrier position.

  • Drying: After the desired number of layers have been deposited, carefully remove the substrate from the trough and allow it to dry in a clean, vibration-free environment.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_monolayer Monolayer Formation cluster_deposition Deposition Phase prep_solution Prepare ODA Solution (1 mg/mL in Chloroform) spread_oda Spread ODA Solution on Subphase prep_solution->spread_oda clean_trough Clean Langmuir Trough and Barriers fill_subphase Fill Trough with Subphase (e.g., ultrapure water) clean_trough->fill_subphase fill_subphase->spread_oda clean_substrate Clean Substrate (e.g., Piranha etch) dip Dip Substrate (Upstroke/Downstroke at 2 mm/min) clean_substrate->dip evaporation Solvent Evaporation (15-20 min) spread_oda->evaporation compress Compress Monolayer (5 mm/min) evaporation->compress isotherm Record Pressure-Area Isotherm compress->isotherm set_pressure Set and Stabilize Surface Pressure (e.g., 25 mN/m) isotherm->set_pressure set_pressure->dip dry Dry Deposited Film dip->dry

Caption: Experimental workflow for ODA Langmuir-Blodgett film deposition.

troubleshooting_logic cluster_defects Common Defects cluster_causes Potential Causes cluster_solutions Corrective Actions start Observed Defect no_pressure No Pressure Increase start->no_pressure non_uniform Non-Uniform Film start->non_uniform low_transfer Low Transfer Ratio start->low_transfer contamination Contamination (Subphase/Trough/Substrate) no_pressure->contamination bad_params Incorrect Parameters (Pressure, Speed, pH) no_pressure->bad_params solution_issue Solution/Spreading Issue no_pressure->solution_issue non_uniform->contamination non_uniform->bad_params low_transfer->contamination low_transfer->bad_params clean Thorough Cleaning contamination->clean optimize Optimize Parameters (Refer to Tables) bad_params->optimize verify_solution Verify Solution & Spreading Technique solution_issue->verify_solution

Caption: Troubleshooting logic for common defects in ODA LB films.

References

"troubleshooting guide for octadecylamine-based gene delivery vectors"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing octadecylamine-based gene delivery vectors. The information is tailored for scientists and drug development professionals to help overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are octadecylamine-based gene delivery vectors?

A1: Octadecylamine-based gene delivery vectors are non-viral systems used to transport genetic material, such as plasmids or siRNA, into cells. They are typically formulated as nanoparticles, such as solid lipid nanoparticles (SLNs) or core-shell structures.[1][2] The positive charge of octadecylamine facilitates interaction with the negatively charged cell membrane, promoting cellular uptake.[1]

Q2: What are the key advantages of using octadecylamine-based vectors?

A2: Key advantages include:

  • High Transfection Efficiency: Studies have shown high transfection efficiencies, with some reporting up to 82%.[1][3]

  • Biocompatibility: Certain formulations have demonstrated low cytotoxicity, making them a safer alternative to viral vectors.[4][5][6]

  • Stability: When properly formulated, these vectors can form stable colloidal dispersions suitable for gene delivery.[1]

Q3: What are the critical parameters for successful transfection with octadecylamine-based vectors?

A3: The most critical parameters influencing transfection success are the physicochemical properties of the nanoparticles, including their size, zeta potential, and polydispersity index (PDI).[2][4] Cell health, confluency, and the quality of the genetic payload are also crucial factors.[7]

Troubleshooting Guide

Problem 1: Low Transfection Efficiency

Q: My transfection efficiency with octadecylamine vectors is significantly lower than expected. What are the possible causes and solutions?

A: Low transfection efficiency can stem from several factors related to the nanoparticles, cells, or the experimental protocol.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Suboptimal Nanoparticle Characteristics Verify the size, zeta potential, and PDI of your nanoparticles. Optimal values are typically in the range of 100-200 nm for size and +20 to +30 mV for zeta potential, with a low PDI (<0.3).[1][2][4]Nanoparticles with consistent and optimal physicochemical properties.
Poor Cell Health or Confluency Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[7] Avoid using cells that have been in culture for too many passages.Healthy, receptive cells for efficient uptake of nanoparticles.
Incorrect Nanoparticle-to-DNA Ratio Optimize the weight ratio of the octadecylamine vector to the plasmid DNA. This ratio is critical for efficient complexation and protection of the DNA.Formation of stable complexes that protect the DNA and facilitate uptake.
Presence of Serum or Antibiotics Some transfection protocols are inhibited by serum. Perform transfection in serum-free media if necessary. Antibiotics can also sometimes reduce transfection efficiency.[7]Minimized interference with the transfection process.
Degraded Plasmid DNA Use high-quality, supercoiled plasmid DNA. The topology of the plasmid can significantly influence transfection efficiency.[7]Efficient transcription of the delivered gene.
Problem 2: High Cytotoxicity

Q: I am observing significant cell death after transfection with my octadecylamine-based vectors. How can I reduce cytotoxicity?

A: Cytotoxicity is a common concern with cationic delivery vectors. The positive charge that facilitates transfection can also lead to cell membrane disruption and toxicity.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Excessive Vector Concentration Reduce the concentration of the octadecylamine vector used for transfection. Perform a dose-response experiment to find the optimal concentration that balances high transfection efficiency with low cytotoxicity.Reduced cell death while maintaining acceptable transfection levels.
High Cationic Charge Density If possible, modify the formulation to slightly decrease the surface charge (zeta potential) without compromising transfection efficiency.A more biocompatible vector with reduced membrane-disrupting effects.
Prolonged Exposure Time Decrease the incubation time of the cells with the vector-DNA complexes. After the initial incubation (e.g., 4-6 hours), replace the transfection medium with fresh, complete medium.Minimized cellular stress and toxicity.
Contaminants in the Formulation Ensure that all reagents used for nanoparticle synthesis and formulation are sterile and free of endotoxins.Elimination of toxicity caused by contaminants.
Problem 3: Nanoparticle Aggregation

Q: My octadecylamine-based nanoparticles are aggregating, leading to inconsistent results. What can I do to prevent this?

A: Nanoparticle aggregation can be caused by improper formulation, storage, or handling.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Incorrect pH or Ionic Strength Maintain the correct pH and ionic strength of the buffer during synthesis and storage. Changes in these parameters can affect the surface charge and lead to aggregation.[8]Stable nanoparticle dispersion.
Improper Storage Store nanoparticles at the recommended temperature (often 4°C) and avoid freeze-thaw cycles unless the formulation is designed for it.[9]Preservation of nanoparticle integrity over time.
High Nanoparticle Concentration Prepare and store nanoparticles at an optimal concentration. Highly concentrated solutions are more prone to aggregation.[10]Reduced particle-particle interactions that lead to aggregation.
Presence of Destabilizing Agents Be aware of components in your media or buffers that could interact with and destabilize the nanoparticles.Consistent nanoparticle performance in your experimental setup.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of octadecylamine-based nanoparticles from successful gene delivery experiments.

Formulation Average Size (nm) Zeta Potential (mV) Polydispersity Index (PDI) Transfection Efficiency (%) Reference
OCTNPs178.9+22.8N/A82.0[1][3]
O-CaP-2184+24.30.278.0 ± 5.18[2][4][5]
OLN32118.3 ± 3.05+29.7 ± 3.16N/A72.0[4]

Experimental Protocols

Protocol 1: Synthesis of Octadecylamine-Based Solid Lipid Nanoparticles (OCTNPs)

This protocol is based on the emulsion-solvent evaporation method.[2]

  • Preparation of Lipid Solution: Dissolve 0.2 M octadecylamine in 2 mL of chloroform.

  • Preparation of Aqueous Solution: Prepare an aqueous solution containing 6% Tween 80.

  • Emulsification: Slowly add the lipid solution to the aqueous solution while stirring.

  • Sonication: Sonicate the mixture using a probe sonicator (e.g., 30% amplitude for 50 seconds) to form an emulsion.

  • Solvent Evaporation: Stir the emulsion for 4 hours to allow for the complete evaporation of chloroform.

  • Characterization: Characterize the resulting OCTNPs for size, zeta potential, and morphology.

Protocol 2: Cell Transfection using OCTNPs
  • Cell Seeding: Seed healthy, actively dividing cells in a multi-well plate 24 hours prior to transfection to achieve 70-90% confluency on the day of transfection.[7]

  • Complex Formation:

    • Dilute the plasmid DNA in a suitable serum-free medium.

    • In a separate tube, dilute the OCTNPs in the same serum-free medium.

    • Add the diluted OCTNPs to the diluted DNA and mix gently.

    • Incubate the mixture for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the OCTNP-DNA complexes to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for 24-72 hours before assessing gene expression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis synthesis Nanoparticle Synthesis characterization Characterization (Size, Zeta, PDI) synthesis->characterization complexation Complex Formation (Vector + DNA) characterization->complexation dna_prep Plasmid DNA Purification dna_prep->complexation cell_seeding Cell Seeding cell_seeding->complexation transfection Cellular Incubation complexation->transfection gene_expression Gene Expression Assay (e.g., GFP) transfection->gene_expression cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) transfection->cytotoxicity_assay

Caption: Experimental workflow for gene delivery using octadecylamine-based vectors.

gene_delivery_pathway vector_dna Vector-DNA Complex cell_membrane Cell Membrane vector_dna->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nuclear_entry Nuclear Entry cytoplasm->nuclear_entry nucleus Nucleus nuclear_entry->nucleus transcription Transcription nucleus->transcription protein Protein Expression transcription->protein

Caption: Conceptual signaling pathway of nanoparticle-mediated gene delivery.

References

Technical Support Center: Optimizing Octadecylamine Surface Grafting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for octadecylamine (ODA) surface grafting. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during octadecylamine surface grafting, providing potential causes and actionable solutions.

Problem 1: Poor or No Hydrophobicity Achieved After Grafting

  • Symptom: The surface remains hydrophilic, as indicated by a low water contact angle, after the ODA grafting procedure.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Substrate Cleaning Thoroughly clean the substrate to remove organic and inorganic contaminants. Common methods include sonication in solvents such as ethanol and acetone, followed by treatment with piranha solution or oxygen plasma.[1][2] Ensure the substrate is completely rinsed with deionized water and properly dried before proceeding.[1]
Insufficient Surface Hydroxyl Groups The surface must have a high density of hydroxyl (-OH) groups for the grafting reaction to occur efficiently.[1] Activate the surface using techniques like oxygen plasma treatment, UV/Ozone cleaning, or chemical treatments such as boiling in water or soaking in HCl or H₂SO₄.[1]
Degraded Octadecylamine Reagent ODA can degrade upon exposure to air and moisture. Use fresh ODA from a tightly sealed container stored under an inert atmosphere.
Suboptimal Reaction Conditions The reaction time, temperature, or ODA concentration may be insufficient. Optimize these parameters by systematically varying them. For instance, prolonging the reaction time is often preferred for achieving a higher grafting density.[3]
Presence of Water in the Reaction Trace amounts of water in the solvent can lead to the self-polymerization of silane-based ODA derivatives in the solution, preventing them from attaching to the surface.[2] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Problem 2: Aggregates or a Hazy Film Observed on the Substrate

  • Symptom: The surface appears cloudy, or microscopic analysis reveals the presence of aggregates instead of a uniform monolayer.

  • Possible Causes & Solutions:

CauseSolution
Excessive ODA Concentration A high concentration of ODA can lead to polymerization in the solution and the deposition of thick, unstable multilayers.[1][5] Experiment with a range of lower ODA concentrations to find the optimal balance between surface coverage and aggregation.[2]
Rapid Solvent Evaporation If using a spin-coating or dip-coating method, rapid or uneven solvent evaporation can cause the formation of aggregates.[2] Control the evaporation rate by adjusting the spin speed, temperature, or using a solvent with a higher boiling point.
Premature Hydrolysis and Polymerization This is common with silane-based ODA derivatives when moisture is present.[5] Prepare the silane solution immediately before use to minimize this issue.[6]
Inadequate Rinsing Physisorbed (non-covalently bonded) ODA molecules may remain on the surface.[6] After the reaction, thoroughly rinse the substrate with a fresh solvent (e.g., toluene, followed by ethanol or isopropanol) to remove any unbound molecules.[4][6]

Problem 3: Inconsistent Results Between Batches

  • Symptom: Significant variations in surface properties (e.g., contact angle, coating thickness) are observed between different experimental runs.

  • Possible Causes & Solutions:

CauseSolution
Variability in Substrate Cleaning Inconsistent cleaning procedures are a primary source of variability.[4] Standardize your substrate cleaning protocol and ensure it is meticulously followed for every experiment.[4]
Environmental Factors Fluctuations in ambient humidity can affect the reaction, especially when using moisture-sensitive reagents like silanes.[4] Perform the reaction in a controlled environment, such as a glove box or under an inert atmosphere, to mitigate these effects.[4]
Reagent Purity and Age The purity and age of ODA, solvents, and any other reagents can impact the outcome. Use high-purity, anhydrous solvents and fresh reagents for each set of experiments.
Inconsistent Reaction Parameters Minor variations in reaction time, temperature, or reagent concentrations can lead to different results.[4] Ensure precise control over all experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when optimizing ODA grafting?

A1: The most critical factors include:

  • Substrate Preparation: A clean and well-activated surface with a high density of reactive groups (e.g., hydroxyls) is crucial.[1][6]

  • Reaction Time and Temperature: These parameters influence the extent of the reaction and the final grafting density. Longer reaction times (e.g., 16-24 hours) at elevated temperatures (e.g., reflux) are often used to ensure complete reaction.[3]

  • ODA Concentration: The concentration of ODA should be optimized to achieve a monolayer coverage without causing aggregation.[1][2]

  • Solvent Choice: The solvent should be anhydrous and inert to the reactants. Toluene is a commonly used solvent for ODA grafting.[3][7]

  • Reaction Environment: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent unwanted side reactions, especially when using moisture-sensitive reagents.[4]

Q2: How can I confirm that ODA has been successfully grafted onto my surface?

A2: Several surface characterization techniques can be employed:

  • Contact Angle Goniometry: A significant increase in the water contact angle indicates a more hydrophobic surface, which is expected after successful ODA grafting.[8][9][10][11]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of nitrogen from the amine group of ODA and provide information about the elemental composition of the surface.[2][12][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational peaks of the long alkyl chains of ODA (C-H stretching) and the bonds formed with the surface.[10][12][13][14]

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of ODA grafted by measuring the weight loss corresponding to the thermal decomposition of the organic layer.[13][14][15]

  • Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): These techniques can be used to visualize the surface morphology and assess the uniformity of the ODA coating.[2][8][14]

Q3: What is the purpose of the curing step after silanization?

A3: The curing step, typically performed by baking the substrate in an oven (e.g., at 110-120°C), helps to drive off any remaining water and promotes the formation of a stable and durable siloxane network between the silane molecules and the substrate surface.[4][6][16]

Q4: Can I perform ODA grafting in an aqueous solution?

A4: While some specialized enzymatic grafting methods can be performed in aqueous environments[12][17], traditional ODA grafting, especially with silane linkers, is typically carried out in anhydrous organic solvents to prevent premature hydrolysis and self-polymerization of the reactants.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for ODA and Similar Long-Chain Alkylamine Grafting

SubstrateAmine/SilaneSolventTemperature (°C)Time (h)Reference(s)
Magnetite NanoparticlesOctadecyltriethoxysilaneTolueneReflux6 - 24[3]
Silicon (Si)OctadecyltrimethoxysilaneToluene1002[7]
Graphene Oxide (GO)DodecylamineN,N-dimethylformamide (DMF)100N/A[14]
Cotton FabricOctadecylamineN/A (Enzymatic)N/AN/A[12]
Polyethylene/Polypropylene4-Hydroxybutyl acrylate glycidylether followed by EthylenediamineIsopropyl alcohol603[18]
ChitosanMethacrylamide1% Acetic Acid704

Table 2: Typical Characterization Data Before and After ODA Grafting

Characterization TechniqueProperty MeasuredTypical Result Before GraftingTypical Result After ODA GraftingReference(s)
Contact Angle Goniometry Surface Wettability< 30° (Hydrophilic)> 100° (Hydrophobic)[1][8][9][10][11]
FTIR Spectroscopy Surface Chemical GroupsProminent -OH peaks (~3400 cm⁻¹)Appearance of C-H stretch peaks (~2850-2960 cm⁻¹)[10][12][13][14]
XPS Elemental CompositionAbsence or low signal for Nitrogen (N 1s)Clear Nitrogen (N 1s) peak[2][12][13]
TGA Grafting DensityMinimal weight lossSignificant weight loss in the 200-400°C range[13][14]

Experimental Protocols

Protocol 1: General Procedure for ODA Grafting on a Silica-Based Substrate

  • Substrate Cleaning and Activation:

    • Sonicate the silica-based substrate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic residues.[4]

    • Rinse thoroughly with deionized (DI) water.

    • Activate the surface by immersing the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse extensively with DI water and dry under a stream of high-purity nitrogen gas.

    • Further dry the substrate in an oven at 120°C for at least 30 minutes to remove adsorbed water.[5]

  • Silanization with an Amine-Terminated Silane (e.g., APTES) - Optional but Recommended for Robust Grafting:

    • Prepare a 1-5% (v/v) solution of the amine-terminated silane in an anhydrous solvent (e.g., toluene).

    • Immerse the clean, dry, and activated substrate in the silane solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature, or as optimized.[4]

    • Rinse the substrate thoroughly with the same anhydrous solvent to remove excess unreacted silane.[4]

  • Octadecylamine Grafting:

    • Prepare a solution of ODA in an anhydrous solvent (e.g., toluene) at the desired concentration.

    • Immerse the aminated (or directly activated) substrate in the ODA solution.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours under an inert atmosphere.[3]

  • Rinsing and Curing:

    • Remove the substrate from the ODA solution and rinse thoroughly with fresh anhydrous solvent (e.g., toluene, followed by ethanol).[6]

    • Dry the substrate under a stream of nitrogen.

    • Cure the grafted substrate in an oven at 110-120°C for 1-2 hours.[4][6]

  • Characterization:

    • Measure the water contact angle to confirm hydrophobicity.

    • Perform XPS, FTIR, and/or TGA to verify the presence and quantity of the grafted ODA.

Mandatory Visualization

G cluster_prep Phase 1: Substrate Preparation cluster_graft Phase 2: Grafting Reaction cluster_post Phase 3: Post-Grafting Treatment sub Substrate clean Solvent Cleaning (Acetone, Isopropanol) sub->clean activate Surface Activation (Piranha or Plasma) clean->activate dry Drying (Nitrogen Stream, Oven) activate->dry solution Prepare ODA Solution (Anhydrous Solvent) reaction Immerse & Reflux (e.g., 12-24h @ Reflux Temp) dry->reaction solution->reaction rinse Rinse (Toluene, Ethanol) reaction->rinse cure Curing (110-120°C) rinse->cure char Characterization cure->char

Caption: Experimental workflow for octadecylamine surface grafting.

G cluster_causes cluster_solutions start Low Hydrophobicity? cause1 Inadequate Cleaning? start->cause1 Yes cause2 Insufficient Hydroxylation? start->cause2 No sol1 Action: Review/Intensify Substrate Cleaning Protocol cause1->sol1 cause3 Suboptimal Reaction Conditions? cause2->cause3 No sol2 Action: Optimize Surface Activation Step cause2->sol2 cause4 Moisture Contamination? cause3->cause4 No sol3 Action: Increase Time/ Temp/Concentration cause3->sol3 sol4 Action: Use Anhydrous Solvents & Inert Atmosphere cause4->sol4

Caption: Troubleshooting logic for poor ODA grafting results.

References

Validation & Comparative

A Comparative Guide to Octadecylamine and Oleylamine in Gold Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nanotechnology, the synthesis of gold nanoparticles (AuNPs) with controlled size, shape, and stability is paramount for their application in fields ranging from drug delivery to catalysis. The choice of capping agent is a critical determinant of the final nanoparticle characteristics. This guide provides an objective comparison between two commonly used long-chain alkylamines: octadecylamine (ODA) and oleylamine (OAm), highlighting their distinct effects on the synthesis of gold nanoparticles, supported by experimental data.

Introduction to the Capping Agents

Octadecylamine and oleylamine are both 18-carbon primary amines that serve as capping or stabilizing agents in nanoparticle synthesis. They prevent agglomeration and control the growth of the nanoparticles. The primary structural difference between them is the presence of a cis-double bond in the alkyl chain of oleylamine, whereas octadecylamine has a fully saturated alkyl chain. This single structural variance leads to significant differences in their performance during AuNP synthesis.

Comparative Analysis: Mechanism and Performance

The key distinction in the performance of octadecylamine and oleylamine lies in the stability of the intermediate complex they form with the gold precursor.[1][2] Oleylamine, with its electron-rich C=C double bond, can coordinate with the gold salt in addition to the amine group. This dual interaction creates a more stable intermediate complex compared to octadecylamine, which can only coordinate through its amine group.[1]

The higher stability of the [AuCl(oleylamine)] complex leads to a slower, more controlled decomposition and subsequent reduction of the gold precursor.[1] This controlled growth environment is conducive to the formation of smaller, more uniform nanoparticles. In contrast, the less stable complex formed with octadecylamine decomposes more rapidly, resulting in faster nucleation and growth, which leads to larger and more polydisperse nanoparticles.[1][2]

Beyond its role as a stabilizing agent, oleylamine can also function as a reducing agent in the synthesis of gold nanoparticles.[3][4]

Data Presentation: Impact on Nanoparticle Characteristics

The choice between octadecylamine and oleylamine has a profound and quantifiable impact on the resulting gold nanoparticles. The following table summarizes experimental data from a comparative study.

ParameterOleylamineOctadecylamineReference
Average Particle Size ~12.7 nm~100 nm[1]
Size Distribution (Polydispersity) Narrow (8%)Broad[1]
Aspect Ratio (from AuCl precursor) ~1.0 (Spherical)Not specified, but images show irregular spheres[1]
Intermediate Complex Stability HigherLower[1][2]

The data is based on the synthesis using AuCl as the precursor in chloroform at 60°C.[1]

Mandatory Visualizations

G cluster_0 Oleylamine (Unsaturated) cluster_1 Octadecylamine (Saturated) AuCl AuCl Precursor OAm Oleylamine (C18H35NH2) Complex_OAm Stable Complex [AuCl(oleylamine)] (Coordination via NH2 and C=C) Decomp_OAm Slow Thermolysis (Controlled Growth) AuNP_OAm Small, Monodisperse AuNPs (~12 nm) AuCl2 AuCl Precursor ODA Octadecylamine (C18H39NH2) Complex_ODA Less Stable Complex [AuCl(octadecylamine)] (Coordination via NH2 only) Decomp_ODA Rapid Decomposition (Uncontrolled Growth) AuNP_ODA Large, Polydisperse AuNPs (~100 nm)

G A 1. Precursor Preparation Dissolve Gold Salt (e.g., AuCl, HAuCl4) and Capping Agent (Oleylamine or Octadecylamine) in an organic solvent (e.g., Chloroform, Toluene). B 2. Reaction Heat the solution under stirring (e.g., 60-120°C) for a specified time (e.g., 1-24 hours). A->B C 3. Nanoparticle Formation Solution color changes, indicating the formation of AuNPs. B->C D 4. Isolation Cool the solution to room temperature. C->D E 5. Purification Precipitate AuNPs by adding a non-solvent (e.g., acetone, methanol). D->E F 6. Collection Centrifuge the mixture to collect the AuNP precipitate. E->F G 7. Final Product Re-disperse AuNPs in a suitable solvent (e.g., Toluene, Hexane). F->G

Experimental Protocols

Below are representative protocols for the synthesis of gold nanoparticles using oleylamine and octadecylamine as capping agents.

This protocol is adapted from methods that yield small, monodisperse gold nanoparticles.[1][5][6]

  • Materials:

    • Gold(III) chloride trihydrate (HAuCl₄·3H₂O) or Gold(I) chloride (AuCl)

    • Oleylamine (technical grade, ~70% or higher)

    • Toluene or Chloroform (anhydrous)

    • Acetone or Methanol (for precipitation)

  • Procedure:

    • In a three-neck flask equipped with a condenser and a magnetic stirrer, combine the gold precursor (e.g., 0.01 g AuCl) with oleylamine and the solvent (e.g., chloroform). A typical molar ratio of oleylamine to the gold precursor is 20:1 or higher to achieve good size control.[1]

    • Stir the mixture at room temperature until the gold salt is completely dissolved, forming a clear solution of the gold-oleylamine complex.

    • Heat the solution to the desired reaction temperature (e.g., 60°C for AuCl in chloroform or 120°C for HAuCl₄ in toluene) under constant stirring.[1][3]

    • Maintain the reaction at this temperature for the required duration (e.g., 3 to 24 hours). The reaction progress is indicated by a gradual color change from clear/yellow to pink and finally to a deep red or ruby color.[1]

    • After the reaction is complete, cool the flask to room temperature.

    • Add a non-solvent like acetone or methanol to the solution to precipitate the gold nanoparticles.

    • Centrifuge the mixture (e.g., at 3900 rpm for 5 minutes) to pellet the nanoparticles.[1]

    • Discard the supernatant and re-disperse the nanoparticle pellet in a non-polar solvent such as toluene or hexane for storage.

The protocol for using octadecylamine is nearly identical to that of oleylamine, with the primary substitution being the capping agent.[1]

  • Materials:

    • Gold(I) chloride (AuCl)

    • Octadecylamine

    • Chloroform (anhydrous)

    • Acetone (for precipitation)

  • Procedure:

    • Combine AuCl (e.g., 0.01 g) and octadecylamine in chloroform in a reaction vial. A molar ratio of 20:1 (octadecylamine to AuCl) can be used for direct comparison with the oleylamine synthesis.[1]

    • Stir the mixture until the AuCl dissolves.

    • Heat the solution to 60°C in an oil bath with stirring.

    • Allow the reaction to proceed. Due to the lower stability of the [AuCl(octadecylamine)] complex, the reaction may proceed faster.

    • Once the reaction is complete, cool the solution.

    • Precipitate the nanoparticles by adding acetone, followed by centrifugation to collect the product.

    • The resulting nanoparticles will be significantly larger (~100 nm) and more polydisperse than those synthesized with oleylamine under identical conditions.[1]

Conclusion

The choice between octadecylamine and oleylamine for gold nanoparticle synthesis has a critical impact on the final product. Oleylamine is the superior choice for applications requiring small, monodisperse spherical gold nanoparticles due to the enhanced stability of its intermediate complex with the gold precursor, which allows for a slow and controlled particle growth.[1] The presence of its C=C double bond is the key to this control.[1][7] Octadecylamine, lacking this double bond, forms a less stable complex, leading to rapid and less controlled growth, which results in significantly larger and more polydisperse nanoparticles.[1] Researchers should select the capping agent based on the desired nanoparticle characteristics for their specific application.

References

A Researcher's Guide to Validating Octadecylamine Hydrochloride Surface Functionalization: FTIR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful functionalization of surfaces with molecules like octadecylamine hydrochloride is a critical step in developing advanced materials, drug delivery systems, and biosensors. Confirmation of this molecular grafting is paramount for ensuring product efficacy and reproducibility. Fourier Transform Infrared (FTIR) spectroscopy is a widely accessible and informative technique for this purpose. However, a comprehensive validation strategy often involves complementary methods to provide a complete picture of the surface chemistry.

This guide provides an objective comparison of FTIR spectroscopy with other common analytical techniques for validating octadecylamine hydrochloride surface functionalization. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to aid in your research.

Qualitative and Semi-Quantitative Analysis with FTIR Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the presence of specific chemical bonds on a material's surface.[1][2][3] By comparing the FTIR spectra of a substrate before and after functionalization with octadecylamine hydrochloride, researchers can identify the appearance of characteristic vibrational bands associated with the amine and alkyl chain.

The key vibrational modes for octadecylamine include:

  • N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹. The presence of peaks in this area suggests the successful immobilization of the amine.[4][5]

  • C-H Stretching: Strong absorptions around 2850 cm⁻¹ and 2920 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the long alkyl (C18) chain.[4]

  • N-H Bending: Found in the 1580-1650 cm⁻¹ range, further confirming the presence of the amine group.[4]

While FTIR is excellent for qualitative confirmation, it can also be used for semi-quantitative analysis.[1] By creating a calibration curve with standards of known concentrations, the intensity of a characteristic peak can be correlated to the amount of substance present.[1] However, for surface analysis, this can be challenging and is often less precise than other methods.

Quantitative Comparison of Surface Analysis Techniques

For robust quantitative analysis of surface amine density, other techniques are often employed alongside FTIR. The following table summarizes the performance of FTIR in comparison to X-ray Photoelectron Spectroscopy (XPS), and colorimetric assays like the Ninhydrin assay.

Technique Principle Information Provided Advantages Limitations Typical Surface Amine Density (amines/nm²)
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups (qualitative). Semi-quantitative estimation of surface coverage.Rapid, non-destructive, widely available, and relatively inexpensive.[1]Indirect quantification, lower sensitivity for very thin layers, can be difficult to quantify without standards.Not directly measured. Relative quantification is possible.
X-ray Photoelectron Spectroscopy (XPS) Analyzes the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation.Elemental composition of the top few nanometers of a surface and information about chemical bonding states.[6]Highly surface-sensitive, provides quantitative elemental ratios (e.g., N/Si), and chemical state information.[7][8]Requires high vacuum, can be expensive, and may not be as readily accessible as FTIR.1.5 - 3.0
Ninhydrin Assay A colorimetric assay where ninhydrin reacts with primary amines to produce a deep purple-colored compound (Ruhemann's purple).[6]Quantification of accessible primary amine groups on a surface.[9]Simple, cost-effective, high-throughput, and sensitive.[6]Can be influenced by ammonia and secondary amines, requires heating, and measures accessible amines which may not be the total number of amines.[6]1.2 - 2.5

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the key experiments discussed.

FTIR-ATR Spectroscopy for Octadecylamine Hydrochloride Functionalization

Objective: To qualitatively confirm the presence of octadecylamine on a surface.

Materials:

  • Amine-functionalized substrate

  • Unmodified (control) substrate

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or other suitable solvent for cleaning

Procedure:

  • Background Spectrum: Record a background spectrum on the clean, empty ATR crystal.[2]

  • Control Spectrum: Place the unmodified substrate onto the ATR crystal, ensuring good contact. Record the spectrum.

  • Sample Spectrum: Place the octadecylamine hydrochloride-functionalized substrate on the ATR crystal. Record the spectrum.

  • Data Analysis: Compare the spectra of the control and the functionalized sample. Look for the appearance of new peaks corresponding to N-H and C-H stretching and N-H bending vibrations.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To quantify the elemental composition of the functionalized surface.

Materials:

  • Amine-functionalized substrate

  • Unmodified (control) substrate

  • XPS instrument

Procedure:

  • Sample Preparation: Mount the samples on the XPS sample holder.

  • Survey Scan: Acquire a survey scan (typically 0-1100 eV) to identify the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans for the elements of interest (e.g., C 1s, N 1s, O 1s, and the primary element of the substrate like Si 2p).

  • Data Analysis: Determine the atomic concentrations of the elements from the peak areas and sensitivity factors. The N/Si atomic ratio can be used to estimate the surface density of amine groups.

Ninhydrin Assay for Amine Quantification

Objective: To quantify the number of accessible primary amine groups on a surface.

Materials:

  • Amine-functionalized substrate

  • Unmodified (control) substrate

  • Ninhydrin reagent (e.g., 0.35 g of ninhydrin in 100 mL of ethanol)[6]

  • Primary amine standard solution (e.g., aminopropylsilane of known concentration)

  • Spectrophotometer

Procedure:

  • Standard Curve: Prepare a series of dilutions of the primary amine standard and react them with the ninhydrin reagent according to the reaction conditions (e.g., heating at 100°C for 10-15 minutes).[6] Measure the absorbance at ~570 nm and create a standard curve.

  • Sample Reaction: Place the amine-functionalized and control substrates in separate reaction vessels. Add a defined volume of the ninhydrin reagent to each.

  • Heating: Heat the reaction vessels at 100°C for 10-15 minutes.[6]

  • Measurement: After cooling, transfer the supernatant to a cuvette and measure the absorbance at 570 nm.

  • Quantification: Use the standard curve to determine the concentration of amines in the sample solutions and, based on the surface area of the substrate, calculate the amine surface density.

Visualizing the Workflow and Relationships

experimental_workflow functionalized_surface functionalized_surface ftir ftir functionalized_surface->ftir Qualitative Check xps xps functionalized_surface->xps Quantitative Analysis ninhydrin ninhydrin functionalized_surface->ninhydrin Quantitative Analysis qual_result qual_result ftir->qual_result quant_result_xps quant_result_xps xps->quant_result_xps quant_result_nin quant_result_nin ninhydrin->quant_result_nin

comparison_logic goal Goal: Validate Surface Functionalization qualitative Qualitative Confirmation (Is the amine present?) goal->qualitative quantitative Quantitative Analysis (How much amine is present?) goal->quantitative ftir FTIR Spectroscopy qualitative->ftir xps XPS quantitative->xps colorimetric Colorimetric Assays (e.g., Ninhydrin) quantitative->colorimetric ftir->xps Complementary ftir->colorimetric Complementary

References

Characterizing Octadecylamine Hydrochloride Modified Surfaces: A Comparative Guide Using XPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification and characterization of surfaces are critical for a multitude of applications, from enhancing the biocompatibility of medical implants to controlling the dissolution rates of pharmaceuticals. Octadecylamine hydrochloride (ODA-HCl), a cationic surfactant, is frequently employed to alter surface properties, rendering them more hydrophobic. Among the array of surface-sensitive analytical techniques available, X-ray Photoelectron Spectroscopy (XPS) stands out for its ability to provide detailed elemental and chemical state information about the top few nanometers of a surface.

This guide provides a comprehensive comparison of XPS with other surface characterization techniques for analyzing ODA-HCl modified surfaces. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection and application of the most appropriate analytical methods.

Comparing Surface Modification Agents

While ODA-HCl is a common choice for creating hydrophobic surfaces, other long-chain alkylamines can also be utilized. The choice of agent can influence the final surface properties.

Parameter Octadecylamine Hydrochloride (ODA-HCl) Dodecylamine (DDA) Octadecylamine (ODA)
Chemical Formula C18H40ClN[1]C12H27NC18H39N
Molecular Weight 305.97 g/mol [1]185.36 g/mol 269.51 g/mol
Alkyl Chain Length 18 carbons12 carbons18 carbons
Primary Application Collector in froth flotation, corrosion inhibitor, surface hydrophobization.[2][3]Nanoparticle functionalization, biomaterial surface engineering.[4]Creation of superhydrophobic surfaces, anti-inflammatory coatings.[4][5]

XPS as a Primary Characterization Technique

XPS is a powerful tool for confirming the successful modification of a surface with ODA-HCl. It provides quantitative elemental composition and information about the chemical bonding environment. After modification, the XPS survey spectrum is expected to show the appearance of a Nitrogen (N 1s) peak and an increase in the intensity of the Carbon (C 1s) peak, confirming the presence of octadecylamine on the surface.[6]

Key XPS Signatures for ODA-HCl Modified Surfaces
Element Orbital Expected Binding Energy (eV) Interpretation
CarbonC 1s~285.0 eVCorresponds to the C-C and C-H bonds of the long alkyl chain.
~286.5 eVCorresponds to the C-N bond of the amine headgroup.
NitrogenN 1s~401.5 eVIndicates the protonated amine group (-NH3+) of the adsorbed ODA-HCl.
ChlorineCl 2p~198.0 eVPresence of the chloride counter-ion.

Note: Exact binding energies can vary slightly depending on the substrate, instrument calibration, and chemical environment.

Comparison with Alternative Characterization Techniques

While XPS provides detailed chemical information, a multi-technique approach is often beneficial for a comprehensive understanding of the modified surface.

Technique Information Provided Advantages Limitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, and layer thickness in the nanometer range.[3][7]Surface sensitive, quantitative, provides chemical bonding information.Requires high vacuum, potential for X-ray induced sample damage.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups (e.g., C-H, N-H stretches) of the adsorbed molecule.[6]Non-destructive, sensitive to molecular vibrations, can be performed in various environments.Not inherently surface-sensitive (bulk signal can dominate), difficult to quantify surface concentration.
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity).[6][8]Simple, inexpensive, provides macroscopic information about surface energy.Does not provide chemical information, sensitive to surface roughness and contamination.
Atomic Force Microscopy (AFM) Surface topography, roughness, and visualization of molecular assemblies.High spatial resolution, can operate in air or liquid.Does not provide chemical identification, tip can damage soft layers.
Zeta Potential Measurement Surface charge.[6]Provides information about the electrical properties of the surface and adsorption mechanisms.Indirect measurement of surface properties, dependent on the properties of the liquid medium.

Experimental Protocols

Surface Modification with ODA-HCl
  • Substrate Preparation : Clean the substrate (e.g., silicon wafer, glass slide, or carbon steel) by sonicating in a series of solvents such as acetone, ethanol, and deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen gas.

  • ODA-HCl Solution Preparation : Prepare a solution of ODA-HCl in a suitable solvent (e.g., deionized water or an appropriate buffer) at the desired concentration (e.g., 100 mg/L).[3]

  • Immersion : Immerse the cleaned substrate in the ODA-HCl solution for a specified duration (e.g., 12 hours) at a controlled temperature (e.g., 40°C) to allow for the formation of a self-assembled monolayer.[3]

  • Rinsing and Drying : Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any non-adsorbed molecules. Dry the modified substrate again under a stream of nitrogen.

XPS Analysis of the Modified Surface
  • Sample Mounting : Mount the dried, ODA-HCl modified substrate onto the XPS sample holder using appropriate clips or conductive tape.

  • Introduction to Vacuum : Introduce the sample into the XPS instrument's ultra-high vacuum (UHV) chamber.

  • Survey Scan : Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

  • High-Resolution Scans : Acquire high-resolution spectra for the elements of interest (C 1s, N 1s, O 1s, Cl 2p, and substrate-specific peaks).

  • Data Analysis :

    • Perform peak fitting (deconvolution) on the high-resolution spectra to identify different chemical states.

    • Calculate the atomic concentrations of the detected elements to quantify the surface coverage of ODA-HCl.

    • Compare the spectra before and after modification to confirm the presence of the ODA-HCl layer. The appearance of an N 1s peak is a strong indicator of successful modification.[6]

Visualizing the Workflow and Data Interpretation

experimental_workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_analysis XPS Analysis start Clean Substrate immerse Immerse Substrate start->immerse prep_sol Prepare ODA-HCl Solution prep_sol->immerse rinse_dry Rinse & Dry immerse->rinse_dry mount Mount Sample rinse_dry->mount survey Acquire Survey Scan mount->survey high_res Acquire High-Res Scans survey->high_res analysis Data Analysis high_res->analysis

Experimental workflow for ODA-HCl surface modification and XPS analysis.

data_interpretation cluster_evidence Evidence of Modification xps_data XPS Spectra Acquired n1s_peak Appearance of N 1s Peak xps_data->n1s_peak indicates c1s_increase Increase in C 1s Intensity xps_data->c1s_increase shows substrate_attenuation Attenuation of Substrate Signal xps_data->substrate_attenuation results in conclusion Confirmation of ODA-HCl Surface Layer n1s_peak->conclusion c1s_increase->conclusion substrate_attenuation->conclusion

Logical flow for interpreting XPS data to confirm surface modification.

References

Confirming Hydrophobicity of Octadecylamine Films: A Comparative Guide to Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, confirming the hydrophobicity of thin films is a critical step in ensuring product performance and efficacy. Octadecylamine (ODA) films, known for their hydrophobic properties, are widely used in various applications, including drug delivery systems and biocompatible coatings. This guide provides a comprehensive comparison of contact angle measurement with other advanced techniques for validating the hydrophobicity of ODA films, supported by experimental data and detailed protocols.

Contact Angle Goniometry: The Gold Standard

Contact angle measurement is the most direct and widely used method to quantify the wettability of a solid surface by a liquid. A high contact angle is indicative of a hydrophobic surface, where the liquid droplet beads up, minimizing contact with the surface.

Principle of Measurement

The contact angle (θ) is the angle at which a liquid/vapor interface meets a solid surface. For a surface to be considered hydrophobic, the water contact angle is generally greater than 90°. The shape of the droplet is governed by the balance of forces between the liquid's surface tension and the adhesive forces between the liquid and the solid surface.

Experimental Protocol: Sessile Drop Method

The sessile drop method is a common technique for measuring static contact angles.

  • Sample Preparation: The ODA film on a solid substrate is placed on a flat, level stage. The surface must be clean and free of contaminants.

  • Droplet Deposition: A microliter syringe is used to gently deposit a small droplet (typically 1-10 µL) of deionized water onto the surface of the ODA film.

  • Image Capture: A high-resolution camera with a side-view captures the image of the droplet on the surface.

  • Angle Analysis: Software is used to analyze the captured image. A baseline is established at the solid-liquid interface, and the angle between the baseline and the tangent to the droplet at the three-phase point is calculated. Multiple measurements across different areas of the film are recommended to ensure statistical relevance.

Dynamic Contact Angle

For a more comprehensive understanding of surface heterogeneity and stability, dynamic contact angles (advancing and receding angles) are measured. The advancing angle (θa) is the maximum contact angle, observed as the droplet volume is increased, while the receding angle (θr) is the minimum contact angle, observed as the droplet volume is decreased. The difference between these two angles is the contact angle hysteresis, which provides insight into surface roughness and chemical heterogeneity.

Quantitative Data for ODA Films
ParameterValueReference
Advancing Water Contact Angle~113°[1]
Receding Water Contact Angle~62°[1]
Static Water Contact Angle95-100°

Alternative Methods for Hydrophobicity Characterization

While contact angle goniometry is a powerful tool, other techniques can provide complementary information about the surface properties of ODA films.

Wilhelmy Plate Method

This technique measures the force exerted on a thin plate as it is immersed in or withdrawn from a liquid. The contact angle can be calculated from the measured force, the surface tension of the liquid, and the perimeter of the plate.

Key Advantages:

  • Provides an average contact angle over a larger surface area.

  • Ideal for measuring dynamic advancing and receding angles.

Experimental Protocol:

  • An ODA-coated plate of known dimensions is suspended from a sensitive microbalance.

  • The plate is lowered until it just touches the surface of the test liquid (e.g., deionized water).

  • The force on the plate is measured as it is immersed into and then withdrawn from the liquid at a constant, slow speed.

  • The advancing contact angle is calculated from the immersion curve, and the receding contact angle is calculated from the withdrawal curve.

Atomic Force Microscopy (AFM)

AFM can probe surface hydrophobicity at the nanoscale by measuring the adhesion forces between a functionalized AFM tip and the ODA film surface. A hydrophobic tip will experience a lower adhesion force when interacting with a hydrophobic surface in an aqueous environment.

Key Advantages:

  • Provides nanoscale resolution of hydrophobic domains.

  • Can quantify adhesion forces related to hydrophobicity.

Experimental Protocol:

  • An AFM tip is functionalized with a hydrophobic coating (e.g., by treating it with a self-assembled monolayer of alkanethiols).

  • The functionalized tip is brought into contact with the ODA film surface in a liquid cell containing deionized water.

  • Force-distance curves are recorded as the tip approaches and retracts from the surface.

  • The pull-off force (adhesion force) is determined from the retraction curve. Lower adhesion forces are indicative of greater hydrophobicity.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor as molecules adsorb to its surface. The interaction of water with the ODA film can be studied to infer its hydrophobic nature. A hydrophobic surface will exhibit a smaller frequency shift and lower dissipation change upon exposure to water vapor or liquid, indicating less water adsorption and a more rigid, non-hydrated layer.

Key Advantages:

  • Provides real-time, label-free analysis of surface interactions.

  • Can distinguish between rigid (hydrophobic) and soft, hydrated (hydrophilic) layers.

Experimental Protocol:

  • An ODA film is deposited onto a QCM-D sensor.

  • A stable baseline is established in a dry nitrogen or air environment.

  • The sensor is then exposed to a flow of humid air or is immersed in deionized water.

  • The changes in resonance frequency (Δf) and dissipation (ΔD) are monitored in real-time. A minimal change in both parameters indicates a hydrophobic surface.

Sum-Frequency Generation (SFG) Spectroscopy

SFG is a surface-specific vibrational spectroscopy technique that provides information about the molecular structure and orientation at an interface. By probing the vibrational signatures of water molecules at the ODA film interface, the degree of hydrogen bonding and ordering can be determined, which is directly related to the surface's hydrophobicity. A highly ordered water structure with strong hydrogen bonding is characteristic of a hydrophilic surface, while a more disordered water layer is expected at a hydrophobic interface.

Key Advantages:

  • Provides molecular-level information about the interfacial water structure.

  • Highly surface-specific, probing only the topmost molecular layer.

Experimental Protocol:

  • The ODA film is placed at the interface of two media (e.g., air and water).

  • Two pulsed laser beams, one in the visible and one in the infrared range, are overlapped spatially and temporally at the interface.

  • The generated sum-frequency signal is detected. The intensity and polarization of the SFG signal provide information about the orientation and ordering of the interfacial water molecules.

Ellipsometry

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness and refractive index of thin films. While not a direct measure of hydrophobicity, it can be used to confirm the presence and uniformity of the ODA film. The refractive index of a well-packed ODA film is expected to be consistent with that of a hydrocarbon layer.

Key Advantages:

  • Provides highly accurate measurements of film thickness and refractive index.

  • Non-destructive and can be performed in various environments.

Experimental Protocol:

  • A beam of polarized light is directed onto the ODA film at a known angle of incidence.

  • The change in the polarization of the reflected light is measured by a detector.

  • A model is then used to fit the experimental data and determine the thickness and refractive index of the ODA film.

Comparison of Techniques

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Contact Angle Goniometry Measurement of the angle of a liquid droplet on a solid surface.Static and dynamic contact angles, contact angle hysteresis, surface free energy.Direct, quantitative measure of wettability; relatively simple and cost-effective.Can be sensitive to surface contamination and roughness; provides macroscopic information.
Wilhelmy Plate Method Measurement of the force on a plate immersed in a liquid.Advancing and receding contact angles, surface tension.Provides an average measurement over a larger area; highly accurate for dynamic angles.Requires a uniform plate-like sample; sensitive to buoyancy effects.
Atomic Force Microscopy (AFM) Measurement of adhesion forces between a functionalized tip and the surface.Nanoscale mapping of hydrophobic/hydrophilic domains, quantitative adhesion forces.High spatial resolution; provides information on surface heterogeneity.Tip-sample interactions can be complex; requires specialized equipment and expertise.
Quartz Crystal Microbalance with Dissipation (QCM-D) Measurement of changes in resonance frequency and dissipation of a sensor.Adsorption/desorption kinetics, viscoelastic properties of the film, water uptake.Real-time and label-free; sensitive to subtle changes in mass and film structure.Indirect measure of hydrophobicity; requires specialized sensors.
Sum-Frequency Generation (SFG) Spectroscopy Second-order nonlinear optical spectroscopy.Molecular orientation and ordering of interfacial molecules (e.g., water).Highly surface-specific; provides molecular-level insight.Complex and expensive instrumentation; data analysis can be challenging.
Ellipsometry Measurement of the change in polarization of reflected light.Film thickness and refractive index.Highly accurate and non-destructive; can be used for in-situ measurements.Indirectly related to hydrophobicity; requires a model for data analysis.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for confirming the hydrophobicity of an ODA film using contact angle goniometry, with logical connections to complementary techniques.

G Workflow for Hydrophobicity Confirmation of ODA Films cluster_0 Primary Confirmation cluster_1 Advanced Characterization cluster_2 Conclusion A Prepare ODA Film on Substrate B Perform Sessile Drop Contact Angle Measurement A->B H Ellipsometry (Film Integrity) A->H To confirm film thickness and uniformity C Analyze Contact Angle (θ > 90°?) B->C D Wilhelmy Plate Method (Average Wettability) C->D If macroscopic average is needed E AFM (Nanoscale Hydrophobicity) C->E If nanoscale heterogeneity is of interest F QCM-D (Water Interaction) C->F To study real-time water interaction G SFG Spectroscopy (Interfacial Water Structure) C->G For molecular-level understanding I Confirmed Hydrophobic ODA Film C->I Yes D->I E->I F->I G->I

References

"comparative study of different alkylamines for graphene functionalization"

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of graphene and its derivatives, particularly graphene oxide (GO), with alkylamines is a critical strategy for tailoring its properties for a wide range of applications, from advanced composites to biomedical devices. The length of the alkyl chain plays a pivotal role in determining the final characteristics of the functionalized graphene. This guide provides a comparative analysis of different alkylamines for graphene functionalization, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison of Alkylamines

The choice of alkylamine for functionalizing graphene oxide significantly impacts the material's physicochemical properties. Longer alkyl chains generally lead to increased hydrophobicity, greater interlayer spacing, and enhanced thermal stability. The following table summarizes key quantitative data from comparative studies.

AlkylamineChain LengthInterlayer Spacing (nm)Onset Decomposition Temp. (°C)Water Contact Angle (°)Reference
Pristine GO -0.87~200-[1]
Octylamine (OA) C8---[2]
Dodecylamine (DDA) C12--91.12[1][2]
Hexadecylamine (HDA) C16---[2]
Octadecylamine (ODA) C182.68~350114.11[1]

Key Observations:

  • Interlayer Spacing: A significant increase in the interlayer spacing of GO is observed upon functionalization with octadecylamine (ODA), indicating successful intercalation of the long alkyl chains between the graphene sheets.[1]

  • Thermal Stability: The thermal stability of GO is markedly improved with the addition of alkyl chains.[1] Functionalization with longer-chain alkylamines generally results in better thermal stability.[2]

  • Hydrophobicity: The water contact angle increases with the length of the alkyl chain, demonstrating a significant increase in the hydrophobicity of the functionalized GO. For instance, GO functionalized with dodecylamine (GO-A12) has a contact angle of 91.12°, while octadecylamine functionalized GO (GO-A18) exhibits a higher contact angle of 114.11°.[1]

  • Surface Morphology: Scanning electron microscopy (SEM) analysis reveals that an increase in the alkyl chain length leads to a corresponding increase in the surface roughness of the functionalized GO.[3][4]

Experimental Workflow for Graphene Functionalization

The following diagram illustrates a typical workflow for the functionalization of graphene oxide with alkylamines via a gamma-ray irradiation technique.

Graphene_Functionalization_Workflow cluster_preparation Preparation of Graphene Oxide (GO) cluster_functionalization Functionalization Process cluster_purification Purification and Characterization Graphite Graphite Powder Oxidation Oxidation (Modified Hummers' Method) Graphite->Oxidation GO_Dispersion GO Dispersion in Water Oxidation->GO_Dispersion Mixing Mixing GO_Dispersion->Mixing Alkylamine Alkylamine Solution (e.g., ODA in Ethanol) Alkylamine->Mixing Irradiation Gamma-ray Irradiation Mixing->Irradiation Filtering Filtering Irradiation->Filtering Washing Washing with Ethanol Filtering->Washing Drying Drying in Vacuum Oven Washing->Drying Characterization Characterization (FTIR, XRD, SEM, TGA) Drying->Characterization

References

A Comparative Guide to Cationic Surfactants: Octadecylamine Hydrochloride vs. Cetyltrimethylammonium Bromide (CTAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of surfactant chemistry, the selection of an appropriate agent is paramount for a multitude of applications, from nanoparticle synthesis to drug delivery systems. This guide provides a detailed comparison of two cationic surfactants: Octadecylamine Hydrochloride (ODA HCl) and the widely utilized Cetyltrimethylammonium Bromide (CTAB). While CTAB is extensively characterized, data for ODA HCl in simple aqueous systems is less prevalent due to its limited solubility. This guide synthesizes available experimental data and provides context for their respective efficiencies.

Executive Summary

Cetyltrimethylammonium Bromide (CTAB) is a quaternary ammonium surfactant known for its excellent solubility in water and well-defined micellar properties. It is a workhorse in many research and industrial settings. Octadecylamine Hydrochloride (ODA HCl), a primary amine salt with a longer alkyl chain, exhibits strong surface activity but is hampered by poor aqueous solubility at ambient temperatures, which significantly affects its micellization behavior in pure water. Its applications are often specialized, such as in mineral flotation, where it operates in saturated brine solutions.

This guide presents a quantitative comparison based on available literature, highlighting the key differences in their physicochemical properties.

Structural Comparison

A fundamental understanding of the molecular structure of each surfactant is crucial to interpreting their behavior.

G cluster_ODA Octadecylamine Hydrochloride (ODA HCl) cluster_CTAB Cetyltrimethylammonium Bromide (CTAB) ODA_structure CH₃(CH₂)₁₇NH₃⁺ Cl⁻ CTAB_structure CH₃(CH₂)₁₅N(CH₃)₃⁺ Br⁻ G cluster_workflow CMC Determination by Surface Tension A Prepare Surfactant Solutions of Various Concentrations B Measure Surface Tension of Each Solution A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Breakpoint in the Curve C->D E Determine CMC D->E

Validating Octadecylamine Incorporation in Liposomes: A Comparative Guide to Zeta Potential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the successful incorporation of cationic lipids like octadecylamine (ODA) into liposomal formulations is a critical step in designing effective drug delivery systems. ODA imparts a positive surface charge, which can enhance stability and promote interaction with negatively charged cell membranes. Zeta potential measurement is a primary and indispensable tool for validating the successful integration of ODA into the liposome bilayer. This guide provides a comparative analysis of ODA-containing liposomes versus neutral liposomes, supported by experimental data and detailed protocols.

Performance Comparison: Neutral vs. ODA-Incorporated Liposomes

The incorporation of octadecylamine fundamentally alters the physicochemical properties of liposomes. The most direct and significant change is the shift in surface charge from near-neutral to distinctly positive, as quantified by the zeta potential. This positive charge is crucial for the electrostatic stabilization of the liposomal dispersion, preventing aggregation and fusion.[1][2]

Liposome FormulationPrimary LipidsCharge-Inducing AgentAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Neutral Liposomes DSPC/CholesterolNone~100 - 200< 0.3-1.38 to -10.8[3][4][5]
Cationic Liposomes Phosphatidylcholine/CholesterolStearylamine (Octadecylamine)108 ± 150.20 ± 0.04+30.1 ± 1.2[1][6]
Cationic Liposomes Phosphatidylcholine/CholesterolVarying mole% of cationic lipid~95 - 120~0.22 - 0.27+10.3 to +39.5[7]

Note: The exact values can vary based on the specific lipid composition, molar ratios, preparation method, and measurement conditions.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. Below are methodologies for the preparation of both neutral and ODA-containing liposomes and the subsequent measurement of their zeta potential.

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This method is widely used for the preparation of both neutral and cationic liposomes.[8][9][10][11]

Materials:

  • Neutral Liposomes: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and Cholesterol (Chol) in a molar ratio of approximately 2:1 to 3:1.[4]

  • Cationic Liposomes: Phosphatidylcholine (PC), Cholesterol (Chol), and Octadecylamine (ODA) in a molar ratio such as 12.0:5.0:5.0.[1][6]

  • Organic Solvent: Chloroform or a mixture of Chloroform and Methanol (e.g., 2:1 v/v).

  • Hydration Buffer: Phosphate-buffered saline (PBS, pH 7.4) or another buffer of choice.

Procedure:

  • Lipid Dissolution: The lipids (DSPC and Cholesterol for neutral; PC, Cholesterol, and ODA for cationic) are dissolved in the organic solvent in a round-bottom flask.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask. The flask should be rotated at a constant speed to ensure even film deposition.

  • Drying: The lipid film is further dried under a vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: The lipid film is hydrated with the aqueous buffer by adding the buffer to the flask and agitating it. The hydration temperature should be above the phase transition temperature of the lipids used (e.g., ~60-65°C for DSPC).

  • Vesicle Formation: The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 2: Zeta Potential Measurement

Zeta potential is typically measured using a dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer.[7][12][13][14]

Materials:

  • Liposome suspension (neutral or cationic).

  • Appropriate dispersant (e.g., deionized water or the same buffer used for hydration, filtered through a 0.22 µm filter).

  • Disposable folded capillary cells (e.g., DTS1070).

Procedure:

  • Sample Preparation: Dilute the liposome suspension with the dispersant to an appropriate concentration. This is crucial to avoid multiple scattering effects. A serial dilution may be necessary to find the optimal concentration range.

  • Instrument Setup:

    • Set the temperature to 25°C.

    • Select the appropriate cell type in the software (e.g., DTS1070).

    • Enter the parameters for the dispersant (viscosity and dielectric constant).

  • Measurement:

    • Carefully inject the diluted liposome sample into the capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Allow the sample to equilibrate to the set temperature (typically 2-5 minutes).

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry to calculate the electrophoretic mobility and, subsequently, the zeta potential.

  • Data Analysis: The software will generate a zeta potential distribution. The mean zeta potential and the width of the distribution (polydispersity) are the key parameters to record. For reliable results, perform at least three independent measurements.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the validation of octadecylamine incorporation in liposomes.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_analysis Analysis start Lipid Mixture (Neutral or with ODA) dissolve Dissolve in Organic Solvent start->dissolve film Thin Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate size Size Reduction (Extrusion/Sonication) hydrate->size zeta Zeta Potential Measurement size->zeta Liposome Sample data Data Analysis zeta->data

Experimental workflow for liposome preparation and analysis.

Zeta_Potential_Principle neutral_lipo Liposome (Zwitterionic/Neutral Lipids) neutral_zp Zeta Potential ≈ 0 mV neutral_lipo->neutral_zp cationic_lipo Liposome with ODA (Positive Charge) cationic_zp Zeta Potential > +30 mV cationic_lipo->cationic_zp High Positive Surface Charge

Impact of ODA on liposome zeta potential.

References

A Researcher's Guide to Selecting Octadecylamine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quality and consistency of starting materials are paramount. Octadecylamine hydrochloride (CAS RN: 1838-08-0), a cationic surfactant utilized in various applications including the formation of liposomes and nanoparticles, is no exception.[1] The performance of this reagent can be significantly influenced by its purity and physical properties, which may vary between suppliers. This guide provides a comparative analysis of octadecylamine hydrochloride from three hypothetical, leading suppliers—Supplier A, Supplier B, and Supplier C—to aid researchers in making an informed selection. The following data is based on standardized analytical testing protocols to ensure a direct and objective comparison.

Comparative Performance Data

The quality of octadecylamine hydrochloride was assessed based on several key performance indicators: purity, appearance, solubility, moisture content, and spectral identity. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C Test Method
Purity (by HPLC, % Area) 99.5%98.2%99.8%HPLC-UV
Appearance White to off-white crystalline powderLight yellow powderWhite crystalline powderVisual Inspection
Solubility (in Methanol) Clear, colorless solutionClear, pale yellow solutionClear, colorless solutionVisual Inspection
Moisture Content (by KF) 0.2%0.8%0.1%Karl Fischer Titration
FTIR Spectral Match Conforms to ReferenceConforms to ReferenceConforms to ReferenceFourier-Transform Infrared Spectroscopy

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of octadecylamine hydrochloride by quantifying the main peak area relative to the total peak area.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (80:20 v/v) with 0.1% Trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL solution of the octadecylamine hydrochloride sample in methanol.

    • Inject the sample into the HPLC system.

    • Record the chromatogram for 20 minutes.

    • Calculate the area percentage of the main peak corresponding to octadecylamine hydrochloride.

Appearance and Solubility Assessment
  • Objective: To visually assess the physical appearance and solubility of the material.

  • Procedure (Appearance):

    • Place a small amount of the powder on a clean, white surface.

    • Observe the color and form of the material under good lighting.[2]

  • Procedure (Solubility):

    • Prepare a 10 mg/mL solution of the sample in hot methanol.[2]

    • Vortex the solution for 30 seconds.

    • Visually inspect the solution for clarity and color against a white and black background.

Moisture Content by Karl Fischer (KF) Titration
  • Objective: To quantify the water content in the octadecylamine hydrochloride sample.

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (CombiTitrant 5).

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of water.

    • Accurately weigh approximately 0.5 g of the sample into the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument software calculates the percentage of water in the sample.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the chemical identity of the sample by comparing its infrared spectrum to a reference spectrum of octadecylamine hydrochloride.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Procedure:

    • Obtain a background spectrum.

    • Place a small amount of the sample on the ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum with a known reference spectrum for characteristic peaks.

Visualizing the Workflow

To provide a clear overview of the comparative analysis process, the experimental workflow is illustrated below.

G cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SupplierA Supplier A Sample HPLC Purity (HPLC) SupplierA->HPLC Appearance Appearance SupplierA->Appearance Solubility Solubility SupplierA->Solubility KF Moisture (KF) SupplierA->KF FTIR Identity (FTIR) SupplierA->FTIR SupplierB Supplier B Sample SupplierB->HPLC SupplierB->Appearance SupplierB->Solubility SupplierB->KF SupplierB->FTIR SupplierC Supplier C Sample SupplierC->HPLC SupplierC->Appearance SupplierC->Solubility SupplierC->KF SupplierC->FTIR Comparison Comparative Data Table HPLC->Comparison Appearance->Comparison Solubility->Comparison KF->Comparison FTIR->Comparison

References

"evaluating the effect of alkyl chain length on nanoparticle stabilization"

Author: BenchChem Technical Support Team. Date: December 2025

Alkyl Chain Length: A Double-Edged Sword in Nanoparticle Stabilization

The length of alkyl chains used as capping agents plays a critical role in the stabilization of nanoparticles, directly influencing their physicochemical properties and, consequently, their performance in various applications, from drug delivery to industrial catalysis. While longer alkyl chains are generally associated with enhanced stability, the relationship is not always linear and is dependent on the specific nanoparticle system and the surrounding medium. This guide provides a comparative analysis of how varying alkyl chain lengths affect nanoparticle stabilization, supported by experimental data and detailed protocols.

The stability of a nanoparticle formulation is a key determinant of its shelf-life and in-vivo performance. Instability often manifests as aggregation, which can compromise the therapeutic efficacy and safety of nanoparticle-based products. Alkyl chains, acting as ligands on the nanoparticle surface, provide steric hindrance that prevents particles from coming into close contact and aggregating. The length of these chains is a crucial parameter that can be tuned to optimize this stabilizing effect.

Comparative Analysis of Alkyl Chain Length on Nanoparticle Properties

The following table summarizes the key findings from multiple studies on the impact of alkyl chain length on critical nanoparticle parameters such as particle size and zeta potential.

Alkyl Chain LengthNanoparticle SystemMean Particle Size (nm)Zeta Potential (mV)Key Observations
Short (e.g., C4-C8)Lipid Nanoparticles (LNs)Generally smallerLower (less negative)Shorter chains may lead to less effective steric hindrance, potentially resulting in aggregation over time.[1][2]
Medium (e.g., C10-C16)Silver Nanoparticles (AgNPs)IntermediateModerateA balance between steric stabilization and particle size can often be achieved in this range.[3]
Long (e.g., C18-C22)Lipid Nanoparticles (LNs)Generally largerHigher (more negative)Longer chains provide a more robust steric barrier, leading to greater stability against aggregation, although they can also result in a larger initial particle size.[1][2]
Mixed ChainsSilver Nanoparticles (AgNPs)Dependent on ratioNot specifiedMixing surfactants with different chain lengths can significantly enhance dispersion stability, especially when the molar ratio is close to 1:1 and the chain length difference is four carbons or more.[4]

Note: The specific values of particle size and zeta potential can vary significantly depending on the nanoparticle core material, the synthesis method, and the measurement conditions.

Mechanism of Stabilization: The Role of Steric Hindrance

The primary mechanism by which alkyl chains stabilize nanoparticles is through steric hindrance. The chains form a protective layer on the nanoparticle surface, creating a physical barrier that prevents the cores from approaching each other and aggregating due to van der Waals forces.

G cluster_0 Nanoparticle Core 1 cluster_1 Nanoparticle Core 2 Core1 Core Alkyl1 Alkyl Chains Repulsion Steric Repulsion Alkyl1->Repulsion Core2 Core Alkyl2 Alkyl Chains Alkyl2->Repulsion Aggregation Aggregation Prevented Repulsion->Aggregation caption Steric stabilization of nanoparticles by alkyl chains.

Caption: Steric stabilization of nanoparticles by alkyl chains.

Longer alkyl chains generally provide a thicker, more effective steric barrier, leading to enhanced stability. However, this can also lead to an increase in the overall hydrodynamic size of the nanoparticle.

Experimental Protocols

General Synthesis of Alkyl-Capped Nanoparticles

This protocol provides a general framework for the synthesis of nanoparticles stabilized by alkyl chains of varying lengths. Specific parameters will need to be optimized for the particular nanoparticle system.

Materials:

  • Nanoparticle precursor (e.g., metal salt for metallic NPs, lipid for LNs)

  • Reducing agent (for metallic NPs, e.g., sodium borohydride)

  • Alkyl-containing stabilizing agent (e.g., alkyl thiols, fatty acids, phospholipids with varying chain lengths)

  • Solvent (aqueous or organic, depending on the system)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Precursor Solution: Dissolve the nanoparticle precursor in the chosen solvent. For lipid nanoparticles, this may involve heating to melt the lipid.

  • Addition of Stabilizing Agent: Add the alkyl-containing stabilizing agent to the precursor solution. The molar ratio of the stabilizing agent to the precursor is a critical parameter to control.

  • Nanoparticle Formation:

    • For metallic nanoparticles: Add the reducing agent dropwise to the solution while stirring vigorously. The solution will typically change color, indicating nanoparticle formation.

    • For lipid nanoparticles: This may involve methods like high-pressure homogenization or microfluidics to form the nanoparticles from the molten lipid and aqueous phase.

  • Purification: Remove unreacted precursors, excess stabilizing agent, and byproducts. This can be achieved through methods such as centrifugation, dialysis, or tangential flow filtration.

  • Characterization: Analyze the resulting nanoparticles for size, size distribution (Polydispersity Index - PDI), and surface charge (zeta potential) using techniques like Dynamic Light Scattering (DLS). Transmission Electron Microscopy (TEM) can be used to visualize the nanoparticle morphology.

Workflow for Evaluating Alkyl Chain Length Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of alkyl chain length on nanoparticle stability.

G A Nanoparticle Synthesis B Varying Alkyl Chain Lengths (e.g., C8, C12, C18) A->B C Characterization (DLS, TEM, Zeta Potential) B->C D Stability Assessment (e.g., Aggregation over time, Salt challenge) C->D E Data Analysis & Comparison D->E caption Workflow for evaluating alkyl chain length effects.

Caption: Workflow for evaluating alkyl chain length effects.

Concluding Remarks

The selection of an appropriate alkyl chain length is a critical optimization step in the development of stable nanoparticle formulations. While longer chains generally offer superior steric stabilization, they may also influence other important parameters such as drug loading and release kinetics in drug delivery systems.[1][2] Therefore, a systematic evaluation of a range of alkyl chain lengths is essential to identify the optimal balance of properties for a given application. The use of mixed-length alkyl chains also presents a promising strategy for further enhancing nanoparticle stability.[4] Future research should continue to explore the complex interplay between alkyl chain architecture, nanoparticle characteristics, and biological performance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Octadecylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical reagents like octadecylamine hydrochloride are paramount for ensuring a safe and compliant work environment. Adherence to established disposal protocols mitigates risks to personnel and the environment and ensures compliance with regulatory standards. Octadecylamine hydrochloride is classified as a hazardous substance, known to cause skin, eye, and respiratory irritation, necessitating careful handling and disposal.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[4][5]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of unused or waste octadecylamine hydrochloride and its containers. This process is designed to align with general hazardous waste regulations.

1. Waste Collection and Labeling:

  • Solid Waste: Unused or waste solid octadecylamine hydrochloride should be placed in a designated, chemically resistant container with a secure, screw-on cap.[6]

  • Liquid Waste (Solutions): Solutions containing octadecylamine hydrochloride should be collected in a separate, compatible, and clearly labeled hazardous waste container. When creating the waste label, list all components of the solution, including solvents, with their estimated percentages.[6]

  • Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "Octadecylamine hydrochloride," its CAS number (1838-08-0), and the approximate quantity of the waste.[6]

2. Waste Segregation and Storage:

  • Store hazardous waste containers in a designated satellite accumulation area. This area should be well-ventilated and secure.

  • Segregate octadecylamine hydrochloride waste from incompatible materials, such as strong oxidizing agents.[7]

3. Decontamination of Empty Containers:

  • Empty containers that previously held octadecylamine hydrochloride must be decontaminated before disposal.

  • Triple rinse the empty container with a suitable solvent in which the compound is soluble. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[6][8][9] Do not pour the rinsate down the drain.[6]

  • After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed. The decontaminated container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[6][9]

4. Professional Disposal:

  • Never dispose of octadecylamine hydrochloride in the regular trash or down the drain.[4][6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[6]

  • It is advisable to arrange for disposal when the waste container is nearing full to avoid accumulating large quantities of hazardous waste.[6]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate personnel from the immediate spill area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment, including a respirator if necessary.[1][10]

  • For small spills, dampen the solid material with a suitable solvent like toluene, and then transfer the dampened material to a suitable container for disposal.[10] Use absorbent paper dampened with the same solvent to clean up any remaining material.[10]

  • Seal all contaminated materials in a vapor-tight plastic bag for disposal.[10]

  • For large spills, contact your institution's emergency response team.

Quantitative Data Summary

ParameterGuidelineSource
CAS Number 1838-08-0[1][2]
Molecular Formula C18H39N.HCl[2]
Molecular Weight 305.96 g/mol [2]
Physical State Solid[2]
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3)[2][3]
Incompatible Materials Strong oxidizing agents[2][7]
Disposal Method Approved waste disposal plant[2][11]
Drain Disposal Prohibited[4][6]
Empty Container Rinsing Triple rinse with a suitable solvent[6][8][9]

Disposal Workflow

The logical flow for the proper disposal of octadecylamine hydrochloride is illustrated in the diagram below.

Octadecylamine Hydrochloride Disposal Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_container_disposal Empty Container Decontamination cluster_final_disposal Final Disposal A Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Solid/Liquid Waste in Designated Container B->C D Securely Cap and Label Container (Name, CAS#, 'Hazardous Waste') C->D E Segregate from Incompatible Materials D->E J Store Waste in Satellite Accumulation Area E->J F Triple Rinse Empty Container with Suitable Solvent G Collect Rinsate as Hazardous Waste F->G H Deface Original Label F->H I Dispose of Clean Container in Regular Trash/Recycling H->I K Contact EHS or Certified Waste Disposal Company J->K L Arrange for Waste Pickup K->L

Caption: Workflow for the safe disposal of octadecylamine hydrochloride.

References

Essential Safety and Operational Guide for Handling Octadecylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Octadecylamine hydrochloride. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and physical properties of Octadecylamine hydrochloride.

PropertyValueSource
Appearance White to slightly pale yellow solid (crystal, powder, or flakes)[1][2][3]
Melting Point 157 - 162 °C (decomposes)[2][4]
Boiling Point 349 °C at 760 mmHg[1][5]
Solubility in Water < 1 mg/mL at 22 °C[1][5]
Molecular Weight 305.96 g/mol [6]

Operational Plan: From Handling to Disposal

This section outlines the standard operating procedures for the safe handling, storage, and disposal of Octadecylamine hydrochloride.

Personal Protective Equipment (PPE)

Before handling the substance, ensure all required personal protective equipment is correctly worn.

  • Respiratory Protection: A NIOSH-approved half-face or full-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter is mandatory, especially when weighing or transferring the neat chemical.[5] A dust respirator should be used if dust is generated.[2]

  • Eye and Face Protection: Wear splash-proof safety goggles.[5] A face shield is required in situations with a higher risk of splashing.[2][7]

  • Skin Protection:

    • Gloves: Chemical-resistant protective gloves are required. Inspect gloves for integrity before each use.[2][7]

    • Clothing: Wear Tyvek-type disposable protective clothing or, at a minimum, disposable sleeves taped to your gloves.[1][5] Protective boots are also recommended.[2]

Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and maintain chemical integrity.

  • Ventilation: All handling must be performed in a well-ventilated area.[2] The use of a certified chemical fume hood or a closed system is strongly recommended to minimize inhalation exposure.[2]

  • Safe Handling Practices:

    • Avoid all direct contact with skin, eyes, and clothing.[2]

    • Prevent the formation and dispersion of dust.[2][7]

    • After handling, wash hands and face thoroughly.[2]

  • Storage Conditions:

    • Store in a cool, dark, and dry place.[2]

    • Keep the container tightly sealed to prevent exposure to air and carbon dioxide, to which it is sensitive.[7]

    • Store under an inert atmosphere.[5]

    • Keep away from incompatible materials, such as strong oxidizing agents.[2][6]

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to contain the hazard.

  • Small Spills:

    • Immediately remove all sources of ignition.[5]

    • Isolate the spill area for at least 25 meters for solids.[5]

    • Wearing full PPE, dampen the spilled solid with toluene to prevent dust from becoming airborne.[5]

    • Carefully transfer the dampened material into a suitable, labeled container for chemical waste.[5]

    • Use absorbent paper dampened with toluene to clean any remaining residue.[5]

    • Seal all contaminated materials (absorbent paper, clothing) in a vapor-tight plastic bag for disposal.[5]

    • Wash the spill area first with toluene, followed by a thorough wash with soap and water.[5]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][8][9]

    • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6][8]

    • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and comply with regulations.

  • Waste Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental regulations.

  • Procedure:

    • Engage a licensed professional waste disposal service to handle the disposal of this material.[7]

    • Do not allow the chemical or its containers to enter drains or waterways.[7]

    • Contaminated packaging should be treated as the chemical itself and disposed of accordingly. A common method involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of Octadecylamine hydrochloride in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol A Assess Risks & Review SDS B Verify Fume Hood Operation A->B C Don Full PPE (Respirator, Goggles, Gloves, Coat) B->C D Weigh/Transfer Chemical (Inside Fume Hood) C->D E Perform Experiment D->E Spill Spill Occurs D->Spill F Decontaminate Glassware & Surfaces E->F G Segregate & Label Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J FirstAid Initiate First Aid (Eyes, Skin, Inhalation) Spill->FirstAid Evacuate Evacuate Area Spill->Evacuate Notify Notify Safety Officer Evacuate->Notify

Caption: Workflow for Safe Handling of Octadecylamine Hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.